3-Amino-5-hydroxy-4-phenylazopyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60261. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(15)14-13-8)12-11-6-4-2-1-3-5-6/h1-5H,(H4,10,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRWSNWFDNFTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NNC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418130 | |
| Record name | MLS002668007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6627-93-6 | |
| Record name | 5-Amino-1,2-dihydro-4-(2-phenyldiazenyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002668007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002668007 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-4-PHENYLAZO-3-PYRAZOLOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole, a heterocyclic compound with significant potential in medicinal chemistry and dye manufacturing. Pyrazole derivatives are known for a wide range of pharmacological activities, making their synthesis a key area of research for drug development professionals.[1][2][3][4] This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reliable and reproducible synthesis. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing not only procedural instructions but also the underlying scientific rationale for each step. Safety considerations, particularly concerning the handling of diazonium salts, are emphasized throughout.[5][6][7][8]
Introduction: The Significance of Pyrazole Derivatives
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry.[3] Their derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The compound this compound belongs to this versatile class of molecules and holds promise for various applications, including as a scaffold for novel therapeutic agents and as a component in the synthesis of azo dyes.
The synthesis of this specific pyrazole derivative involves a classic two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with an active methylene compound. This guide will meticulously detail a reliable protocol for this synthesis, emphasizing safety, efficiency, and reproducibility.
The Chemical Pathway: A Mechanistic Overview
The synthesis of this compound proceeds through two fundamental and well-established organic reactions:
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Diazotization of Aniline: This initial step involves the conversion of aniline, a primary aromatic amine, into a benzenediazonium salt. This reaction is conducted in a cold, acidic medium using sodium nitrite. The low temperature is crucial to prevent the decomposition of the thermally unstable diazonium salt.[9]
-
Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a suitable coupling agent. In this synthesis, 3-amino-5-hydroxypyrazole (or its tautomeric equivalent, 3-amino-5-pyrazolone) serves as the active methylene compound. The electron-rich pyrazole ring undergoes electrophilic substitution by the diazonium ion, leading to the formation of the final azo compound.
The overall reaction can be visualized as follows:
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Spectroscopic Characterization of 3-Amino-5-hydroxy-4-phenylazopyrazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-Amino-5-hydroxy-4-phenylazopyrazole (CAS No. 6627-93-6).[1] Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. The interpretation of this data is crucial for confirming the molecular structure and understanding its electronic and chemical environment.
Molecular Structure and Tautomerism
This compound is a heterocyclic compound featuring a pyrazole core substituted with an amino group, a hydroxyl group, and a phenylazo group. The presence of multiple functional groups and the aromatic nature of the pyrazole ring lead to a complex electronic structure. It is important to note that this molecule can exist in several tautomeric forms. The azo-hydrazone tautomerism is a key consideration, where the proton can reside on the pyrazole nitrogen, the hydroxyl oxygen, or the azo nitrogen, influencing the observed spectroscopic data. The predominant tautomeric form in a given solvent or in the solid state will dictate the final spectral appearance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR (Proton NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl-H | 7.20 - 7.80 | Multiplet | The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The exact positions will depend on the electronic effects of the azo group. |
| NH₂ | 5.00 - 6.50 | Broad Singlet | The amino protons are typically exchangeable and appear as a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature. |
| OH | 9.00 - 12.00 | Broad Singlet | The hydroxyl proton is also exchangeable and often appears as a broad singlet at a downfield chemical shift. Its presence can be confirmed by D₂O exchange. |
| NH (pyrazole) | 11.00 - 14.00 | Broad Singlet | The proton on the pyrazole ring nitrogen is acidic and will appear as a broad, downfield signal, which is also D₂O exchangeable. |
Experimental Considerations for ¹H NMR:
The choice of solvent is critical for acquiring meaningful ¹H NMR data for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a suitable choice as it can solubilize the compound and is capable of hydrogen bonding, which helps in observing the exchangeable NH and OH protons.
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
D₂O Exchange: To confirm the identity of exchangeable protons (NH, OH), add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of quaternary carbons and carbons in a complex aromatic system, a combination of standard ¹³C and DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be ideal for full assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (or C-OH) | 155 - 170 | The chemical shift of this carbon is highly dependent on the tautomeric form. In the keto (hydrazone) form, it will be in the carbonyl region. In the enol (azo) form, it will be a C-OH carbon. |
| C-NH₂ | 145 - 160 | The carbon atom attached to the amino group is expected to be significantly downfield. |
| C-N=N | 90 - 110 | The carbon atom at position 4 of the pyrazole ring, involved in the azo linkage. |
| Phenyl C (ipso) | 140 - 150 | The carbon of the phenyl ring directly attached to the azo group. |
| Phenyl C (ortho, meta, para) | 120 - 135 | The remaining carbons of the phenyl ring will appear in the typical aromatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional moieties. The interpretation relies on comparing the observed frequencies with known values for similar structures.[8][9][10][11]
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H / N-H stretch | 3500 - 3200 | Broad, Strong | A broad band in this region is expected due to the overlapping stretching vibrations of the O-H and N-H bonds, likely involved in hydrogen bonding. |
| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic stretching vibrations for C-H bonds on the phenyl and pyrazole rings. |
| C=O stretch | ~1680 | Strong | The presence of a strong band here would be indicative of the hydrazone tautomer. |
| N=N stretch | 1580 - 1550 | Medium to Weak | The azo group stretch is often of medium to weak intensity and can be coupled with aromatic C=C stretching.[8] |
| C=N / C=C stretch | 1650 - 1500 | Strong to Medium | Stretching vibrations of the pyrazole ring and the phenyl ring. |
| N-H bend | 1620 - 1550 | Medium | The bending vibration of the amino group.[8] |
| C-O stretch | 1260 - 1000 | Strong | Characteristic of the C-O bond in the hydroxyl group. |
Experimental Considerations for IR Spectroscopy:
The compound can be analyzed as a solid using either a KBr (potassium bromide) pellet or ATR (Attenuated Total Reflectance). The KBr pellet method is a traditional technique that can yield high-quality spectra, while ATR is a more modern, rapid method that requires minimal sample preparation.
Protocol for IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be run first.
-
Data Analysis: Identify and label the significant absorption bands in the spectrum and correlate them to the functional groups of the molecule.
Conclusion
The spectroscopic characterization of this compound relies on a combined interpretation of NMR and IR data. While a complete, publicly available dataset is sparse, analysis of related compounds and foundational spectroscopic principles allows for a reliable prediction and interpretation of its spectral features. The potential for tautomerism is a critical factor that must be considered when analyzing the spectra, as the predominant form will influence the observed chemical shifts and absorption frequencies. The protocols and predicted data presented in this guide provide a solid framework for researchers working with this and structurally related compounds.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-hydroxy-4-phenylazopyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxy-4-phenylazopyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for their diverse biological activities, including roles as kinase inhibitors, and anticancer and antimicrobial agents.[1][2] The presence of the azo group also introduces unique photochemical properties, making it a potential candidate for applications as a molecular switch. This guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound, with a focus on the underlying principles that govern its behavior.
Physicochemical Properties
The chemical structure of this compound, with its combination of amino, hydroxyl, and azo functional groups on a pyrazole core, gives rise to a unique set of physicochemical properties.
Tautomerism: A Key Feature
A critical aspect of the chemistry of this compound is its existence in various tautomeric forms. Pyrazol-5-ones are known to exhibit complex tautomerism, existing as CH, OH, and NH tautomers.[3] For this molecule, the equilibrium between the keto and enol forms is a primary consideration, and can be influenced by factors such as solvent polarity and pH.[4][5] The most stable tautomeric form in the solid state has been identified by X-ray crystallography as (E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one.[6]
Caption: Tautomeric forms of this compound.
Spectral Characteristics
-
UV-Vis Spectroscopy: Arylazopyrazoles are known to be photochromic, exhibiting distinct absorption bands for their E and Z isomers.[7] Irradiation with UV light typically induces E-to-Z isomerization, while the reverse process can be triggered by visible light or heat.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretches of the amino and pyrazole groups, an O-H stretch for the hydroxyl group (in the enol tautomer), and a C=O stretch for the keto tautomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the presence of the phenyl and pyrazole rings, as well as the amino and hydroxyl protons. The chemical shifts would be influenced by the predominant tautomeric form in the solvent used for analysis.
| Property | Value | Source |
| Molecular Formula | C9H9N5O | [6] |
| Molecular Weight | 203.20 g/mol | [6] |
| Crystal System | Monoclinic | [6] |
| Space Group | P 1 21/c 1 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established pathway in heterocyclic chemistry: the coupling of a diazonium salt with a suitable pyrazole precursor.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure adapted from the synthesis of similar 4-arylazopyrazole derivatives.
Step 1: Diazotization of Aniline
-
Dissolve aniline (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
Step 2: Coupling Reaction
-
Dissolve 3-amino-5-hydroxypyrazole (1 equivalent) in a basic aqueous solution (e.g., sodium hydroxide or sodium acetate) at 0-5 °C.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of this compound should form.
-
Continue stirring for 1-2 hours at low temperature.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Chemical Reactivity
The reactivity of this compound is dictated by its multiple functional groups: the pyrazole ring, the amino group, the hydroxyl group, and the azo linkage.
Reactions of the Amino and Hydroxyl Groups
The amino and hydroxyl groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation. The reactivity of these groups can be modulated by the pH of the reaction medium.[8] For example, acylation with acid chlorides or anhydrides would be expected to occur at the amino group under basic conditions.
Reactions of the Azo Group
The azo group can be reduced to the corresponding hydrazo derivative or cleaved to form anilines. This reactivity is important in the context of its potential use as a dye or in biological systems where reductive cleavage can occur.
Complexation with Metal Ions
The nitrogen atoms of the pyrazole ring and the azo group, as well as the oxygen of the hydroxyl group, can act as coordination sites for metal ions. This property makes this compound and its derivatives potential ligands for the formation of metal complexes with interesting catalytic or biological properties.
Applications in Drug Development
The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of this compound are promising candidates for drug development due to their potential to interact with various biological targets.
Kinase Inhibition
Many pyrazole-containing compounds have been identified as potent kinase inhibitors.[2][9] The structural features of this compound, including its ability to form hydrogen bonds and engage in pi-stacking interactions, make it a suitable scaffold for designing inhibitors of kinases implicated in cancer and inflammatory diseases. For instance, related pyrazole derivatives have shown inhibitory activity against BRAF kinase and fibroblast growth factor receptors (FGFR).[1][9]
Antimicrobial and Anticancer Activity
The broader class of aminopyrazoles and their derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[2] The specific substitution pattern of this compound may confer unique biological activities that warrant further investigation.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical landscape defined by its tautomerism, multiple reactive sites, and potential for biological activity. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for the development of new pharmaceuticals and functional materials. Further research into its specific biological targets and photochemical properties will undoubtedly unlock its full potential.
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The Solubility of 3-Amino-5-hydroxy-4-phenylazopyrazole in Organic Solvents: A Physicochemical Perspective for Researchers
An In-depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-hydroxy-4-phenylazopyrazole (C₉H₉N₅O), a heterocyclic azo dye of significant interest in chemical synthesis and materials science. Solubility is a critical parameter that dictates the utility of a compound in various applications, including dye formulation, pharmaceutical research, and organic synthesis. This document elucidates the molecular features governing the solubility of this pyrazole derivative, offers a predictive analysis of its behavior in common organic solvents, and presents a robust experimental protocol for empirical determination. The principles of solute-solvent interactions, including polarity and hydrogen bonding, are explored to provide a causal understanding of its solubility profile.
Introduction: The Significance of Solubility for Azo Pyrazole Dyes
This compound is a member of the azo pyrazole class of compounds, which are widely recognized for their chromophoric properties.[1] The utility of such molecules in industrial and research settings is fundamentally linked to their ability to be dissolved and manipulated in a liquid phase. Whether for purification via recrystallization, formulation into inks and coatings, or as a reagent in a subsequent synthetic step, understanding and controlling solubility is paramount. This guide moves beyond simple data provision to explain the underlying physicochemical principles that dictate how this specific molecule interacts with its solvent environment, empowering researchers to make informed decisions in their experimental designs.
Molecular Structure and Physicochemical Properties
The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule possesses a confluence of functional groups that impart a distinct polar character and the capacity for complex intermolecular interactions.
Key Structural Features:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
-
Amino Group (-NH₂): A primary amine that can act as a hydrogen bond donor.
-
Hydroxyl Group (-OH): Can act as both a hydrogen bond donor and acceptor.
-
Azo Group (-N=N-): A chromophoric group that contributes to the molecule's polarity.
-
Phenyl Ring: A nonpolar aromatic moiety.
A critical aspect of this molecule's structure is its potential for azo-hydrazone tautomerism . The proton from the hydroxyl group can migrate to one of the azo nitrogens, forming a hydrazone tautomer. This equilibrium can be influenced by the solvent, which in turn affects solubility and spectroscopic properties like color (solvatochromism).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | PubChem[3] |
| Molecular Weight | 203.20 g/mol | PubChem[3] |
| CAS Number | 6627-93-6 | PubChem[3] |
| IUPAC Name | 5-amino-4-(phenyldiazenyl)-1,2-dihydropyrazol-3-one | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem (Computed)[3] |
| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[3] |
Guiding Principles of Solubility
The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by thermodynamics, primarily driven by the enthalpy and entropy of mixing. The adage "like dissolves like" serves as a reliable heuristic, suggesting that substances with similar intermolecular forces are likely to be miscible.[4][5]
-
Polarity: The uneven distribution of electron density in this compound, due to its N-H, O-H, and N=N bonds, makes it a polar molecule. Therefore, it is expected to have greater solubility in polar solvents than in nonpolar solvents.[5]
-
Hydrogen Bonding: The presence of multiple hydrogen bond donor (-NH₂, -OH, pyrazole N-H) and acceptor (N atoms, =O) sites is the most dominant factor in its solubility profile. Solvents that can participate in hydrogen bonding (protic solvents) or readily accept hydrogen bonds (polar aprotic solvents) are predicted to be effective. Intramolecular hydrogen bonding can also play a role, potentially competing with solute-solvent interactions.[6]
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps overcome the lattice energy of the crystal and promotes mixing.[5]
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have large dipole moments and are excellent hydrogen bond acceptors, effectively solvating the -OH, -NH₂, and pyrazole N-H groups. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can both donate and accept hydrogen bonds, leading to strong interactions. Solubility may be slightly limited by the energy cost of disrupting the solvent's own H-bond network. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can accept hydrogen bonds at its carbonyl oxygen, but its overall polarity is lower than DMSO or DMF. |
| Esters | Ethyl Acetate | Low to Moderate | Possesses some polarity and hydrogen bond accepting capability, but is less effective than ketones or alcohols. |
| Halogenated | Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor hydrogen bond participant, limiting its ability to effectively solvate the key functional groups. |
| Aromatic | Toluene | Very Low / Insoluble | Primarily nonpolar, interacting only through weak van der Waals forces, which are insufficient to overcome the solute's crystal lattice energy. |
| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvents that have no effective mechanism to interact with the polar functional groups of the solute. |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[5] This protocol ensures that the measurement reflects a true saturated solution.
Workflow for Isothermal Solubility Measurement
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5.0 mL) of the desired organic solvent. "Excess" ensures that a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure the dissolution process reaches equilibrium.
-
Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours. To obtain a particle-free supernatant, either centrifuge the vials or carefully draw the liquid through a chemically resistant syringe filter (e.g., PTFE or nylon). This step is critical to avoid including undissolved solid in the analysis.
-
Quantification:
-
Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO) and create a series of calibration standards of known concentrations.
-
Accurately dilute an aliquot of the clear supernatant from the test sample.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the calibration standards and the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
Trustworthiness Check: To validate the protocol, it is essential to confirm that equilibrium was reached. This can be done by taking measurements at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau once equilibrium is achieved.
Conclusion and Outlook
The solubility of this compound is governed by its highly polar nature and extensive hydrogen bonding capabilities. It is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, with moderate to high solubility in polar protic solvents like methanol and ethanol. Conversely, it is expected to be virtually insoluble in nonpolar aliphatic and aromatic hydrocarbons. The provided experimental protocol offers a reliable and self-validating system for obtaining precise quantitative solubility data, which is indispensable for the effective application of this compound in research and development. Understanding these fundamental solubility characteristics allows scientists to optimize reaction conditions, develop stable formulations, and design efficient purification schemes.
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tautomerism in 3-Amino-5-hydroxy-4-phenylazopyrazole
An In-depth Technical Guide to the Tautomerism of 3-Amino-5-hydroxy-4-phenylazopyrazole
Abstract
Azo compounds containing pyrazole moieties are of significant interest in medicinal chemistry and materials science, largely due to their diverse biological activities and tinctorial properties.[1] Their utility is intrinsically linked to their molecular structure, which is often complicated by the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric equilibria in this compound. We will dissect the structural nuances of the primary azo-enol and keto-hydrazone tautomers, detail the advanced analytical methodologies required for their characterization, and present validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds.
The Principle of Tautomerism in Heterocyclic Azo Compounds
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] This phenomenon is particularly prevalent in heterocyclic systems where proton migration can occur readily. In the context of 4-arylazo pyrazoles containing hydroxyl and amino groups, the most significant equilibrium is the azo-hydrazone tautomerism.[3][4]
-
Azo-enol Form: Characterized by an azo linkage (-N=N-) and a hydroxyl group (-OH) on the pyrazole ring.
-
Keto-hydrazone Form: Characterized by a hydrazone linkage (-NH-N=) and a carbonyl group (C=O) within the pyrazole ring.
The position of this equilibrium is not static; it is a dynamic process influenced by a multitude of factors including the electronic nature of substituents, solvent polarity, pH, and temperature.[2][3] Understanding which tautomer predominates under specific conditions is critical, as each form possesses distinct electronic, steric, and hydrogen-bonding properties, which in turn dictate the molecule's biological activity, color, and stability.[5]
Tautomeric Landscape of this compound
The title compound presents a fascinating case for tautomerism. Beyond the principal azo-hydrazone equilibrium, the presence of the amino group and the pyrazole ring itself introduces additional possibilities, including annular and amine-imine tautomerism.
While several forms are theoretically possible, experimental and computational studies on analogous systems consistently show that the keto-hydrazone tautomer is often the more stable form, particularly in the solid state and in polar solvents, due to the formation of a stable intramolecular six-membered hydrogen-bonded ring.[3][6]
Analytical Characterization of Tautomeric Forms
Distinguishing between tautomers requires a multi-faceted analytical approach, as no single technique can provide a complete picture. The combination of spectroscopy and computational modeling offers the most robust strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[7] By analyzing chemical shifts and coupling constants, one can deduce the predominant form and even quantify the equilibrium constant if the proton exchange is slow enough.[8]
-
Expertise & Causality: The choice of NMR is based on its sensitivity to the local electronic environment of each nucleus. The protonation state and hybridization of nitrogen and oxygen atoms differ significantly between tautomers, leading to distinct chemical shifts.
-
¹H NMR: The most direct evidence often comes from the signals of exchangeable protons. The keto-hydrazone form will exhibit distinct -NH signals (one for the pyrazole ring, one for the hydrazone linker), while the azo-enol form will show -OH and -NH signals. The hydrazone proton is often observed as a downfield singlet.[9]
-
¹³C NMR: The chemical shift of the carbon at position 5 (C5) is a key indicator. In the keto-hydrazone form, this carbon is a carbonyl carbon (C=O) and will resonate significantly downfield (typically >160 ppm) compared to the C-OH carbon of the azo-enol form.[10]
-
¹⁵N NMR: This technique provides unambiguous data. The nitrogen atoms in an azo group (-N=N-) have very different chemical shifts from those in a hydrazone linker (-NH-N=).[11] Though less common due to lower natural abundance and sensitivity, it offers definitive structural assignment.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly effective for studying azo-hydrazone tautomerism because the two forms have different chromophoric systems, resulting in distinct absorption spectra.[6][12]
-
Expertise & Causality: The extended π-conjugation in the keto-hydrazone tautomer typically results in a bathochromic shift (a shift to a longer wavelength, λmax) compared to the azo-enol form.[13] This technique is particularly useful for studying the influence of the environment on the equilibrium.
-
Solvatochromism: By recording spectra in a range of solvents with varying polarities, one can observe shifts in λmax. A significant shift is indicative of a change in the tautomeric equilibrium.[7] For instance, polar solvents often stabilize the more polar keto-hydrazone form, leading to an increase in the intensity of its corresponding absorption band.[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of functional groups present in each tautomer.
-
Expertise & Causality: The technique directly probes the bonds within a molecule. The presence or absence of key stretches for C=O, O-H, and N-H groups allows for the identification of the dominant tautomer, especially in the solid state.[3]
-
Keto-Hydrazone Signatures: Strong absorption bands corresponding to C=O stretching (around 1650-1700 cm⁻¹) and N-H stretching (around 3100-3400 cm⁻¹) are indicative of this form.
-
Azo-Enol Signatures: The presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the absence of a strong C=O band would support the azo-enol structure. The N=N stretch is often weak and can be difficult to identify.
-
Computational Modeling (Density Functional Theory - DFT)
Quantum chemical calculations, particularly DFT, are indispensable for complementing experimental data.[14][15]
-
Expertise & Causality: DFT allows for the calculation of the relative energies and thermodynamic stabilities of all possible tautomers.[15] By comparing the calculated energies, one can predict the most stable tautomer in the gas phase or simulate solvent effects using models like the Polarizable Continuum Model (PCM).[7] Furthermore, theoretical NMR chemical shifts and IR frequencies can be calculated and compared with experimental spectra to confirm assignments.[6][16]
| Analytical Technique | Azo-Enol Tautomer Signature | Keto-Hydrazone Tautomer Signature |
| ¹H NMR | Presence of -OH proton signal. | Presence of two distinct -NH proton signals (pyrazole and hydrazone). |
| ¹³C NMR | C5 signal in the C-O region (~150-160 ppm). | C5 signal in the C=O region (>160 ppm). |
| UV-Vis | Absorption band at a shorter wavelength (e.g., ~380-420 nm). | Absorption band at a longer wavelength (e.g., ~430-480 nm). |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), absence of C=O stretch. | Strong C=O stretch (~1650-1700 cm⁻¹), N-H stretch (~3100-3400 cm⁻¹). |
| DFT Calculation | Higher calculated relative energy in many cases. | Lower calculated relative energy, indicating greater stability. |
Experimental Protocols: A Validated Workflow
The following protocols provide a self-validating system for the synthesis and analysis of this compound.
Protocol 1: Synthesis of this compound
This procedure is based on the standard and highly reliable method of diazotization followed by azo coupling.[17][18]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
3-Amino-5-hydroxypyrazole (or its salt)
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization: a. Dissolve aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (20 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite (10 mmol) in cold water (10 mL). d. Add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes to ensure complete formation of the benzenediazonium chloride salt.
-
Coupling Reaction: a. In a separate beaker, dissolve 3-Amino-5-hydroxypyrazole (10 mmol) in a 10% sodium hydroxide solution and cool to 0-5 °C. b. Slowly add the cold diazonium salt solution to the pyrazole solution with vigorous stirring. c. Maintain the temperature at 0-5 °C and the pH between 8-9 by adding sodium acetate or a dilute base as needed. d. Continue stirring in the ice bath for 1-2 hours. A colored precipitate will form.
-
Isolation and Purification: a. Collect the crude product by vacuum filtration and wash thoroughly with cold water. b. Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain the final compound. c. Dry the purified crystals under vacuum.
Trustworthiness: This protocol is self-validating. The formation of a brightly colored precipitate is a primary indicator of a successful azo coupling reaction. The purity can be confirmed by obtaining a sharp melting point and through subsequent spectroscopic analysis.
Protocol 2: Spectroscopic Investigation of Tautomerism
Objective: To determine the predominant tautomeric form in different environments.
Procedure:
-
Sample Preparation: a. Prepare solutions of the purified compound (~1 mg/mL) in a series of deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) and non-deuterated solvents for UV-Vis (e.g., Dichloromethane, Acetonitrile, Ethanol, DMSO). b. For solid-state IR, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide.
-
NMR Analysis: a. Acquire ¹H and ¹³C NMR spectra for each solution. b. Pay close attention to the downfield region (9-15 ppm) in the ¹H spectrum to identify NH and OH protons. c. Note the chemical shift of the C5 carbon in the ¹³C spectrum.
-
UV-Vis Analysis: a. Record the UV-Vis absorption spectrum for each solution from 200 to 700 nm. b. Identify the wavelength of maximum absorption (λmax) for each solvent and note any solvatochromic shifts.
-
FT-IR Analysis: a. Acquire the FT-IR spectrum of the KBr pellet. b. Identify characteristic peaks for C=O, N-H, and O-H stretching vibrations.
-
Data Interpretation: a. Correlate the data from all techniques. For example, if the ¹³C NMR shows a peak at ~170 ppm and the IR spectrum shows a strong C=O stretch, this strongly supports the keto-hydrazone form as the dominant species. b. Compare the observed λmax values in different solvents with the expected behavior for azo-enol and keto-hydrazone tautomers.
Conclusion and Future Outlook
The tautomerism of this compound is a complex equilibrium, primarily between the azo-enol and keto-hydrazone forms. A synergistic approach combining high-resolution NMR, UV-Vis, and IR spectroscopy with the predictive power of DFT calculations is essential for a definitive structural elucidation. Evidence from related compounds suggests a general preference for the keto-hydrazone tautomer, stabilized by intramolecular hydrogen bonding, especially in the solid state and polar solvents.[3][6]
For drug development professionals, understanding and controlling this tautomeric equilibrium is paramount. Since different tautomers can exhibit varied binding affinities to biological targets and possess different pharmacokinetic properties, the ability to predict or lock the molecule into its most active form is a key goal in rational drug design. Future research should focus on synthesizing derivatives with specific substituents to systematically modulate and quantify the tautomeric ratio, further clarifying the structure-activity relationship for this promising class of compounds.
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An In-depth Technical Guide to 3-Amino-5-hydroxy-4-phenylazopyrazole: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-hydroxy-4-phenylazopyrazole, with the IUPAC name 5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one, is a heterocyclic compound belonging to the family of phenylazopyrazoles.[1] This class of molecules has garnered significant interest in various scientific fields due to their diverse chemical properties and potential applications, ranging from dyestuffs to pharmaceuticals. The unique structural features of this compound, including the presence of amino, hydroxyl, and azo functional groups on a pyrazole core, give rise to interesting tautomeric equilibria and a range of chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and methods for its characterization, aimed at supporting researchers and professionals in its application and further development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₅O | PubChem[1] |
| Molecular Weight | 203.20 g/mol | PubChem[1] |
| CAS Number | 6627-93-6 | PubChem[1] |
| IUPAC Name | 5-amino-4-phenyldiazenyl-1,2-dihydropyrazol-3-one | PubChem[1] |
| Melting Point | 119-120 °C (decomposes) | Elgemeie et al., 2013[2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and ethanol. Insoluble in water. | Inferred from synthesis protocols and general knowledge of similar compounds.[3] |
| Appearance | Reddish-brown crystals | Elgemeie et al., 2013[2] |
Chemical Structure and Tautomerism
The chemical structure of this compound allows for the existence of several tautomeric forms. The principal tautomers are the keto-hydrazone and the enol-azo forms. Experimental and computational studies on similar 4-arylazopyrazolones suggest that the keto-hydrazone form is the predominant tautomer in both the solid state and in solution.[4][5] This is attributed to the formation of a stable intramolecular hydrogen bond between the hydrazone N-H and the carbonyl oxygen.
Caption: Tautomeric equilibrium of this compound.
The crystal structure of this compound has been determined by X-ray crystallography, confirming its existence in the (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one form in the solid state.[1]
Synthesis
The synthesis of this compound is typically achieved through a diazo coupling reaction. This involves the diazotization of aniline followed by coupling with 3-amino-1H-pyrazol-5(4H)-one.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedure described by Elgemeie et al. (2013).[2]
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
3-Amino-1H-pyrazol-5(4H)-one
-
Potassium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline (2.66 mmol) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.66 mmol) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C to ensure complete formation of the benzenediazonium chloride solution.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve 3-amino-1H-pyrazol-5(4H)-one (2.66 mmol) in a 50% aqueous ethanol solution.
-
Add potassium acetate (6 equivalents) to the pyrazolone solution and cool it to 0 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazolone solution with constant stirring, maintaining the temperature at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
-
Isolation and Purification:
-
A reddish-brown precipitate will form.
-
Filter the precipitate using vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure reddish-brown crystals of this compound.
-
Spectroscopic Characterization
The structure of this compound can be confirmed through various spectroscopic techniques.
1H NMR Spectroscopy
The 1H NMR spectrum provides valuable information about the proton environment in the molecule. A representative 1H NMR spectrum of this compound has been reported.[6] The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, as well as signals for the amino and pyrazole ring protons. The exact chemical shifts and multiplicities will depend on the solvent used and the predominant tautomeric form.
13C NMR Spectroscopy
13C NMR spectroscopy is used to identify the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbons of the phenyl ring and the pyrazole ring, including the carbonyl carbon if the keto-hydrazone tautomer is present.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching: for the amino group and the pyrazole ring N-H.
-
O-H stretching: if the enol-azo tautomer is present in a significant amount.
-
C=O stretching: a strong absorption band characteristic of the carbonyl group in the keto-hydrazone tautomer.
-
N=N stretching: for the azo group.
-
C=C and C=N stretching: for the aromatic and pyrazole rings.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet and visible regions due to the π-π* and n-π* electronic transitions of the conjugated system, which includes the phenyl ring, the azo group, and the pyrazole ring. The position and intensity of these bands are sensitive to the solvent polarity and the tautomeric form of the molecule. For similar arylazo pyrazole derivatives, absorption maxima are typically observed in the range of 350-450 nm.
Potential Applications
Phenylazopyrazole derivatives are a versatile class of compounds with a wide range of potential applications. While specific applications for this compound are not extensively documented, its structural features suggest potential in the following areas:
-
Dyestuffs: The extended conjugation and the presence of chromophoric and auxochromic groups make it a potential candidate for use as a dye for various materials.[5]
-
Pharmaceuticals: The pyrazole nucleus is a common scaffold in many biologically active compounds. Derivatives of aminopyrazoles have been investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[7][8][9][10]
-
Chelating Agents: The presence of multiple nitrogen and oxygen atoms makes the molecule a potential ligand for metal ions, suggesting applications in analytical chemistry or as a catalyst.
-
Non-linear Optical Materials: Some azo dyes exhibit non-linear optical properties, which could be explored for this compound.
Conclusion
This compound is a fascinating heterocyclic compound with a rich chemistry stemming from its functional groups and tautomeric nature. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and the key spectroscopic methods for its characterization. The potential applications of this and similar compounds in various fields, particularly as dyes and in medicinal chemistry, warrant further investigation. The information presented herein serves as a valuable resource for researchers and scientists working with this promising molecule.
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quantum chemical calculations for 3-Amino-5-hydroxy-4-phenylazopyrazole
An In-Depth Technical Guide: Quantum Chemical Calculations for 3-Amino-5-hydroxy-4-phenylazopyrazole: Tautomerism, Electronic Structure, and Spectral Prediction
Executive Summary
This compound is a member of the arylazopyrazole class of compounds, which are significant as dyes and possess a wide range of potential pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[1] A comprehensive understanding of its molecular properties is crucial for rational drug design and materials science applications. However, the molecule's structural complexity, particularly its capacity for tautomerism, presents a significant challenge to experimental characterization alone. This guide provides a robust, field-proven computational framework for investigating this compound using quantum chemical calculations. We will focus on leveraging Density Functional Theory (DFT) to determine the most stable tautomeric form, analyze its electronic structure, and predict key spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the molecular characteristics of complex heterocyclic systems.[2]
The Critical Question of Tautomerism
A foundational challenge in studying 4-arylazo-5-hydroxypyrazoles is the prevalence of tautomerism. The nominal "azo-hydroxy" structure can readily interconvert into a more stable "hydrazo-keto" form. The dominant tautomer dictates the molecule's geometry, electronic properties, and interaction with biological targets. Experimental studies on similar compounds often confirm that the hydrazo form is the predominant species in both solution and the solid state.[3][4]
Therefore, any meaningful computational analysis must begin by addressing this equilibrium. The two primary tautomers to consider are:
-
Azo-Enol Form (A): this compound
-
Hydrazo-Keto Form (B): (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one
Our first computational objective is to determine the relative thermodynamic stability of these two forms to identify the ground-state structure.
Caption: Figure 1: The crucial tautomeric equilibrium.
Foundational Computational Methodology
The accuracy of quantum chemical calculations is contingent upon the selection of an appropriate theoretical level. Our approach is designed to balance computational cost with high accuracy, following methodologies validated in numerous studies of pyrazole derivatives.[2][5]
The Method of Choice: Density Functional Theory (DFT)
We recommend Density Functional Theory (DFT) as the core method for this investigation. DFT has consistently proven to be a powerful tool for studying pyrazole derivatives, providing reliable results for molecular geometries, electronic properties, and relative energies at a fraction of the cost of higher-level ab initio methods.[6][7]
Selecting the Functional and Basis Set
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is the workhorse for organic molecules and our primary recommendation. It has an extensive track record of providing excellent geometrical and energetic data for systems like pyrazoles.[8][9]
-
Basis Set: We will employ the Pople-style 6-311++G(d,p) basis set.[8][10] The components of this choice are critical:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and potential hydrogen bonds, which are abundant in our molecule.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and form more accurate chemical bonds.
-
Accounting for the Environment: Solvation Models
Since most biological processes and chemical characterizations occur in solution, gas-phase calculations are insufficient. We will incorporate the effects of a solvent (e.g., ethanol or water) using an implicit solvation model like the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous dielectric medium, providing a more realistic energetic landscape.[8]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the comprehensive analysis of this compound.
Caption: Figure 2: End-to-end computational workflow.
Protocol Details:
-
Initial Structure Generation: Construct 3D models of both the Azo-Enol (A) and Hydrazo-Keto (B) tautomers using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer. This process finds the lowest energy conformation for each isomer.[8]
-
Typical Software Keyword Line:#p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Ethanol) Opt
-
-
Frequency Analysis: After optimization, perform a frequency calculation at the same level of theory.
-
Purpose: This is a critical validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8] It also provides the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy corrections.
-
Typical Software Keyword Line:#p B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Ethanol) Freq
-
-
Relative Stability Analysis: Compare the final energies of the tautomers. The structure with the lowest Gibbs Free Energy is predicted to be the most thermodynamically stable and thus the most abundant species at equilibrium.
-
Molecular Orbital and Property Analysis: For the most stable tautomer, calculate and analyze:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. The energy gap (ELUMO - EHOMO) relates to the molecule's stability and electronic excitation properties.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.[6]
-
-
Spectroscopic Prediction:
-
UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption maxima.[5]
-
NMR Spectra: Use the Gauge-Invariant Atomic Orbital (GIAO) method to predict 1H and 13C NMR chemical shifts. These can be compared directly with experimental data for structural validation.[10]
-
Data Presentation and Interpretation
All quantitative results should be organized into clear tables for comparison and analysis.
Tautomer Stability
The relative energies of the tautomers are calculated with respect to the most stable form (set to 0.00).
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Azo-Enol (A) | Calculated Value | Calculated Value | Calculated Value |
| Hydrazo-Keto (B) | 0.00 (Reference) | 0.00 (Reference) | >99% |
| Note: Based on literature for similar compounds, the Hydrazo-Keto form is expected to be significantly more stable.[3] |
Structural Parameters of the Ground-State Tautomer
This table should list key bond lengths and angles of the most stable tautomer, which can be compared to crystallographic data of related molecules.[4]
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | N-N (Hydrazo) | Calculated Value |
| C=O (Keto) | Calculated Value | |
| C=N (Hydrazo) | Calculated Value | |
| C4-N (Phenylazo) | Calculated Value | |
| Bond Angle | C-N-N (Hydrazo) | Calculated Value |
Electronic Properties of the Ground-State Tautomer
| Property | Energy (eV) | Implication |
| EHOMO | Calculated Value | Electron-donating ability |
| ELUMO | Calculated Value | Electron-accepting ability |
| Energy Gap (ΔE) | Calculated Value | Chemical reactivity, stability |
Conclusion
This guide outlines a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can confidently address the critical issue of tautomerism, determine the ground-state structure, and elucidate its fundamental electronic and spectroscopic properties. This computational approach serves as a powerful predictive tool, enabling a deeper molecular understanding that is essential for advancing applications in drug discovery and materials science. The self-validating nature of the workflow, including mandatory frequency analysis, ensures the trustworthiness and reliability of the generated data.
References
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Methodological & Application
Application Notes and Protocols: Leveraging 3-Amino-5-hydroxy-4-phenylazopyrazole for the Synthesis of Novel Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities. This document provides a comprehensive technical guide on the utilization of 3-Amino-5-hydroxy-4-phenylazopyrazole as a versatile precursor for the synthesis of new Schiff base and sulfonamide derivatives with potential antibacterial properties. We will delve into the rationale behind the molecular design, detailed synthetic protocols, methodologies for antibacterial evaluation, and a discussion on the potential mechanisms of action. This guide is intended to equip researchers with the foundational knowledge and practical protocols to explore this promising area of antibacterial drug discovery.
Introduction: The Rationale for Targeting the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a variety of biological targets. The incorporation of a phenylazo group at the 4-position of the pyrazole ring introduces a chromophoric and biologically active moiety, which can enhance the molecule's interaction with biomolecular targets. The presence of amino and hydroxyl groups at the 3 and 5-positions, respectively, provides reactive sites for further chemical modifications, enabling the generation of diverse libraries of compounds.
Our focus on this compound is predicated on the following rationale:
-
Structural Versatility: The amino group serves as a convenient handle for the introduction of various pharmacophores through the formation of Schiff bases and sulfonamides.
-
Potential for Enhanced Bioactivity: The combination of the pyrazole core and the phenylazo moiety may lead to compounds with unique and potent antibacterial activities.
-
Established Precedent: While direct evidence for this specific scaffold is emerging, related azo-pyrazole structures have demonstrated promising antimicrobial and antioxidant activities.[1][2]
This guide will provide a roadmap for the synthesis and evaluation of two key classes of derivatives: Schiff bases and sulfonamides, both of which are well-established pharmacophores in antibacterial drug design.
Synthesis of the Precursor: this compound
A reliable synthesis of the starting material is paramount. Based on established methods for the synthesis of 4-arylazopyrazoles, the following protocol is proposed. The synthesis involves a Japp-Klingemann reaction, where a diazonium salt is coupled with a β-ketoester, followed by cyclization with a hydrazine source.
Protocol 2.1: Synthesis of this compound
Materials:
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ethyl cyanoacetate
-
Sodium acetate
-
Hydrazine hydrate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve ethyl cyanoacetate (10 mmol) in ethanol (20 mL).
-
Add sodium acetate (20 mmol) to the ethanolic solution and stir until dissolved.
-
Cool this solution to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the ethyl cyanoacetate solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours. A colored precipitate of the intermediate will form.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Cyclization Reaction:
-
Suspend the dried intermediate (10 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (12 mmol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure product.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Synthesis of Antibacterial Agents
The amino group of this compound is a key functional group for derivatization. We present protocols for the synthesis of Schiff bases and sulfonamides, two classes of compounds with a rich history in antimicrobial drug discovery.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the -C=N- imine group, are known to exhibit a wide range of biological activities, including antibacterial properties.[3][4][5][6] The synthesis involves the condensation of the amino group of the pyrazole with various substituted aldehydes.
Protocol 3.1.1: General Procedure for the Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted aromatic aldehyde (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to afford the pure product.
Visualization of the Synthetic Workflow:
Caption: Synthesis of Schiff base derivatives.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a well-established class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[7][8] The synthesis involves the reaction of the amino group of the pyrazole with various sulfonyl chlorides.
Protocol 3.2.1: General Procedure for the Synthesis of Sulfonamides
Materials:
-
This compound
-
Substituted sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1 mmol) in DCM or THF (20 mL).
-
Add pyridine or triethylamine (1.2 mmol) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted sulfonyl chloride (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide derivative.
Visualization of the Synthetic Workflow:
Caption: Synthesis of sulfonamide derivatives.
Antibacterial Activity Evaluation
The synthesized compounds should be screened for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antibacterial efficacy.
Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare an overnight culture of the test bacteria in MHB.
-
Dilute the culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 4.2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37 °C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation:
The antibacterial activity data for a hypothetical series of Schiff base derivatives of a structurally similar compound, 3,5-diamino-4-(3-bromo-phenylazo)-1H-pyrazole, is presented below as a representative example.[9]
| Compound | R-group on Aldehyde | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| SB-1 | H | 62.5 | 125 |
| SB-2 | 4-NO₂ | 31.25 | 62.5 |
| SB-3 | 4-OH | 125 | 250 |
| SB-4 | 4-Cl | 31.25 | 62.5 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 |
Proposed Mechanism of Action
The exact mechanism of action of these novel azo-pyrazole derivatives would require dedicated experimental studies. However, based on the known activities of the constituent pharmacophores, a plausible dual-action mechanism can be hypothesized.
-
Inhibition of DNA Gyrase (from Pyrazole Moiety): Many pyrazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[10] The pyrazole scaffold can bind to the active site of the enzyme, preventing its function and leading to bacterial cell death.
-
Disruption of Bacterial Membranes (from Azo Moiety): Azo compounds have been reported to possess antibacterial properties, with some studies suggesting that they can disrupt the integrity of the bacterial cell membrane.[11] This disruption can lead to leakage of cellular contents and ultimately cell lysis.
Visualization of the Proposed Dual Mechanism:
Caption: Proposed dual mechanism of action.
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold for the development of novel antibacterial agents. The synthetic routes to its Schiff base and sulfonamide derivatives are straightforward and amenable to the generation of large compound libraries for structure-activity relationship (SAR) studies. The preliminary data on analogous compounds and the proposed dual mechanism of action provide a strong rationale for further investigation.
Future research should focus on:
-
Optimization of Synthetic Protocols: Fine-tuning reaction conditions to improve yields and purity.
-
Expansion of the Compound Library: Synthesizing a wide range of derivatives with diverse substituents to establish robust SAR.
-
Comprehensive Biological Evaluation: Screening against a broader panel of resistant bacterial strains and assessing cytotoxicity against mammalian cell lines.
-
Mechanism of Action Studies: Employing techniques such as enzyme inhibition assays, membrane potential studies, and molecular docking to validate the proposed mechanism.
These application notes and protocols provide a solid foundation for researchers to embark on the exciting journey of exploring the antibacterial potential of this compound derivatives.
References
-
Synthesis, Antimicrobial and Antioxidant Activity of Some New Pyrazolines Containing Azo Linkages. PubMed. [Link]
-
Reported antibacterial agents containing a pyrazoline, b thiazole moiety,and c azo group. ResearchGate. [Link]
-
Designing of Pyrazole Derivatives Using 3D-QSAR, ADMET, Molecular Docking and MD Simulations for Enhanced Antibacterial Properties. Bentham Science. [Link]
-
In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]
-
Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. MDPI. [Link]
-
Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. ResearchGate. [Link]
-
INVESTIGATION OF ANTIMICROBIAL PROPERTIES OF SOME SCHIFF BASES. ISAR Publisher. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Hindawi. [Link]
-
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
-
Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. [Link]
-
Azobenzene as Antimicrobial Molecules. MDPI. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Science. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.isarpublisher.com [article.isarpublisher.com]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Amino-5-hydroxy-4-phenylazopyrazole as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1] Within this important class of compounds, 3-amino-5-hydroxy-4-phenylazopyrazole stands out as an exceptionally versatile and reactive synthon. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive hydroxyl group, two distinct ring nitrogen atoms, and an activating phenylazo group—provides multiple reaction sites for constructing complex, fused heterocyclic systems.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will detail the underlying chemical principles and provide field-proven, step-by-step protocols for the synthesis of diverse and medicinally relevant heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][3][4][5]triazines. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Core Chemical Reactivity and Synthetic Strategy
The synthetic potential of this compound is rooted in the strategic placement of its functional groups. The primary amino group at the C3 position and the pyrazole ring nitrogen (N1) are excellent nucleophiles. These two sites can react with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or α,β-unsaturated ketones, in a cyclocondensation reaction to form a new six-membered ring fused to the pyrazole core. This is a primary strategy for synthesizing pyrazolo[1,5-a]pyrimidines.
Alternatively, the amino group (C3-NH₂) and the adjacent ring nitrogen (N2) can participate in cyclization reactions, for example, with hydrazonoyl halides, to yield fused 1,2,4-triazine systems. The phenylazo group at C4 not only activates the pyrazole ring but also imparts unique chromophoric properties to the resulting molecules, which are often intensely colored compounds.[6]
Figure 2: Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Materials & Equipment:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.2 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (e.g., 2.17 g, 10 mmol) in 25 mL of glacial acetic acid.
-
Add acetylacetone (1.2 g, 12 mmol) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The disappearance of the starting material spot indicates the completion of the reaction.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water with gentle stirring. A colored precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with water (3 x 50 mL) to remove residual acetic acid, followed by a wash with a small amount of cold ethanol (20 mL).
-
Dry the crude product in an oven at 60-70 °C.
-
For further purification, recrystallize the product from an ethanol/DMF solvent mixture to obtain a crystalline solid.
Data Summary:
| Reagent 1 | Reagent 2 | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| This compound | Acetylacetone | Glacial Acetic Acid | 4 - 6 | ~118 | 85 - 92 |
| This compound | Ethyl Acetoacetate | Glacial Acetic Acid | 6 - 8 | ~118 | 80 - 88 |
Protocol 2: Synthesis of a Phenylazo-Substituted Pyrazolo[5,1-c]t[3][4][5]riazine
This protocol demonstrates the construction of a fused triazine ring system, another class of heterocycles with significant interest in medicinal chemistry.
Principle: This synthesis utilizes a hydrazonoyl halide as the bielectrophilic partner. The reaction is believed to proceed via an initial SN2 reaction where the C3-amino group attacks the carbon bearing the halogen. This is followed by an intramolecular cyclization involving the N2 of the pyrazole ring attacking the imine carbon, with subsequent elimination of H₂O (or H₂S if a thioamide derivative is formed) to yield the aromatic triazine ring. Triethylamine is used as a base to scavenge the in-situ generated hydrohalic acid (e.g., HCl), which drives the reaction to completion.
Materials & Equipment:
-
This compound (1.0 eq)
-
N-Aryl-C-ethoxycarbonylhydrazonoyl chloride (1.0 eq)
-
Ethanol or Dioxane
-
Triethylamine (TEA) (1.5 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating source
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Dissolve this compound (e.g., 2.17 g, 10 mmol) in 30 mL of ethanol (or dioxane) in a 100 mL round-bottom flask.
-
Add the appropriate hydrazonoyl halide (10 mmol) to the solution.
-
Add triethylamine (1.52 g, 2.1 mL, 15 mmol) dropwise to the reaction mixture. The base is crucial for neutralizing the acid formed during the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction's progress using TLC.
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate out.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into ice-water to induce precipitation.
-
Filter the solid product, wash it with water, and then with a small amount of cold ethanol.
-
Dry the product and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure pyrazolo[5,1-c]t[3][4][5]riazine derivative.
Mechanistic Insights: Formation of the Pyrazolo[1,5-a]pyrimidine Core
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The formation of the pyrazolo[1,5-a]pyrimidine ring from 3-aminopyrazole and a β-dicarbonyl compound is a well-established pathway.
Figure 3: Key mechanistic steps in pyrazolo[1,5-a]pyrimidine formation.
This sequence highlights the dual nucleophilic character of the 3-aminopyrazole scaffold, where both the exocyclic amino group and a ring nitrogen participate sequentially to build the new heterocyclic ring. The choice of solvent and catalyst is critical; acidic conditions favor the dehydration steps, while a suitable solvent must solubilize the reactants to facilitate the reaction.
Conclusion and Future Outlook
This compound is a powerful and cost-effective starting material for the diversity-oriented synthesis of fused pyrazole heterocycles. The straightforward and high-yielding protocols presented here for pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]t[3][4][5]riazines provide a solid foundation for further exploration. Researchers can readily adapt these methods by varying the bielectrophilic reagent to generate extensive libraries of novel compounds. Given the established biological importance of these scaffolds, the derivatives synthesized from this precursor are prime candidates for screening in drug discovery programs, particularly in oncology, and for anti-inflammatory and antimicrobial applications.
References
-
Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). Universidade da Coruña. [Link]
-
Gomha, S. M., et al. (2015). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. Molecules, 20(7), 13011–13028. [Link]
-
Petrillo, G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3740. [Link]
-
Fahim, A. M., & El-Sayed, W. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(10), 8672–8684. [Link]
-
Rai, U. S., et al. (2010). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Rasayan Journal of Chemistry, 3(4), 651-655. [Link]
-
Šačkus, A., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6292. [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2011). ResearchGate. [Link]
-
Aggarwal, N., & Kumar, R. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 241–280. [Link]
-
Arslan, M., et al. (2014). Synthesis, Characterization and Antiglaucoma Activity of Some Novel Pyrazole Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide. Molecules, 19(5), 5864–5876. [Link]
-
Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. (n.d.). ResearchGate. [Link]
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[3][4][5]riazino[5,6-b]quinoline Derivatives. (1982). ResearchGate. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research. [Link]
-
Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. (2024). Journal of Kufa for Chemical Sciences. [Link]
-
Cyclization reaction with 3-amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. (n.d.). ResearchGate. [Link]
-
Zhiryakov, V. G., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 2. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N’1E, N’3E)- N’1, N’3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocol: Synthesis of Bis-Azo Dyes via Diazotization of 3-Amino-5-hydroxy-4-phenylazopyrazole
Introduction
Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent one of the most diverse and important classes of organic chromophores.[1][2] Their applications span from industrial dyes and pigments to advanced materials and pharmaceuticals.[3][4] The discovery of Prontosil, an azo-based prodrug, was a watershed moment in medicine, unveiling the potential of these structures in therapeutic design.[5][6] Today, azo compounds are investigated for a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][5]
The cornerstone of their synthesis is the azo coupling reaction , a robust electrophilic aromatic substitution that joins a diazonium salt with an electron-rich nucleophile.[6][7] This process allows for the modular construction of complex molecular architectures with tunable electronic and photophysical properties.
This document provides a detailed protocol for utilizing 3-Amino-5-hydroxy-4-phenylazopyrazole (CAS: 6627-93-6) as a precursor in azo coupling reactions.[8][9] This starting material is itself an azo dye, but it possesses a reactive primary aromatic amino group on its pyrazole scaffold. This amino group can be converted into a diazonium salt, which can then be coupled with another aromatic system to synthesize more complex bis-azo dyes . Such compounds, with their extended π-conjugation, are of significant interest to researchers in medicinal chemistry and materials science for creating novel dyes, probes, and potential therapeutic agents.
Section 1: The Chemistry of Azo Coupling
A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis and troubleshooting. The overall process is a two-stage, one-pot sequence: diazotization followed by coupling.
The Diazotization Reaction
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[10] The reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[11][12]
Causality of Experimental Choices:
-
In Situ Generation: Nitrous acid is unstable and must be prepared within the reaction mixture just before it is needed.[10]
-
Strong Acid: A surplus of strong acid is required to protonate the sodium nitrite, forming nitrous acid, and to dissolve the starting amine by forming its salt (e.g., anilinium chloride).[11][13]
-
Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are notoriously unstable at higher temperatures and can explosively decompose when isolated and dried.[11] In solution, warming can lead to decomposition into a phenol and nitrogen gas, drastically reducing the yield of the desired azo product.[11]
The mechanism proceeds via the formation of the nitrosonium ion (N≡O⁺), a potent electrophile that is attacked by the lone pair of the primary amine. Subsequent proton transfers and the loss of a water molecule generate the resonance-stabilized diazonium ion.[12]
The Coupling Reaction
The newly formed diazonium salt is a weak electrophile. It requires a highly activated aromatic ring—the "coupling component"—to proceed with the electrophilic aromatic substitution.[7] Common coupling components include phenols, naphthols, anilines, and other electron-rich heterocycles like pyrazolones.[6][7][14]
Causality of Experimental Choices:
-
pH Control: The pH of the coupling medium is paramount as it dictates the reactivity of both the diazonium salt and the coupling component.
-
For Phenolic Couplers: The reaction is best performed in mildly alkaline conditions (pH 8-10). The base deprotonates the phenol to form the much more nucleophilic and strongly activating phenoxide ion, accelerating the coupling reaction.[7][15]
-
For Amine Couplers: The reaction should be run in mildly acidic conditions (pH 4-7).[13] If the pH is too low, the amine coupler becomes protonated (e.g., -NH₃⁺), which deactivates the aromatic ring and prevents the reaction. If the pH is too high, the diazonium salt can convert to a non-electrophilic diazotate species.
-
The substitution typically occurs at the para position of the coupling component due to steric hindrance, unless this position is already blocked, in which case ortho coupling occurs.[7]
Section 2: Protocol for Synthesis of a Bis-Azo Dye using 2-Naphthol
This protocol details the synthesis of a bis-azo dye by diazotizing this compound and coupling it with 2-naphthol. This procedure is a self-validating system, incorporating checks for reaction completion and yielding a product that can be purified and characterized.
Materials and Equipment
Reagents:
-
This compound (FW: 203.19 g/mol )
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol (for recrystallization)
-
Starch-iodide paper
-
Ice
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers (100 mL, 250 mL)
-
Graduated cylinders
-
Glass stirring rod
-
Thermometer (-10 to 110 °C)
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Part A: Diazotization of this compound
-
Preparation of Amine Salt: In a 100 mL beaker, suspend 1.02 g (5.0 mmol, 1.0 eq) of this compound in 15 mL of distilled water. Add 1.5 mL of concentrated HCl (approx. 3 eq). Stir until a solution or a fine suspension of the hydrochloride salt is formed.
-
Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Solution: In a separate small beaker, dissolve 0.38 g (5.5 mmol, 1.1 eq) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine salt suspension over 10-15 minutes. Use a thermometer to monitor the temperature, ensuring it never rises above 5 °C .[11] The addition is exothermic and must be controlled.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. To confirm the completion of diazotization and the presence of a slight excess of nitrous acid, dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.[11] The resulting cold diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
Preparation of Coupling Component: In a 250 mL beaker, dissolve 0.72 g (5.0 mmol, 1.0 eq) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is fully dissolved, forming the sodium naphthoxide solution.
-
Cooling: Cool this solution in an ice bath to below 5 °C.
-
Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A deeply colored precipitate (typically red or dark purple) should form almost immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
-
Work-up: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.
Section 3: Data and Characterization
Expected Results & Purification
The crude product should be a deeply colored, crystalline solid. The theoretical yield should be calculated based on the starting amine as the limiting reagent. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product of high purity.[13]
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Amine:NaNO₂) | 1.0 : 1.1 | A slight excess of NaNO₂ ensures complete diazotization.[11] |
| Diazotization Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt.[11] |
| Coupling pH | Alkaline (>8) | Deprotonates the phenolic coupler for maximum reactivity.[7] |
| Coupling Temperature | < 5 °C | Minimizes side reactions and diazonium salt decomposition. |
| Expected Product | Deeply colored solid | Extended conjugation of the bis-azo system absorbs visible light. |
Characterization
The identity and purity of the synthesized bis-azo dye should be confirmed using standard analytical techniques.[16][17][18]
-
FTIR Spectroscopy: Look for characteristic peaks, including O-H stretching (broad, ~3400 cm⁻¹), N-H (if any remain), aromatic C-H, and the N=N stretch (~1400-1450 cm⁻¹, often weak).
-
¹H NMR Spectroscopy: The aromatic region will be complex. The key is to confirm the incorporation of protons from both the pyrazole precursor and the 2-naphthol moiety.
-
UV-Vis Spectroscopy: Dissolving the dye in a suitable solvent (e.g., DMSO, DMF) and recording the UV-Vis spectrum will show a strong absorption band (λ_max) in the visible region, which is characteristic of azo dyes.
Section 4: Troubleshooting and Safety
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete diazotization. 2. Diazonium salt decomposed (temp too high). 3. pH of coupling mixture was incorrect. | 1. Ensure a positive starch-iodide test before coupling. 2. Maintain rigorous temperature control (< 5 °C) at all times. 3. Check pH of coupling solution before adding diazonium salt. |
| Product is an oily tar | 1. Impurities present. 2. Side reactions, such as phenol formation from diazonium decomposition. | 1. Ensure starting materials are pure. 2. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Purify via column chromatography if recrystallization fails. |
| Starch-iodide test is negative | Insufficient NaNO₂ was added, or it decomposed before reacting. | Add a small additional amount of NaNO₂ solution dropwise until the test is positive. |
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a fume hood.
-
Crucially, do not attempt to isolate the intermediate diazonium salt. It is unstable and potentially explosive when dry. Always use it as a cold, aqueous solution immediately after its preparation.
-
Azo compounds should be handled with care, as some are known to have toxicological properties. Review the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable and detailed method for using this compound as a platform for synthesizing more complex bis-azo dyes. By carefully controlling key parameters—most notably temperature and pH—researchers can successfully perform the two-stage diazotization and azo coupling reaction. This synthetic route opens the door for creating novel molecular structures with tailored properties for applications in drug discovery, diagnostics, and materials science.
References
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BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline. Retrieved from [Link]
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Organic Syntheses. (n.d.). Diazoaminobenzene. Org. Synth. 1931, 11, 32. Retrieved from [Link]
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MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Retrieved from [Link]
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ResearchGate. (2019). The diazotization process. Retrieved from [Link]
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ResearchGate. (2005). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. Russian Chemical Bulletin, 54(2), 348-358. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 3). Converting anilines to diazoniums ions. YouTube. Retrieved from [Link]
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ResearchGate. (2013). Synthesis of New Pyrazolone Dyes. Journal of Chemical Research, 37(4), 227-231. Retrieved from [Link]
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ResearchGate. (n.d.). Reactivity of diazoazoles in Cazo coupling with different azo... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azo Coupling. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071-1084. Retrieved from [Link]
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Semantic Scholar. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Retrieved from [Link]
-
Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
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PubMed. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini Rev Med Chem, 21(9), 1071-1084. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26955-26979. Retrieved from [Link]
-
ResearchGate. (2013). Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. Retrieved from [Link]
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ResearchGate. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences | Request PDF. Retrieved from [Link]
-
SciELO. (2013). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. Journal of the Chilean Chemical Society, 58(3). Retrieved from [Link]
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Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
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PubMed. (2018). Biomedical Applications of Aromatic Azo Compounds. Curr Drug Metab, 19(5), 433-442. Retrieved from [Link]
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ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(11), 2447-2452. Retrieved from [Link]
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Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from [Link]
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ResearchGate. (2016). New Route for the Synthesis of Pyrazolone Derivatives. Retrieved from [Link]
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ResearchGate. (2015). The synthesis and characterization of heterocyclic azo dyes derived from 5- N, N-dialkylamino-2,2′-bithiophene couplers | Request PDF. Retrieved from [Link]
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Journal of University of Babylon for Pure and Applied Sciences. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Retrieved from [Link]
-
MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(10), 2393-2402. Retrieved from [Link]
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ResearchGate. (2013). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Retrieved from [Link]
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Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Retrieved from [Link]
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PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. J Org Chem, 76(10), 4105-11. Retrieved from [Link]
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Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 781033. Retrieved from [Link]
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Application Note & Protocols: 3-Amino-5-hydroxy-4-phenylazopyrazole as a Versatile Precursor for Novel Pharmaceutical Agents
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous clinically approved drugs such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold" in drug design.[3][4] This guide focuses on a particularly versatile derivative, 3-amino-5-hydroxy-4-phenylazopyrazole, a multi-functionalized precursor for the synthesis of diverse and complex heterocyclic systems. The strategic placement of amino, hydroxyl, and phenylazo groups on the pyrazole core provides multiple reactive sites for building molecular complexity. This document provides detailed, field-tested protocols for the synthesis of the precursor itself and its subsequent elaboration into advanced pharmaceutical intermediates, such as fused pyrazolo[1,5-a]pyrimidines and pyrazole-based Schiff bases, which are classes of compounds known for their wide-ranging biological activities.[5][6]
The Precursor: this compound
Overview and Significance
This compound (AHPAP) is a stable, crystalline solid whose value lies in its chemical architecture. The molecule incorporates several key features that make it an ideal starting point for library synthesis in drug discovery programs:
-
The Pyrazole Core: A bioisostere for other aromatic rings that can improve a drug candidate's metabolic stability and lipophilicity.[3]
-
The 3-Amino Group: A potent nucleophile and a key handle for building fused heterocyclic rings or for derivatization into amides, sulfonamides, and imines.[7][8]
-
The 5-Hydroxy Group: Can exist in tautomeric equilibrium with the pyrazol-5-one form. It provides a site for O-alkylation or can influence the electronic properties and hydrogen bonding potential of the molecule.
-
The 4-Phenylazo Group: This chromophoric group can be a pharmacophore in its own right or can be chemically reduced to generate an additional amino group, creating a vicinal diamino pyrazole for further complex syntheses.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 6627-93-6 | [9] |
| Molecular Formula | C₉H₉N₅O | [9] |
| Molecular Weight | 203.20 g/mol | [9] |
| InChI Key | ORRWSNWFDNFTLA-UHFFFAOYSA-N | [9] |
Synthesis of the Precursor (AHPAP)
The most reliable and versatile method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile derivative with hydrazine.[8] The following protocol adapts this principle, using a Japp-Klingemann reaction to first generate the required arylazo-β-ketonitrile intermediate.
Experimental Workflow Diagram
Caption: Workflow for the three-step synthesis of AHPAP.
Detailed Synthesis Protocol
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethyl Cyanoacetate
-
Sodium Acetate (NaOAc)
-
Hydrazine Hydrate (80% solution)
-
Ethanol
-
Ice
Protocol:
Step 1: Preparation of Benzenediazonium Chloride
-
In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes. Causality: A slow, cold addition is critical to prevent the unstable diazonium salt from decomposing and to control the exothermic reaction. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir for an additional 15 minutes. The resulting clear solution of benzenediazonium chloride is used immediately in the next step.
Step 2: Azo Coupling to Form the Hydrazone Intermediate
-
In a separate 500 mL beaker, dissolve ethyl cyanoacetate (11.3 g, 0.1 mol) and sodium acetate (25 g) in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the ethyl cyanoacetate solution with vigorous stirring. Causality: Sodium acetate acts as a buffer to maintain a weakly acidic to neutral pH, which is optimal for the electrophilic attack of the diazonium salt on the activated methylene group of ethyl cyanoacetate.
-
A yellow-orange precipitate of ethyl 2-cyano-2-(phenylhydrazono)acetate will form.
-
Continue stirring in the ice bath for 1 hour.
-
Collect the solid product by filtration, wash with cold water, and air dry.
Step 3: Cyclization to this compound (AHPAP)
-
Suspend the dried hydrazone intermediate (0.1 mol) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (6.0 mL, ~0.12 mol) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The color of the solution will deepen. Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization onto the nitrile carbon, forming the stable 5-aminopyrazole ring.[8]
-
Cool the reaction mixture to room temperature. A crystalline solid will precipitate.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The resulting product is AHPAP, typically as a reddish-brown powder.
Application: Synthesis of Pharmaceutical Scaffolds from AHPAP
The true utility of AHPAP is demonstrated by its conversion into more complex, biologically relevant scaffolds.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
Rationale: The pyrazolo[1,5-a]pyrimidine scaffold is a core component of several kinase inhibitors and other therapeutic agents.[10] This synthesis utilizes the nucleophilicity of the 3-amino group and the adjacent N-2 of the pyrazole ring to react with a 1,3-dielectrophile like acetylacetone.
Reaction Scheme:
Caption: Synthesis of a pyrazolo[1,5-a]pyrimidine derivative from AHPAP.
Protocol:
-
In a 100 mL round-bottom flask, suspend AHPAP (2.03 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Add acetylacetone (1.1 mL, 11 mmol) to the suspension.
-
Heat the mixture to reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Acetic acid serves as both the solvent and an acid catalyst. The reaction initiates with the nucleophilic attack of the exocyclic 3-amino group on one of the carbonyls of acetylacetone, forming an enamine intermediate. This is followed by intramolecular cyclization of the pyrazole ring nitrogen onto the second carbonyl, and subsequent dehydration to yield the aromatic fused ring system.
-
After completion, cool the reaction mixture and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove acetic acid, then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the target pyrazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of a Pyrazole Schiff Base
Rationale: Schiff bases (imines) derived from heterocyclic amines are a well-established class of compounds with potent antimicrobial and antifungal activities.[5] This protocol demonstrates the straightforward condensation of AHPAP's amino group with an aromatic aldehyde.
Protocol:
-
Dissolve AHPAP (2.03 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture. Causality: The acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the 3-amino group.
-
Reflux the mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, reduce the volume of the solvent by about half using a rotary evaporator.
-
Allow the concentrated solution to cool. The Schiff base product will crystallize out.
-
Collect the crystals by filtration, wash with a minimal amount of cold ethanol, and air dry.
Expected Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Technique | Expected Observations |
| AHPAP | FT-IR (cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1620 (N=N stretch), ~1590 (C=N, C=C stretch). |
| ¹H NMR (DMSO-d₆) | δ ~11-12 (br s, 1H, OH/NH), δ ~7.2-7.8 (m, 5H, Ar-H), δ ~5.5-6.5 (br s, 2H, NH₂). | |
| Pyrazolo[1,5-a]pyrimidine | FT-IR (cm⁻¹) | Disappearance of primary N-H stretch, presence of C-H (methyl) stretches ~2950, prominent aromatic stretches. |
| ¹H NMR (DMSO-d₆) | Appearance of two new singlets for methyl groups (δ ~2.5-3.0), characteristic shifts for pyrimidine protons. | |
| Schiff Base | FT-IR (cm⁻¹) | Disappearance of primary N-H stretch, appearance of a strong imine (C=N) stretch ~1630-1600 cm⁻¹. |
| ¹H NMR (DMSO-d₆) | Appearance of a new singlet for the imine proton (CH=N) in the downfield region (δ ~8.0-9.0). |
Conclusion
This compound is a cost-effective and highly adaptable precursor for medicinal chemistry. The protocols detailed herein provide a robust foundation for its synthesis and subsequent derivatization. By leveraging its multiple functional groups, researchers can efficiently generate diverse libraries of novel pyrazole-based compounds, including fused heterocycles and Schiff bases, for screening in various drug discovery programs, from kinase inhibition to antimicrobial applications.[4][6][11]
References
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- Faidah, H. N., et al. (n.d.).
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- ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
- Al-Issa, S. A. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 3-substituted 5-amino-4-arylazopyrazoles.
- Li, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source not publicly available]
- Bhat, H., et al. (n.d.). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC - NIH.
- Sunitha, T., et al. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals.
- Kumar, A., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.
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- Al-Warhi, T., et al. (2025).
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- Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
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Application Notes and Protocols for Novel Dyes from 3-Amino-5-hydroxy-4-phenylazopyrazole for Textiles
Introduction
Pyrazole azo dyes represent a significant and versatile class of synthetic colorants extensively utilized in the textile industry. Their popularity is attributed to their brilliant colors, good chemical stability, and applicability to a wide range of fibers, including wool, silk, polyester, and nylon.[1] These dyes are characterized by a pyrazole ring linked to an azo group (-N=N-), which functions as the primary chromophore. The specific substituents on the pyrazole and the aromatic component of the azo group can be tailored to produce a vast spectrum of colors and to improve specific performance characteristics.[1] This guide provides a comprehensive overview of the synthesis, characterization, and application of novel dyes derived from 3-Amino-5-hydroxy-4-phenylazopyrazole for textile coloration. The protocols detailed herein are designed for researchers and scientists in the fields of dye chemistry and textile science.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the diazotization of aniline followed by a coupling reaction with 3-amino-5-hydroxypyrazole. This method is a classic example of azo dye synthesis, a cornerstone of industrial dye production.[2]
Step 1: Diazotization of Aniline
The initial step is the conversion of a primary aromatic amine, aniline, into a diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.[3]
Protocol:
-
In a 250 mL beaker, dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution over a period of 15-20 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride salt and is used immediately in the next step.
Causality Behind Experimental Choices:
-
Low Temperature: The diazonium salt is unstable at higher temperatures and can decompose, releasing nitrogen gas, which is a safety hazard.[3] Maintaining a low temperature is crucial for maximizing the yield of the desired product.
-
Acidic Medium: The presence of excess hydrochloric acid prevents the coupling of the diazonium salt with unreacted aniline and stabilizes the diazonium salt.
Step 2: Coupling Reaction
The freshly prepared benzenediazonium chloride is then coupled with 3-amino-5-hydroxypyrazole. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.
Protocol:
-
In a 500 mL beaker, dissolve 10.1 g (0.1 mol) of 3-amino-5-hydroxypyrazole in 100 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold benzenediazonium chloride solution from Step 1 to the alkaline solution of 3-amino-5-hydroxypyrazole with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
A brightly colored precipitate of this compound will form.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70 °C.
Causality Behind Experimental Choices:
-
Alkaline Conditions: The coupling reaction is typically carried out in an alkaline medium to facilitate the electrophilic attack of the diazonium ion on the electron-rich pyrazole ring. The hydroxyl group on the pyrazole is activated under alkaline conditions.
-
Vigorous Stirring: Ensures proper mixing of the reactants, leading to a higher yield and a more uniform product.
Experimental Workflow for Synthesis:
Caption: Workflow for the characterization of the synthesized dye.
Application of the Dye to Textile Fibers
The synthesized this compound can be applied to various textile fibers such as cotton, wool, and polyester using an exhaustion dyeing method. [1]
Fabric Preparation
Before dyeing, the textile fabric should be scoured and bleached to remove any impurities and ensure uniform dye uptake. [1]
Dye Bath Preparation and Dyeing Procedure
Protocol for Cotton (Direct Dyeing):
-
Prepare a dye bath containing the synthesized dye (e.g., 2% on the weight of fabric), sodium chloride (e.g., 20 g/L) as an exhausting agent, and sodium carbonate (e.g., 10 g/L) to maintain alkaline pH.
-
Introduce the pre-wetted cotton fabric into the dye bath at room temperature.
-
Gradually raise the temperature to 80-90 °C over 30 minutes.
-
Continue dyeing at this temperature for 60-90 minutes with occasional stirring.
-
After dyeing, rinse the fabric with cold water.
-
Perform a soaping treatment by washing the dyed fabric with a 2 g/L non-ionic detergent solution at 60 °C for 15 minutes to remove any unfixed dye. [1]7. Finally, rinse the fabric with cold water and air dry.
Protocol for Wool (Acid Dyeing):
-
Prepare a dye bath with the synthesized dye (e.g., 2% on the weight of fabric) and adjust the pH to 4-5 with acetic acid.
-
Introduce the pre-wetted wool fabric into the dye bath at 40 °C.
-
Raise the temperature to the boil (100 °C) over 45 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Allow the dye bath to cool down to 70 °C before removing the fabric.
-
Rinse the dyed fabric with cold water and air dry.
Protocol for Polyester (Disperse Dyeing):
-
The synthesized dye must first be finely dispersed using a suitable dispersing agent.
-
Prepare a dye bath containing the dispersed dye (e.g., 2% on the weight of fabric), a dispersing agent, and a pH buffer to maintain a pH of 4.5-5.5.
-
Introduce the pre-wetted polyester fabric into the dye bath at 60 °C.
-
Raise the temperature to 130 °C (high-temperature dyeing) in a sealed dyeing machine and maintain for 60 minutes. [1]5. After dyeing, cool the bath and rinse the fabric.
-
A reduction clearing process with sodium hydrosulfite and sodium hydroxide is often necessary to remove surface dye and improve fastness.
-
Rinse thoroughly and air dry.
Textile Application Workflow:
Caption: General workflow for the application of the dye to textiles.
Evaluation of Dye Performance on Textiles
The performance of the dyed fabric is assessed based on its fastness properties, which indicate the resistance of the color to various external factors. [1]
Colorfastness to Washing
This test evaluates the resistance of the color to washing.
Protocol (ISO 105-C06):
-
A specimen of the dyed fabric is stitched between two undyed fabrics (one of the same fiber and one of a different specified fiber).
-
The composite specimen is washed in a standard soap solution under specified conditions of temperature, time, and mechanical agitation.
-
The change in color of the dyed fabric and the staining of the undyed fabrics are assessed using the grey scales.
Colorfastness to Light
This test measures the resistance of the dye to fading upon exposure to light.
Protocol (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a standard artificial light source (e.g., a Xenon arc lamp) under controlled conditions.
-
Simultaneously, a set of blue wool standards with known lightfastness is also exposed.
-
The fading of the specimen is compared with the fading of the blue wool standards, and a rating from 1 (very poor) to 8 (excellent) is assigned.
Colorfastness to Rubbing (Crocking)
This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.
Protocol (ISO 105-X12):
-
A specimen of the dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter.
-
The amount of color transferred to the white cloths is assessed by comparing them with the grey scale for staining.
Summary of Fastness Properties and Expected Performance:
| Fastness Property | Test Standard | Description | Expected Performance for Pyrazole Azo Dyes |
| Washing Fastness | ISO 105-C06 | Resistance of the color to washing. | Very good to excellent. |
| Light Fastness | ISO 105-B02 | Resistance of the color to fading from light. | Moderate to good. |
| Rubbing Fastness (Dry) | ISO 105-X12 | Resistance to color transfer upon dry rubbing. | Very good to excellent. |
| Rubbing Fastness (Wet) | ISO 105-X12 | Resistance to color transfer upon wet rubbing. | Good to very good. |
| Perspiration Fastness | ISO 105-E04 | Resistance of the color to perspiration. | Very good to excellent. |
Conclusion
The field of heterocyclic azo dyes is dynamic and driven by the demand for brighter, more durable, and environmentally friendly colorants. The synthesis and application of dyes based on this compound offer a promising avenue for achieving a wide range of shades with good overall fastness properties on various textile substrates. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this class of dyes. However, it is crucial to consider the environmental impact of azo dyes, particularly concerning wastewater treatment.
References
-
The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. (n.d.). Science World Journal. Retrieved January 18, 2026, from [Link]
-
Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). Chemical Education Xchange. Retrieved January 18, 2026, from [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
Sources
Application Notes and Protocols for Assessing the Antimicrobial Activity of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Strategic Approach to Antimicrobial Evaluation
The escalating threat of antimicrobial resistance necessitates a robust and multifaceted approach to the discovery and development of new therapeutic agents. The journey from a promising chemical derivative to a potential clinical candidate is underpinned by a rigorous and systematic evaluation of its antimicrobial properties. This guide provides a comprehensive framework for assessing the antimicrobial activity of novel derivatives, moving beyond mere procedural descriptions to elucidate the scientific rationale behind each methodological choice. Our focus is on generating reliable, reproducible data that not only quantifies antimicrobial efficacy but also provides insights into the potential mechanism of action and spectrum of activity. This document is structured to empower researchers to design and execute experiments that are both scientifically sound and strategically aligned with the goals of antimicrobial drug discovery.
The methodologies presented herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of data that is both credible and comparable across different laboratories.[1][2][3][4][5][6][7]
Part 1: Primary Screening Assays for Antimicrobial Activity
The initial phase of screening aims to identify derivatives with demonstrable antimicrobial activity. These assays are typically designed for higher throughput to efficiently screen libraries of compounds.
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a widely used, cost-effective, and straightforward qualitative assay to assess the susceptibility of a bacterial isolate to a particular antimicrobial agent.[8][9][10][11] It provides a preliminary indication of a compound's activity and can be used to screen a large number of derivatives against various microorganisms.
Scientific Principle: The assay relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a standardized bacterial suspension.[8][12] This creates a concentration gradient of the antimicrobial agent in the agar. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[8][9] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.
Experimental Workflow:
Caption: Workflow for the Disk Diffusion Assay.
Detailed Protocol:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[8][11] Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[8][11]
-
Application of Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the test derivative onto the inoculated agar surface.[9][12] Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[12]
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[9]
-
Interpretation of Results: After incubation, measure the diameter of the zones of inhibition in millimeters. The interpretation of these zones as susceptible, intermediate, or resistant is based on established breakpoint criteria from organizations like CLSI.[1][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism.[13][15] This is a cornerstone assay in antimicrobial susceptibility testing.
Scientific Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[14][16] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are examined for visible signs of growth. The lowest concentration of the agent that shows no growth is the MIC.
Experimental Workflow:
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[16]
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[17] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized bacterial suspension.[14] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[15]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader.[17] The MIC is the lowest concentration of the derivative at which no visible growth is observed.[13]
Data Presentation:
| Derivative | Test Organism | MIC (µg/mL) |
| Compound A | Staphylococcus aureus ATCC 29213 | 8 |
| Compound B | Escherichia coli ATCC 25922 | 16 |
| Compound C | Pseudomonas aeruginosa ATCC 27853 | >128 |
| Control Drug | Staphylococcus aureus ATCC 29213 | 1 |
Part 2: Secondary and Advanced Assays
Once initial activity is confirmed, secondary assays are employed to further characterize the antimicrobial properties of the lead derivatives.
Time-Kill Kinetic Assay
This assay provides valuable information on the pharmacodynamics of an antimicrobial agent, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[13][18]
Scientific Principle: A standardized inoculum of bacteria is exposed to various concentrations of the antimicrobial agent over time. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[18]
Detailed Protocol:
-
Preparation: Prepare a standardized bacterial suspension (e.g., 1-5 x 10⁶ CFU/mL) in a suitable broth.
-
Exposure: Add the test derivative at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[19]
-
Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the derivative.
Anti-Biofilm Activity Assessment
Biofilms are structured communities of bacteria embedded in a self-produced matrix, which are notoriously resistant to antimicrobial agents.[20] Assessing a derivative's ability to inhibit biofilm formation or eradicate established biofilms is crucial.
Scientific Principle: The crystal violet assay is a common method to quantify biofilm biomass.[21][22] Crystal violet stains the cells and the extracellular matrix of the biofilm.[23] The amount of bound dye is proportional to the total biofilm biomass and can be quantified by measuring the absorbance after solubilization.[22]
Detailed Protocol for Biofilm Inhibition:
-
Inoculation: In a 96-well plate, add a standardized bacterial suspension to wells containing various concentrations of the test derivative.
-
Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.[22]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.[22]
-
Solubilization and Quantification: After washing away the excess stain, add a solubilizing agent (e.g., 30% acetic acid) to each well to release the bound dye.[22] Measure the absorbance at a wavelength of 570-595 nm.[21][22]
Part 3: Elucidating the Mechanism of Action
Understanding how a novel derivative exerts its antimicrobial effect is a critical step in its development.
Conceptual Framework for Mechanism of Action Studies:
Caption: Conceptual framework for investigating the mechanism of action.
Common Approaches:
-
Macromolecular Synthesis Assays: These assays measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan to determine if the derivative inhibits any of these key biosynthetic pathways.[24]
-
Membrane Permeability Assays: Fluorescent probes, such as propidium iodide (PI) and N-phenyl-1-naphthylamine (NPN), can be used to assess damage to the bacterial inner and outer membranes, respectively.[25]
-
Spontaneous Resistance Mutant Selection: Exposing a bacterial population to the derivative and selecting for resistant mutants can help identify the molecular target, as mutations often arise in the gene encoding the target protein.[24]
-
Bacterial Cytological Profiling: This imaging-based approach can provide insights into the mechanism of action by observing morphological changes in bacterial cells upon treatment with the derivative.[26]
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of novel antimicrobial derivatives. By employing a tiered approach, from high-throughput primary screening to in-depth mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. Adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount for generating high-quality, reproducible data that can confidently guide the progression of new antimicrobial agents through the drug development pipeline.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 18, 2026, from [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 18, 2026, from [Link]
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Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. Retrieved January 18, 2026, from [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UK Health Security Agency. Retrieved January 18, 2026, from [Link]
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An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. (2017). Journal of Clinical and Diagnostic Research. Retrieved January 18, 2026, from [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 18, 2026, from [Link]
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Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG LABTECH. Retrieved January 18, 2026, from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 18, 2026, from [Link]
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Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). Microbiology Spectrum. Retrieved January 18, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 18, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved January 18, 2026, from [Link]
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EUCAST. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved January 18, 2026, from [Link]
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Time Kill Assay. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. (2019). MDPI. Retrieved January 18, 2026, from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved January 18, 2026, from [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Journal of Clinical Microbiology. Retrieved January 18, 2026, from [Link]
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Disk diffusion test. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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Disk diffusion method. (2004). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved January 18, 2026, from [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 18, 2026, from [Link]
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CLSI: Clinical & Laboratory Standards Institute. (n.d.). Retrieved January 18, 2026, from [Link]
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EUCAST: EUCAST - Home. (n.d.). Retrieved January 18, 2026, from [Link]
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Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. Retrieved January 18, 2026, from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 18, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved January 18, 2026, from [Link]
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Guidance Documents. (n.d.). EUCAST. Retrieved January 18, 2026, from [Link]
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Classification of antimicrobial mechanism of action using dynamic bacterial morphology imaging. (2022). Communications Biology. Retrieved January 18, 2026, from [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Retrieved January 18, 2026, from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases. Retrieved January 18, 2026, from [Link]
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Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Methods for Activity Assay and Evaluation of Results. (2020). Taylor & Francis Group. Retrieved January 18, 2026, from [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. Retrieved January 18, 2026, from [Link]
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Study of Human Antimicrobial Peptides Active Against Some Bacteroidota Species of the Oral Cavity. (2026). MDPI. Retrieved January 18, 2026, from [Link]
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experimental setup for synthesizing pyrazolo[1,5-a]pyrimidines using this compound
Abstract
This document provides a detailed guide for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its wide range of biological activities, including protein kinase inhibition.[1][2] The protocol herein details the classic and highly versatile cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound, specifically acetylacetone, under acidic conditions. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.
Introduction and Mechanistic Overview
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocycles structurally analogous to purines, which contributes to their ability to interact with a variety of biological targets.[3] Derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents.[1] The most common and robust synthetic strategy involves the construction of the pyrimidine ring onto a pre-existing pyrazole core.[4][5] This is typically achieved through the reaction of a 3-aminopyrazole, acting as a bis-nucleophile, with a 1,3-bielectrophilic compound like a β-dicarbonyl.[4][5]
The reaction proceeds via a well-established mechanism. Under acidic catalysis, one of the carbonyl groups of the 1,3-dicarbonyl (e.g., acetylacetone) is protonated, enhancing its electrophilicity. The exocyclic amino group of the 3-aminopyrazole then performs a nucleophilic attack on this activated carbonyl carbon. This is followed by a dehydration step to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs as the endocyclic pyrazole nitrogen attacks the second carbonyl group, followed by another dehydration step to yield the final aromatic pyrazolo[1,5-a]pyrimidine ring system.
Materials and Equipment
Reagents & Consumables
-
3-Amino-5-methylpyrazole (or other substituted 3-aminopyrazole)
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH), absolute
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Saturated Sodium Bicarbonate solution (aq. NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
-
Deionized Water
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Analytical balance
-
NMR tubes
-
Mass spectrometry vials
-
Melting point apparatus
Experimental Protocol
This protocol describes the synthesis of 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine from 3-amino-5-methylpyrazole and acetylacetone. The quantities can be scaled as needed.
Part A: Reaction Setup and Synthesis
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol, 1.0 equiv.).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask and stir to dissolve the aminopyrazole.
-
Reactant Addition: To the stirring solution, add acetylacetone (1.11 mL, 10.8 mmol, 1.05 equiv.).
-
Catalyst Addition: Carefully add glacial acetic acid (1.5 mL) to the reaction mixture. Acetic acid acts as both a solvent and a catalyst for the condensation.[6]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.
-
Procedure: Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aminopyrazole spot and the appearance of a new, typically more nonpolar, product spot indicates reaction progression. Visualize under UV light (254 nm).
-
Part B: Work-up and Purification
-
Cooling: Once the reaction is complete (as determined by TLC), remove the heating mantle and allow the flask to cool to room temperature.
-
Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol and most of the acetic acid.
-
Extraction:
-
Take up the resulting residue in Ethyl Acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acetic acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 30 mL) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
-
Purification: The crude product is best purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% Ethyl Acetate in Hexanes is typically effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazolo[1,5-a]pyrimidine as a solid.
-
Part C: Characterization
-
Yield & Appearance: Record the final mass and calculate the percentage yield. Note the physical appearance (e.g., white crystalline solid).
-
Melting Point: Determine the melting point and compare it to literature values if available.
-
Spectroscopy: Confirm the structure of the final compound using standard spectroscopic methods.
Workflow and Data Management
A systematic workflow ensures reproducibility and accurate data logging.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Notes: Synthesis of Anti-inflammatory Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory agents.[1][2][3] Its structural versatility allows for precise modification to achieve high affinity and selectivity for biological targets. The most notable success of the pyrazole scaffold is exemplified by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which demonstrates potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]
Inflammation is a complex biological response involving mediators like prostaglandins, which are synthesized by COX enzymes.[1] While the constitutive COX-1 enzyme is involved in homeostatic functions, the inducible COX-2 enzyme is upregulated at sites of inflammation.[4] Therefore, selective inhibition of COX-2 is a primary therapeutic strategy for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][5] This guide provides a detailed overview of the synthesis, characterization, and mechanistic considerations for developing novel pyrazole-based anti-inflammatory agents.
Core Synthetic Strategy: Knorr Pyrazole Synthesis
The most classical and widely adopted method for constructing the pyrazole core is the Knorr pyrazole synthesis.[1][6] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The elegance of this method lies in its reliability, generally good yields (60-90%), and the commercial availability of a wide variety of starting materials, allowing for the creation of diverse chemical libraries.[1]
Causality of the Knorr Synthesis: The reaction is typically catalyzed by acid and proceeds via the formation of a hydrazone or enamine intermediate. The key step is the intramolecular cyclization, where the remaining free nitrogen attacks the second carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. The choice of the 1,3-dicarbonyl (e.g., β-diketones, β-ketoesters) and the hydrazine derivative directly dictates the substitution pattern on the final pyrazole ring, which is critical for biological activity. For COX-2 selectivity, a common strategy involves introducing a para-sulfonamide or methylsulfonate group on an N-phenyl substituent, mimicking the structure of Celecoxib.[5]
Synthetic Workflow and Protocol
The following section details a representative protocol for the synthesis of a Celecoxib analog, 1-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole. This procedure is based on established methodologies for 1,5-diarylpyrazoles.[5][7][8]
Caption: General workflow for the synthesis of a Celecoxib analog.
Protocol: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor Analog
This protocol is divided into two main stages: the synthesis of the 1,3-dicarbonyl intermediate and the subsequent cyclocondensation to form the pyrazole.
Part A: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1,3-Diketone Intermediate)
-
Reagent Preparation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Argon), add sodium methoxide (1.1 equivalents) to anhydrous solvent (e.g., THF or Diethyl Ether, 100 mL).
-
Causality: Sodium methoxide is a strong base required to deprotonate the α-carbon of the acetophenone, generating the nucleophilic enolate for the Claisen condensation. Anhydrous conditions are critical to prevent quenching of the base.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 4'-methylacetophenone (1.0 equivalent) dropwise via syringe. Stir for 15-20 minutes.
-
Next, add ethyl trifluoroacetate (1.1 equivalents) dropwise.
-
Causality: The slow, cooled addition controls the exothermic reaction. The trifluoromethyl group is a key pharmacophore for many COX-2 inhibitors, and its electron-withdrawing nature makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by the enolate.[8]
-
-
Reaction Completion and Work-up:
-
Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid is typically purified by column chromatography on silica gel or recrystallization to yield the pure 1,3-diketone.
-
Part B: Synthesis of the Pyrazole Derivative (Cyclocondensation)
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve the purified 1,3-diketone from Part A (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid (50 mL).[3]
-
Add 4-(methylsulfonyl)phenylhydrazine hydrochloride (1.05 equivalents).
-
Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction upon heating. The hydrochloride salt of the hydrazine is often more stable and is used here; the reaction conditions are sufficient to liberate the free base. The para-sulfonyl group is a critical feature for selective COX-2 inhibition.[9]
-
-
Cyclization:
-
Heat the mixture to reflux (approx. 80-90°C) for 4-8 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Causality: Heating provides the necessary activation energy for the condensation and subsequent dehydration steps that form the aromatic pyrazole ring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and induce crystallization or purify the residue using column chromatography (e.g., ethyl acetate/hexane gradient).
-
The final product should be a white or off-white solid.
-
Characterization and Quality Control
To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of analytical techniques is mandatory. This self-validating system confirms the success of the synthesis.[10][11][12]
| Technique | Purpose | Expected Outcome / Key Signals |
| ¹H NMR | Structural Elucidation | - Aromatic protons in the δ 7.0-8.0 ppm range. - Singlet for the methyl group on the tolyl ring (~δ 2.4 ppm). - Singlet for the methylsulfonyl group (~δ 3.1 ppm). - A characteristic singlet for the pyrazole C4-H proton (~δ 6.8-7.2 ppm). |
| ¹³C NMR | Carbon Skeleton Confirmation | - Quaternary carbons of the pyrazole ring. - Signal for the CF₃ group (a quartet due to C-F coupling). - Signals corresponding to the aromatic and methyl carbons. |
| Mass Spectrometry (MS) | Molecular Weight Verification | - A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the target compound. |
| HPLC | Purity Assessment | - A single, sharp peak indicating >95% purity under specified chromatographic conditions. |
| FT-IR | Functional Group Identification | - Characteristic peaks for S=O stretching of the sulfonyl group (~1350 & 1160 cm⁻¹). - C-F stretching bands. - Aromatic C=C and C-H stretching. |
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory activity of diarylpyrazole derivatives like Celecoxib stems from their ability to selectively inhibit the COX-2 enzyme.
Caption: Selective vs. Non-selective COX inhibition pathway.
The selectivity of these pyrazole derivatives is attributed to key structural features. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket compared to COX-1. The sulfonamide or a similarly sized group on one of the phenyl rings of the pyrazole scaffold fits snugly into this side pocket, anchoring the inhibitor and blocking the active site.[9] This interaction is not possible in the more constricted active site of COX-1, thus conferring selectivity and reducing the risk of gastrointestinal issues that arise from inhibiting COX-1's protective functions.[1]
Conclusion
The pyrazole scaffold remains a highly privileged structure in the pursuit of potent and selective anti-inflammatory agents. The Knorr synthesis and its variations offer a robust and versatile platform for generating novel derivatives. By combining rational design based on the structure-activity relationships of known COX-2 inhibitors with rigorous synthetic protocols and thorough analytical characterization, researchers can efficiently develop new chemical entities with improved therapeutic profiles. This guide provides a foundational framework for the synthesis and evaluation of such compounds, empowering further innovation in anti-inflammatory drug discovery.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Institutes of Health.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Institutes of Health.
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. National Institutes of Health.
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Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. ResearchGate. Available from: [Link]
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Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available from: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Knorr Pyrazole Synthesis (M. Pharm). SlideShare. Available from: [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. ACS Publications. Available from: [Link]
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New Celecoxib Derivatives as Anti-Inflammatory Agents. ACS Publications. Available from: [Link]
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Semantic Scholar. Available from: [Link]
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Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Available from: [Link]
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Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available from: [Link]
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Institutes of Health. Available from: [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. National Institutes of Health. Available from: [Link]
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Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. Available from: [Link]
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Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. CSIR-NIScPR. Available from: [Link]
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Metamizole. Wikipedia. Available from: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available from: [Link]
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Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. National Institutes of Health. Available from: [Link]
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Application Notes & Protocols: Chromogenic Reagents in Pharmaceutical Analysis
A Senior Application Scientist's Guide to Spectrophotometric Quantification
In the landscape of analytical chemistry, particularly within pharmaceutical development and quality control, the demand for simple, rapid, and cost-effective analytical methods is perpetual. Spectrophotometry, powered by the strategic use of chromogenic reagents, offers an elegant solution. These reagents are chemical compounds that react with an analyte to produce a colored product, enabling quantification by measuring light absorbance.[1] This guide provides in-depth application notes on two distinct and powerful chromogenic methodologies: oxidative coupling using 3-methyl-2-benzothiazolinone hydrazone (MBTH) and charge-transfer complexation with p-chloranilic acid (CAA).
This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to adapt and troubleshoot these robust methods.
Application Note 1: Oxidative Coupling with MBTH for Aromatic Amine Quantification
1.1. Principle & Mechanism
The oxidative coupling reaction is a cornerstone of spectrophotometric analysis, valued for its ability to generate intensely colored products from otherwise colorless analytes. 3-methyl-2-benzothiazolinone hydrazone (MBTH), also known as Sawicki's or Besthorn's reagent, is a highly versatile chromogenic agent for this purpose.[2][3]
The causality of the reaction is a two-step process. First, in the presence of an oxidizing agent (e.g., Cerium(IV) or Ferric Chloride), MBTH is oxidized to form a reactive electrophilic intermediate, a diazonium cation.[2][4] This intermediate is highly reactive and readily couples with electron-rich compounds such as aromatic amines or phenols (the analyte).[4] This second step, an electrophilic substitution, results in the formation of a stable, intensely colored dye product, whose absorbance can be measured in the visible region.[4] The intensity of the color is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.[5]
Caption: Oxidative coupling mechanism of MBTH with an aromatic amine analyte.
1.2. Protocol: Spectrophotometric Determination of an Aromatic Amine Drug
This protocol provides a framework for the quantification of a primary aromatic amine-containing drug (e.g., Dapsone, Sulfonamides) in a bulk powder sample.
Materials and Reagents:
-
Spectrophotometer: UV-Visible, capable of scanning between 400-800 nm.
-
Reference Standard: High-purity standard of the target drug.
-
MBTH Solution (0.2% w/v): Dissolve 200 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of distilled water.[3]
-
Oxidizing Agent (e.g., 1% w/v Ceric Ammonium Sulfate): Dissolve 1 g of Ceric Ammonium Sulfate in 100 mL of 2M sulfuric acid.
-
Solvent: Distilled water or other appropriate solvent for the drug standard and sample.
Protocol Steps:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard drug and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the chosen solvent. This is the primary stock solution.
-
-
Construction of the Calibration Curve:
-
Create a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by pipetting appropriate volumes (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mL) of the 100 µg/mL stock solution into separate 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of the 0.2% MBTH solution.
-
Next, add 2.0 mL of the 1% Ceric Ammonium Sulfate solution and mix well.
-
Dilute to the 10 mL mark with distilled water.
-
Allow the reaction to proceed for the optimized time (typically 10-20 minutes) at room temperature for stable color development.[6]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), determined by scanning one of the mid-range standards (e.g., 6 µg/mL) from 400-800 nm against a reagent blank. The λmax for such reactions is often in the 560-630 nm range.[7][8]
-
The reagent blank is prepared by mixing all reagents in the same manner but replacing the drug solution with the solvent.
-
Plot a graph of absorbance versus concentration. The relationship should be linear and pass through the origin.
-
-
Preparation and Analysis of the Sample:
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of the active ingredient and prepare a 100 µg/mL solution as described in Step 1.
-
Filter the solution if necessary to remove any insoluble excipients.
-
Dilute this sample solution to fall within the range of the calibration curve (e.g., prepare a 6 µg/mL equivalent solution).
-
Treat this diluted sample solution exactly as described in Step 2 for the working standards.
-
Measure its absorbance at the predetermined λmax.
-
-
Calculation:
-
Determine the concentration of the drug in the sample solution using the linear regression equation derived from the calibration curve (y = mx + c, where y is absorbance, m is the slope, and x is concentration).
-
Calculate the drug content in the original bulk powder, accounting for all dilution factors.
-
1.3. Method Validation and Data Presentation
Every protocol must be validated to ensure it is fit for its intended purpose, as outlined in ICH Q2(R1) guidelines.[9][10][11]
| Parameter | Typical Acceptance Criteria | Example Data (Hypothetical) |
| Linearity (r²) | ≥ 0.998 | 0.9992 |
| Range | e.g., 2 - 10 µg/mL | 2 - 10 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.25 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.80 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% ± 1.2% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
Application Note 2: Charge-Transfer Complexation with p-Chloranilic Acid
2.1. Principle & Mechanism
Charge-transfer complex (CTC) formation is a powerful technique for the analysis of a wide array of pharmaceutical compounds. This interaction occurs between an electron donor molecule (the drug, often containing nitrogen or oxygen heteroatoms with lone pairs of electrons) and an electron acceptor molecule (the chromogenic reagent).[12] p-Chloranilic acid (CAA) is an excellent π-acceptor due to its electron-deficient quinone ring system.[13]
The mechanism involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (drug) to the lowest unoccupied molecular orbital (LUMO) of the acceptor (CAA).[14][15] This creates a new, low-energy electronic transition, resulting in a broad, intensely colored absorption band in the visible spectrum, distinct from the spectra of the individual components.[16][17] The reaction is typically rapid and occurs at room temperature in a suitable organic solvent.[13]
Caption: Formation of a charge-transfer complex between a drug and CAA.
2.2. Protocol: Quantification of a Nitrogen-Containing Drug
This protocol is suitable for drugs that can act as electron donors, such as antihistamines, quinolone antibiotics, or local anesthetics.[18][13][19]
Materials and Reagents:
-
Spectrophotometer: UV-Visible.
-
Reference Standard: High-purity standard of the target drug.
-
p-Chloranilic Acid (CAA) Solution (0.1% w/v): Dissolve 100 mg of CAA in 100 mL of a suitable solvent like acetonitrile or methanol. This solution should be freshly prepared.[18][13]
-
Solvent: Acetonitrile is commonly used and effective for solubilizing both the drug and CAA and promoting complex formation.[18]
Protocol Steps:
-
Preparation of Standard Stock Solution (200 µg/mL):
-
Accurately weigh 20 mg of the reference drug standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
-
Construction of the Calibration Curve:
-
Prepare a series of working standards (e.g., 20, 40, 60, 80, 100 µg/mL) by transferring appropriate aliquots of the stock solution into a series of 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the 0.1% CAA solution and swirl to mix.
-
Dilute to the 10 mL mark with acetonitrile. The reaction is often instantaneous.[13]
-
Measure the absorbance of the resulting colored solutions at the λmax (typically between 400-550 nm) against a reagent blank.[18][20][21]
-
The reagent blank contains 2.0 mL of CAA solution diluted to 10 mL with acetonitrile.
-
Plot absorbance versus concentration to generate the calibration curve.
-
-
Sample Preparation and Analysis:
-
Prepare a 200 µg/mL solution of the drug from the pharmaceutical formulation (e.g., powdered tablets) in acetonitrile.
-
Filter the solution to remove excipients.
-
Dilute the filtered solution with acetonitrile to a concentration that lies within the calibration range.
-
Treat 5.0 mL of this diluted sample solution with 2.0 mL of CAA solution in a 10 mL volumetric flask, dilute to volume, and measure the absorbance as done for the standards.
-
-
Calculation:
-
Use the regression equation from the calibration curve to calculate the exact concentration in the measured sample solution.
-
Back-calculate the amount of drug in the pharmaceutical dosage form, remembering all dilution steps.
-
2.3. Workflow and Troubleshooting
Caption: General experimental workflow for chromogenic analysis.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility / High %RSD | - Inaccurate pipetting- Temperature fluctuations affecting reaction rate- Reagent degradation | - Calibrate pipettes regularly.- Perform reactions in a temperature-controlled water bath.- Prepare fresh chromogenic reagent solutions daily. |
| Non-linear Calibration Curve | - Concentrations are outside the linear dynamic range.- Reagent is the limiting factor at high concentrations.- Complex precipitation. | - Narrow the concentration range of standards.- Ensure reagent concentration is in sufficient excess.[22]- Use a more suitable solvent or adjust concentrations. |
| Low Sensitivity / Weak Color | - Incorrect λmax.- Suboptimal pH or solvent.- Insufficient reaction time. | - Re-scan the spectrum to confirm λmax.- Optimize the reaction medium (e.g., solvent polarity for CTCs, pH for oxidative coupling).[6]- Perform a time-course study to find the optimal incubation time. |
| High Blank Absorbance | - Contaminated solvent or glassware.- Instability/decomposition of the chromogenic reagent. | - Use high-purity (e.g., HPLC grade) solvents.- Ensure all glassware is scrupulously clean.- Check reagent purity and storage conditions. |
References
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- What is the application of oxidative coupling reaction in analytical chemistry?. (2023). Quora.
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Al-Omar, M. A., et al. (2023). Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput. Molecules. [Link]
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Spectrophotometric Determination of Drugs with MBTH as Oxidative Coupler Reaction: A review. (2021). ResearchGate. [Link]
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Basavaiah, K., & Nagegowda, P. (2002). The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Antihistamines. Core.ac.uk. [Link]
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Al-Sabha, T. N., Hasan, M. A., & Ibrahim, H. A. (2013). Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
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Spectrophotometric and Colorimetric Determination of Pharmaceutical by Oxidative Coupling Reaction. (2020). Systematic Reviews in Pharmacy. [Link]
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Al-Okab, R. A., & Abdul Galil, M. S. (2018). Exploitation of Oxidative Coupling Reaction in Spectrophotometric Determination of Iodate in Iodized Salt. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
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Galla, R., & Salva, C. (2024). applications of mbth as a chromogenic reagent: a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
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Patel, V. P., et al. (2021). Development and Validation of Spectrophotometric Estimation of Vildagliptin through Oxidative Coupling Reaction using MBTH Reagent in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). Use of charge-transfer complexation in the spectrophotometric analysis of certain cephalosporins. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Exploring the charge transfer dynamics of hydrogen bonded crystals of 2-methyl-8-quinolinol and chloranilic acid. (2021). RSC Publishing. [Link]
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Arayne, M. S., Sultana, N., & Ali, S. N. (2013). Spectrophotometric Determination of Quinolones by Charge Transfer Complexation with Chloranilic Acid: Synthesis and Characterization. Med chem. [Link]
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Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent. (2014). ResearchGate. [Link]
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Oxidative Coupling Methods for the Spectrophotometric Determination of Vanadium (V) in Diverse Sample Matrices. (2023). Tuijin Jishu/Journal of Propulsion Technology. [Link]
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(Open Access) The Use of Chloranilic Acid for the Spectrophotometric Determination of Three Antihistamines (2002). SciSpace. [Link]
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Al-Majidi, K., et al. (2022). Procainamide Charge Transfer Complexes with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Experimental and Theoretical Study. Molecules. [Link]
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Application of charge-transfer complexation for evaluation of the drug-receptor mechanism of interaction: Spectroscopic and structure morphological properties of procaine and pilocarpine complexes with chloranilic acid acceptor. (2019). ResearchGate. [Link]
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Oxidative Coupling Methods for the Spectrophotometric Determination of Vanadium (V) in Diverse Sample Matrices. (2023). Tuijin Jishu/Journal of Propulsion Technology. [Link]
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Charge Transfer Complex of Lorlatinib with Chloranilic Acid: Characterization and Application to the Development of a Novel 96-Microwell Spectrophotometric Assay with High Throughput. (2023). ResearchGate. [Link]
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Babu, N. R., et al. (2019). Estimation of Nateglinide by using MBTH as a Chromogenic Reagent. Asian Journal of Pharmaceutical Analysis. [Link]
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Al-Sabha, T. N. (2011). Use of Charge Transfer Complex Formation Reaction in Spectrophotometric Microdetermination of Some Drugs. Jordan Journal of Chemistry. [Link]
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Use of Charge Transfer Complex Formation Reaction in Spectrophotometric Microdetermination of Some Drugs. (2011). ResearchGate. [Link]
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Al-Majidi, K., et al. (2023). Spectrophotometric Study of Charge-Transfer Complexes of Ruxolitinib with Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: An Application to the Development of a Green and High-Throughput Microwell Method for Quantification of Ruxolitinib in Its Pharmaceutical Formulations. Molecules. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
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Al-Ghanami, O. A., & El-Gindy, A. (2015). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Chromogenic analytical reagents and conditions of the test reaction for priority hazardous chemicals. (n.d.). ResearchGate. [Link]
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Limulus amebocyte lysate. (n.d.). Wikipedia. [Link]
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3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase a. (2021). 3 Biotech. [Link]
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Principle and Applications Of MBTH, NQS, FC and BM Reagents. (2015). Slideshare. [Link]
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A continuous spectrophotometric method for the determination of monophenolase activity of tyrosinase using 3-methyl-2-benzothiazolinone hydrazone. (1994). PubMed. [Link]
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- 14. Exploring the charge transfer dynamics of hydrogen bonded crystals of 2-methyl-8-quinolinol and chloranilic acid: synthesis, spectrophotometric, singl ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07658B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
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- 20. Spectrophotometric Assay of some Nitrogen Containing Drugs in Pharmaceutical Formulations using p-Chloranilic Acid Reagent | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
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- 22. mc.minia.edu.eg [mc.minia.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole
Welcome to the technical support center for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds in two primary stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic system (3-Amino-5-hydroxypyrazole). While seemingly straightforward, each stage is sensitive to reaction conditions, and deviations can lead to a variety of side products, impacting yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab, providing causal explanations and actionable solutions.
Q1: Why is my final product yield significantly lower than expected?
Possible Causes & Solutions:
-
Cause 1: Decomposition of the Benzenediazonium Salt. The diazonium group (–N₂⁺) is an excellent leaving group, making the salt highly unstable at elevated temperatures.[1] If the temperature of the diazotization reaction rises above the recommended 0–5 °C, the diazonium salt will decompose, primarily reacting with water to form phenol and releasing nitrogen gas.[2][3] This decomposition is a major pathway for yield loss.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Prepare the diazonium salt in situ in an ice-salt bath, ensuring the reaction temperature is consistently maintained between 0 and 5 °C.[4] Use a calibrated thermometer and add reagents slowly to manage any exothermic processes.
-
Immediate Use: Use the freshly prepared cold diazonium salt solution immediately in the subsequent coupling step. Do not store it, as decomposition occurs even at low temperatures over time.[1]
-
-
-
Cause 2: Inefficient Coupling Reaction. The electrophilicity of the diazonium salt and the nucleophilicity of the 3-Amino-5-hydroxypyrazole are pH-dependent. If the pH is too low (strongly acidic), the amino group on the pyrazole will be protonated, deactivating the ring for electrophilic attack. If the pH is too high (strongly alkaline), the diazonium salt can convert to a non-reactive diazohydroxide or diazoate anion.[3]
-
Troubleshooting Protocol:
-
pH Optimization: The coupling reaction is typically carried out under weakly acidic to neutral conditions (pH 4-7). After preparing the diazonium salt in a strongly acidic medium (e.g., excess HCl), the pH of the coupling reaction mixture should be carefully adjusted.
-
Adjustment Method: Use a cold, dilute solution of a base like sodium acetate or sodium hydroxide to raise the pH of the pyrazole solution before the slow, dropwise addition of the diazonium salt solution. Monitor the pH throughout the addition.
-
-
Q2: The color of my reaction mixture is brown/tarry instead of the expected vibrant red/orange. What went wrong?
Possible Cause & Solution:
-
Cause: Formation of Diazoamino Compounds and Polymeric Byproducts. If the diazotization is carried out in an insufficient amount of acid, there will be free (unprotonated) aniline remaining in the solution. The electrophilic diazonium salt can then couple with the nucleophilic amino group of this free aniline instead of the pyrazole.[5] This forms a pale yellow diazoamino compound (a triazene). At higher temperatures or under incorrect pH conditions, further side reactions can lead to the formation of complex, often insoluble, polymeric tars.
-
Troubleshooting Protocol:
-
Use Excess Acid: During diazotization, use an excess of hydrochloric acid (typically 2.5 to 3 equivalents).[5] This ensures that all aniline is converted to anilinium hydrochloride, preventing it from reacting with the diazonium salt.[5] The excess acid also helps to stabilize the nitrous acid formed in situ.
-
Controlled Reagent Addition: Add the cold sodium nitrite solution slowly and beneath the surface of the aniline-acid mixture to ensure localized concentration does not lead to side reactions and to maintain low temperatures.
-
-
Q3: My purified product shows multiple spots on a TLC plate. What are these impurities?
Possible Causes & Solutions:
-
Cause: Presence of Multiple Side Products. The additional spots on your TLC plate likely correspond to the side products discussed in this guide. The most common culprits are phenol (from diazonium decomposition) and diazoamino compounds. You may also have unreacted starting materials.
-
Troubleshooting & Purification Protocol:
-
Initial Characterization: Run co-spots on your TLC plate with the starting materials (aniline and 3-amino-5-hydroxypyrazole) to identify any unreacted precursors.
-
Recrystallization: The desired azo product is typically a brightly colored, crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) is often effective at removing less polar impurities like the diazoamino compound and more polar ones like phenol.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent (like hexane or toluene) and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from various side products.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound and how are they formed?
The formation of side products primarily stems from the inherent reactivity and instability of the benzenediazonium salt intermediate. The main side products are summarized below.
| Side Product | Structure (Example) | Mechanism of Formation | Preventative Measures |
| Phenol | Phenyl group bonded to -OH | Hydrolysis of Diazonium Salt: The diazonium salt reacts with water (solvent), especially at temperatures > 5 °C, leading to the loss of N₂ gas and formation of a phenyl cation, which is quenched by water.[3] | Maintain strict temperature control (0–5 °C) throughout the diazotization and coupling steps. Use the diazonium salt immediately after preparation. |
| Diazoamino-benzene | Phenyl-N=N-NH-Phenyl | Coupling with Unreacted Aniline: The electrophilic diazonium salt attacks the free amino group of unreacted aniline. This occurs if there is insufficient acid to protonate all the starting aniline.[5] | Use at least 2.5 equivalents of strong acid (e.g., HCl) during diazotization to ensure all aniline is converted to its non-nucleophilic anilinium salt. |
| Tarry Polymers | Complex, undefined polymers | Uncontrolled Reactions: Occur due to excessive temperatures, incorrect pH, or high concentrations, leading to radical reactions and polymerization of intermediates. | Maintain low temperatures, ensure proper mixing, and perform slow, controlled addition of reagents. |
Q2: How does pH critically influence the formation of side products?
pH is arguably the most critical variable in the coupling stage. The reaction requires a delicate balance: the medium must be acidic enough to prevent the diazonium salt from converting to an inactive diazohydroxide, but basic enough to ensure the coupling component (3-Amino-5-hydroxypyrazole) is sufficiently nucleophilic for the reaction to proceed.
-
Too Acidic (pH < 4): The amino group of the pyrazole becomes protonated (-NH₃⁺). This withdraws electron density from the pyrazole ring, deactivating it towards electrophilic attack by the diazonium salt. The reaction rate slows dramatically, giving the diazonium salt more time to decompose into phenol.
-
Too Alkaline (pH > 8): The diazonium cation (Ar-N₂⁺) is converted into the corresponding covalent diazohydroxide (Ar-N=N-OH) and then to the diazoate anion (Ar-N=N-O⁻), neither of which is electrophilic enough to couple.[3]
The optimal pH range of 4-7 represents the "sweet spot" where the concentration of the active electrophile (diazonium salt) and active nucleophile (pyrazole) is maximized.
Q3: Can you illustrate the reaction pathways for the main product and key side products?
Certainly. The following diagram illustrates the desired synthetic pathway and the major competing side reactions.
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Optimizing Reaction Conditions for High Yield of 3-Amino-5-hydroxy-4-phenylazopyrazole
Welcome to the dedicated technical support center for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize for a high yield of your target compound. We will delve into the critical parameters of the diazotization and azo coupling reactions, providing not just procedural steps, but the chemical reasoning behind them.
I. Reaction Overview & Mechanism
The synthesis of this compound is a classic example of a two-step process involving:
-
Diazotization: The conversion of an aromatic primary amine, in this case, aniline, into a diazonium salt. This is achieved by treating aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).[1][2][3] The resulting benzenediazonium chloride is a reactive electrophile.
-
Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich coupling agent, 3-amino-5-hydroxypyrazole.[4] This electrophilic aromatic substitution reaction forms the stable azo compound, this compound, characterized by the -N=N- functional group that links the phenyl and pyrazole rings.
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Mechanism of Diazotization
The diazotization reaction proceeds through several key steps:
-
Formation of nitrous acid from sodium nitrite and hydrochloric acid.[1]
-
Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][5]
-
Nucleophilic attack of the aniline nitrogen on the nitrosonium ion.[5]
-
A series of proton transfers and the elimination of a water molecule to form the stable benzenediazonium ion.[5]
dot graph Diazotization_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Aniline [label="Aniline (C₆H₅NH₂)"]; NaNO2_HCl [label="NaNO₂ + HCl (in situ HNO₂)"]; Nitrosonium [label="Nitrosonium Ion (NO⁺)"]; Diazonium [label="Benzenediazonium Chloride (C₆H₅N₂⁺Cl⁻)"];
NaNO2_HCl -> Nitrosonium [label="Generates"]; Aniline -> Diazonium [label="Reacts with NO⁺"]; Nitrosonium -> Diazonium [style=invis]; } dot Caption: Formation of the electrophilic diazonium salt.
Mechanism of Azo Coupling
The azo coupling is an electrophilic aromatic substitution where the diazonium ion is the electrophile and the activated pyrazole ring is the nucleophile. The reaction is pH-dependent, as the nucleophilicity of the coupling agent is influenced by the acidity or basicity of the medium.
dot graph Azo_Coupling_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Diazonium [label="Benzenediazonium Chloride"]; Pyrazol [label="3-Amino-5-hydroxypyrazole"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diazonium -> Product [label="Electrophilic Attack"]; Pyrazol -> Product [label="Nucleophile"]; } dot Caption: Electrophilic substitution to form the azo dye.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two main stages of the reaction. Here’s a systematic approach to troubleshooting:
-
Inefficient Diazotization:
-
Temperature Control: The most critical factor is maintaining a low temperature (0-5 °C) during the addition of sodium nitrite.[1][2] Diazonium salts are thermally unstable and decompose readily at higher temperatures, leading to the formation of phenols and nitrogen gas, thus reducing the amount of diazonium salt available for coupling.[6]
-
Solution: Use an ice-salt bath to ensure the temperature of the reaction mixture remains consistently below 5 °C. Add the sodium nitrite solution slowly and dropwise to prevent localized warming.
-
-
Acid Concentration: An excess of hydrochloric acid is used to ensure the complete conversion of sodium nitrite to nitrous acid and to suppress side reactions, such as the coupling of the diazonium salt with unreacted aniline.[7][8]
-
Solution: Ensure the correct stoichiometry of hydrochloric acid is used as per a validated protocol.
-
-
-
Suboptimal Azo Coupling:
-
pH of the Coupling Medium: The pH of the reaction mixture during the coupling step is crucial. For coupling with a molecule like 3-amino-5-hydroxypyrazole, which has both amino and hydroxyl groups, the pH needs to be carefully controlled. A mildly alkaline pH (around 8-10) is generally preferred for coupling with phenolic compounds to facilitate the formation of the more nucleophilic phenoxide ion.[9] However, a slightly acidic pH (around 4-5) is often used for coupling with anilines to prevent side reactions.[10]
-
Solution: Experimentally determine the optimal pH for the coupling reaction. Start with a mildly alkaline solution and adjust as needed. The slow, portion-wise addition of a base like sodium hydroxide or sodium carbonate solution to the coupling mixture can help maintain the optimal pH.[11]
-
-
Rate of Addition: The diazonium salt solution should be added slowly to the solution of 3-amino-5-hydroxypyrazole with vigorous stirring.[10] This prevents localized high concentrations of the diazonium salt, which can lead to unwanted side reactions and the formation of tarry byproducts.
-
Q2: The final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A2: The formation of tar is a common issue and usually points to decomposition of the diazonium salt or uncontrolled side reactions.
-
Causes:
-
Elevated Temperature: As mentioned, if the temperature during diazotization or coupling rises above 5-10 °C, the diazonium salt will decompose, leading to highly reactive species that can polymerize.[6]
-
Incorrect pH: A highly alkaline environment can also promote the decomposition of the diazonium salt.[12]
-
Presence of Impurities: Impurities in the starting materials can catalyze decomposition or participate in side reactions.
-
-
Solutions:
-
Strict Temperature Control: This is the most critical preventative measure.
-
Careful pH Adjustment: Monitor and adjust the pH of the coupling reaction carefully.
-
Use of Pure Reagents: Ensure the aniline and 3-amino-5-hydroxypyrazole are of high purity.
-
Q3: The color of my product is off, or I have a mixture of colored compounds. How do I ensure I'm getting the correct product?
A3: An incorrect or mixed color suggests the presence of impurities, most likely from side reactions.
-
Potential Side Reactions:
-
Self-Coupling: The diazonium salt can react with unreacted aniline (if the medium is not sufficiently acidic) to form an aminoazo compound, which will be a colored impurity.[6]
-
Coupling at a Different Position: While the 4-position of the pyrazole ring is the most likely site of attack, coupling at other positions, though less favorable, could lead to isomeric impurities.
-
Oxidation: The product itself or the starting materials might be susceptible to air oxidation, leading to colored byproducts.
-
-
Troubleshooting and Purification:
-
Acidic Diazotization: Maintain a sufficiently acidic environment during diazotization to prevent self-coupling.
-
Purification: The crude product should be purified to remove colored impurities. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) is a common and effective method.[11] Column chromatography can also be employed for more challenging separations.[13]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing this synthesis?
A1: The primary safety concern is the handling of diazonium salts, which can be explosive in their solid, dry state.[14][15]
-
ALWAYS keep the diazonium salt in solution and at a low temperature (0-5 °C).[14][15]
-
NEVER attempt to isolate the solid diazonium salt unless you have the appropriate expertise and safety equipment.[16]
-
Use a stoichiometric amount of sodium nitrite to avoid excess, which can lead to the formation of unstable nitrogen oxides.[14][15]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Be aware that many aromatic amines are toxic and should be handled with care.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic techniques should be used:
-
¹H NMR Spectroscopy: This will give you information about the different types of protons in your molecule and their connectivity. A known ¹H NMR spectrum for this compound can be used for comparison.[17]
-
Infrared (IR) Spectroscopy: This will help identify the key functional groups, such as N-H (amine), O-H (hydroxyl), C=O (keto form of the pyrazole), and the N=N (azo) bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[18]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q3: What is the expected appearance of this compound?
A3: Azo compounds are known for their vibrant colors.[19] The exact color of this compound can vary depending on its crystalline form and the pH, but it is typically a colored solid (e.g., yellow, orange, or red).
IV. Experimental Protocol: A Generalized Procedure
This protocol provides a starting point for the synthesis. Optimization of specific quantities and reaction times may be necessary.
Part A: Diazotization of Aniline
-
In a beaker, dissolve aniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 15-20 minutes at 0-5 °C after the addition is complete. The resulting solution contains the benzenediazonium chloride.
Part B: Azo Coupling
-
In a separate beaker, dissolve 3-amino-5-hydroxypyrazole in a suitable solvent (e.g., a slightly alkaline aqueous solution).
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the 3-amino-5-hydroxypyrazole solution.
-
Monitor and adjust the pH of the reaction mixture as needed to maintain the optimal range for coupling.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
The colored product should precipitate out of the solution.
Part C: Work-up and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the crude product.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure this compound.
V. Key Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt.[1][2][14][15] |
| Acid Concentration | Excess HCl | Ensures complete formation of nitrous acid and prevents self-coupling.[7][8] |
| Coupling pH | Mildly alkaline (e.g., 8-10) or slightly acidic (e.g., 4-5) | Optimizes the nucleophilicity of the coupling agent and reaction rate.[9][10] |
| Rate of Addition | Slow and dropwise | Prevents localized overheating and side reactions.[10] |
| Stirring | Vigorous and constant | Ensures homogeneity of temperature and reagent concentration. |
| Purity of Reagents | High purity | Minimizes side reactions and the formation of impurities. |
VI. Visualization of the Synthetic Workflow
VII. References
-
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes. [Link]
-
Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1). [Link]
-
converting anilines to diazoniums ions. (2019, January 3). YouTube. [Link]
-
How aniline is converted into diazonium salt. (2025, March 2). Filo. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
-
Explain the diazotization of aniline ? (2025, October 14). Sathee Forum. [Link]
-
In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to. (n.d.). Allen. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28). ACS Publications. [Link]
-
Lubs, H. A. (n.d.). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-458. [Link]
-
Optimization of the azo coupling conditions at small molecular level. (n.d.). ResearchGate. [Link]
-
1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. (n.d.). ResearchGate. [Link]
-
A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2025, August 8). ResearchGate. [Link]
-
Reactivity of diazoazoles in Cazo coupling with different azo components vs. chemical shift of the azole ring proton in the 1 H NMR spectra. (n.d.). ResearchGate. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. (n.d.). MDPI. [Link]
-
Suggestions required for efficient isolation and purification of azo pigments? (2021, April 5). ResearchGate. [Link]
-
(PDF) Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. (2025, August 6). ResearchGate. [Link]
-
The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (n.d.). Beilstein Journals. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Pyrazole-3(5)-diazonium Salts in the Synthesis of Novel Pyrazolo[5,1-c][1][11][20]triazines. (2025, August 6). ResearchGate. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). RSC Publishing. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (n.d.). NIH. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Coupling Reactions Involving Aryldiazonium Salt: Part-IX. Review on Synthesis of Azo-Phenolic derivatives, their Applications and Biological activities. (n.d.). ResearchGate. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube. [Link]
-
-
DIAZOTISATION AND COUPLING. (n.d.). PHARMD GURU. [Link]
-
-
Scheme 1 Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. (n.d.). ResearchGate. [Link]
-
3-Amino-5-hydroxypyrazole. (n.d.). PubChem. [Link]
-
Reactions of Diazonium Salts. (2023, January 22). Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023, September 13). KTU ePubl. [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers. [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2025, December 5). ResearchGate. [Link]
-
Synthesis, Characterization and Analgesic Activity of New 4-arylhydrazono-3-methoxymethyl-2-pyrazolin-5-ones. (n.d.). PubMed. [Link]
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- 2. How aniline is converted into diazonium salt | Filo [askfilo.com]
- 3. Explain the diazotization of aniline ? | Sathee Forum [forum.prutor.ai]
- 4. Azo Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
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- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 15. researchgate.net [researchgate.net]
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- 18. This compound | C9H9N5O | CID 246770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Azo coupling - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-Amino-5-hydroxy-4-phenylazopyrazole
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-5-hydroxy-4-phenylazopyrazole (CAS 6627-93-6). As a substituted pyrazole-based azo dye, this compound presents unique purification challenges, including the removal of inorganic salts, unreacted starting materials, and isomeric byproducts. This document offers troubleshooting solutions and validated protocols to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Question 1: After synthesis, my crude product is a slurry or paste, and the yield seems low. What went wrong?
Answer: This is a common issue in azo dye synthesis and typically points to incomplete precipitation or the presence of excess water and inorganic salts.[1]
-
Causality: The coupling reaction is often performed in an aqueous medium. The final product's solubility can be influenced by the final pH of the mixture. If the pH is not optimal for precipitation, a significant portion of the product may remain in the solution. Furthermore, inorganic salts (e.g., sodium chloride) from the diazotization and coupling steps are major contaminants.
-
Solutions:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to neutral (pH ~7) to minimize the solubility of the amino-hydroxy pyrazole derivative and induce maximum precipitation.[2]
-
Initial Filtration and Washing: Collect the crude product by suction filtration using a Buchner funnel. Wash the solid thoroughly with a generous amount of cold deionized water.[3] This step is critical for removing water-soluble inorganic salts and unreacted starting materials, which can significantly hinder subsequent purification steps.[1]
-
Drying: Ensure the crude product is adequately dried before proceeding to further purification. Water can interfere with solvent-based methods like recrystallization and chromatography.
-
Question 2: My product's color is dull brown or off-color, not the expected vibrant hue. How can I fix this?
Answer: A deviation from the expected color often indicates the presence of impurities, particularly oxidation byproducts or side-reaction products.
-
Causality: Diazonium salts can be unstable and may decompose to form phenols if the temperature is not strictly controlled (0-5 °C).[1] These phenolic byproducts can undergo further reactions, leading to colored impurities. Oxidation of the final product can also occur.
-
Solutions:
-
Strict Temperature Control: During synthesis, ensure the diazotization and coupling reactions are maintained at 0-5 °C using an ice-salt bath to prevent decomposition.[1][3]
-
Purification via Chromatography: If washing and recrystallization do not restore the correct color, column chromatography is the most effective method to separate the target compound from colored impurities that have similar solubility profiles.
-
Inert Atmosphere: For sensitive compounds, performing the final steps of the reaction and work-up under an inert atmosphere (e.g., nitrogen) can mitigate oxidation.[1]
-
Question 3: I am unable to crystallize my product. It either oils out or precipitates as a fine, amorphous powder. What should I try?
Answer: Crystallization failure is typically due to residual impurities or an inappropriate choice of solvent.
-
Causality: Impurities act as "crystal poisons," disrupting the formation of a regular crystal lattice. If the cooling process is too rapid or the solution is supersaturated, the compound may crash out as an amorphous solid. If the solvent is too good, the compound may separate as a liquid phase (oiling out).
-
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For aminopyrazole derivatives, common solvents include ethanol, methanol, dioxane, or mixtures like DCM/ethanol.[4][5] A water/ethanol mixture is often a good starting point for azo pigments.[6]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.
-
Trituration: If the product is an oil, try trituration. Add a solvent in which the desired compound is insoluble (but the impurities are soluble), and stir or sonicate the mixture. This can often induce solidification and wash away impurities.
-
Question 4: My TLC plate shows multiple spots, even after recrystallization. How do I isolate the main product?
Answer: The presence of multiple spots, particularly those with close Rf values, suggests isomeric byproducts or impurities with similar polarity, which are difficult to separate by recrystallization alone.
-
Causality: Azo coupling reactions can sometimes result in a mixture of isomers (e.g., ortho and para substitution) if the coupling partner has multiple activated positions.
-
Solution: Column Chromatography: This is the definitive method for separating compounds with different polarities.[3]
-
Develop a Solvent System: Use TLC to find a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the desired product spot and the impurities (target Rf value of ~0.3-0.4).
-
Perform Chromatography: Pack a silica gel column and elute with the chosen solvent system. Collect fractions and monitor them by TLC to identify and combine those containing the pure product.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the best overall purification strategy for this compound?
A: A multi-step approach is most effective.
-
Initial Wash: Begin by filtering the crude product and washing it thoroughly with cold water to remove inorganic salts.[1]
-
Recrystallization: Attempt recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) to remove the bulk of impurities.[6][7]
-
Chromatography: If purity is still insufficient, as determined by TLC or NMR, employ silica gel column chromatography for final purification.[8]
Q: How can I confirm the purity and identity of my final product?
A: A combination of analytical techniques is required:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot in multiple solvent systems.
-
Melting Point (m.p.): A sharp melting point close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Spectroscopy:
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove impurities with different solubility profiles than the target compound.
-
Solvent Selection: Place a small amount of your crude, dry product in several test tubes. Add a few potential solvents (see Table 1) to each and heat. A good solvent will fully dissolve the product when hot and show significant crystal formation upon cooling.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[3]
-
Isolation: Collect the purified crystals by suction filtration. Wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for separating the target compound from impurities of similar solubility, such as isomers.
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will show the desired compound with an Rf value of 0.3-0.4 and good separation from all other spots.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if necessary). Carefully add this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[3]
-
Elution: Add the eluent to the top of the column and apply pressure (if performing flash chromatography) to push the solvent through. Collect the eluting solvent in fractions (e.g., in test tubes).[3]
-
Analysis: Spot each fraction on a TLC plate to determine its contents. Combine all fractions that contain only the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final purified solid.[3]
Data Presentation
Table 1: Common Recrystallization Solvents for Pyrazole Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for removing salts, often used in a mixture with alcohols. |
| Ethanol (EtOH) | Polar | 78 | A common first choice for aminopyrazoles and azo dyes.[6][7] |
| Methanol (MeOH) | Polar | 65 | Similar to ethanol, but more volatile. |
| Dioxane | Moderate | 101 | Used for less polar pyrazole derivatives.[5] |
| Dichloromethane (DCM) | Moderate | 40 | Often used in a co-solvent system (e.g., DCM/EtOH).[4] |
| Ethyl Acetate (EtOAc) | Moderate | 77 | Good for compounds of intermediate polarity. |
Table 2: Example Solvent Systems for TLC & Column Chromatography
| System (v/v) | Polarity | Application Notes |
| Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) | Low to Medium | Excellent starting point for many organic compounds. Adjust ratio to achieve desired Rf. |
| Dichloromethane / Methanol (e.g., 98:2 to 9:1) | Medium to High | Useful for more polar compounds that do not move in Hexane/EtOAc systems. |
Visualization of Workflows
Caption: A workflow for troubleshooting common purification issues.
Caption: A decision tree for selecting the appropriate purification technique.
References
-
Zitouni, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Jung, S. (2021). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]
- Sathish, R., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Wang, Y., et al. (2024).
-
Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry. Retrieved from [Link]
-
Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. PubMed Central. Retrieved from [Link]
- Hart, G., et al. (1970). 3(5)-aminopyrazole. Organic Syntheses.
- Naim, M. J., et al. (2016).
-
Al-Adiwish, W. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
-
Reddit r/OrganicChemistry. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]
- Aggarwal, N., et al. (2023).
-
Ali, I., et al. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 10. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Azo Coupling with Aminopyrazoles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing azo coupling reactions with aminopyrazole substrates. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azo coupling reaction with an aminopyrazole is resulting in a low yield or failing completely. What are the most likely causes?
Several factors can contribute to low yields in azo coupling reactions. The primary areas to investigate are the stability of your diazonium salt, the pH of the reaction medium, and the purity of your starting materials.
Troubleshooting Steps:
-
Diazonium Salt Stability is Paramount: The diazonium salt of an aminopyrazole can be unstable.[1] It is crucial to prepare it fresh and use it immediately.[2]
-
Temperature Control: Maintain a strict temperature range of 0-5°C throughout the diazotization and coupling steps.[2] Use an ice-salt bath for more consistent cooling. Exceeding this temperature can lead to the decomposition of the diazonium salt, often observed as a brownish or tar-like substance.[2]
-
Incomplete Diazotization: Ensure complete conversion of the aminopyrazole to its diazonium salt. A slight excess of sodium nitrite and sufficient acid are necessary to drive the reaction to completion.[2] You can test for the presence of unreacted amine using a simple spot test.
-
-
pH Optimization is Critical: The pH of the coupling reaction is highly dependent on the nature of the coupling partner.
-
Coupling with Phenols: An alkaline medium (pH > 7.5) is generally required to deprotonate the phenol to the more reactive phenoxide ion.[3][4]
-
Coupling with Anilines: A mildly acidic medium (pH < 6) is typically optimal.[3]
-
Aminopyrazoles as Coupling Partners: The optimal pH for coupling with aminopyrazoles can vary but often falls within a mildly acidic to neutral range (pH 4.5-7). It is advisable to perform small-scale pH optimization experiments.
-
-
Purity of Starting Materials: Impurities in either the aminopyrazole or the coupling partner can lead to the formation of undesired colored byproducts.[2] Ensure your starting materials are of high purity before beginning the reaction.
Q2: I am observing an unexpected color in my final product, or the color intensity is weak. What could be the issue?
Anomalous coloration is a common indicator of side reactions or impurities.
Potential Causes and Solutions:
-
Decomposition of Diazonium Salt: As mentioned previously, the instability of the diazonium salt is a primary culprit.[2] If the salt decomposes, it can form phenols and other byproducts that can impart color to your final product.[2] The key is rigorous temperature control (0-5°C).[2]
-
Side Reactions:
-
Self-Coupling: The diazonium salt can sometimes couple with the unreacted aminopyrazole, leading to the formation of diazoamino compounds (triazenes).[2][5] This is more likely to occur if the diazotization is incomplete or if the pH is not optimal. Using a slight excess of sodium nitrite can help minimize this.[2]
-
Ortho-Coupling: If the para position of your coupling partner is blocked, coupling may occur at the ortho position, which can result in a different color.[3]
-
-
pH of the Final Product: Many azo compounds are pH-sensitive and can act as indicators.[5] The observed color may change depending on the pH of the final solution. Ensure your product is isolated and characterized at a consistent pH.
Q3: My reaction mixture has formed a tar-like, insoluble substance. What is it and how can I prevent it?
The formation of tar is a clear sign of uncontrolled side reactions and decomposition.[2]
Primary Causes and Preventative Measures:
-
High Reaction Temperature: This is the most common cause. The decomposition of the diazonium salt at elevated temperatures leads to the formation of polymeric materials.[2] Strict adherence to the 0-5°C temperature range is essential.[2]
-
Oxidation: Phenols and anilines are susceptible to oxidation, which can produce colored, insoluble impurities.[2] Using fresh, high-purity reagents and maintaining an inert atmosphere (e.g., with nitrogen or argon) can mitigate this.
-
Slow Reagent Addition: Adding the diazonium salt solution slowly and with vigorous stirring to the coupling component solution is crucial.[2] This prevents localized high concentrations of reactants, which can promote side reactions and polymerization.[2]
Q4: How can I improve the overall yield and purity of my aminopyrazole-derived azo compound?
Beyond the troubleshooting steps already mentioned, consider these optimization strategies:
-
Stoichiometry: Carefully control the molar ratios of your reactants. While a slight excess of sodium nitrite is often beneficial for complete diazotization, the ratio of the diazonium salt to the coupling partner should be optimized, typically starting with a 1:1 ratio.[5]
-
Solvent System: The choice of solvent can influence the solubility of reactants and products, affecting the reaction rate and ease of purification.
-
Purification Techniques:
-
Recrystallization: This is a standard method for purifying solid azo compounds. Selecting an appropriate solvent or solvent mixture is key.
-
Chromatography: Column chromatography can be effective for separating the desired product from isomers and other impurities, though it can be challenging with highly colored compounds.[6]
-
Washing: Thoroughly washing the crude product with water can help remove inorganic salts.[7]
-
Experimental Protocols & Data
General Protocol for Azo Coupling with an Aminopyrazole
This protocol provides a generalized starting point. You will likely need to optimize conditions for your specific substrates.
Part A: Diazotization of Aminopyrazole
-
Dissolve the aminopyrazole in a suitable acidic solution (e.g., dilute HCl) in a flask.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold aminopyrazole solution, ensuring the temperature remains below 5°C.[5]
-
After the addition is complete, continue stirring for 15-30 minutes at 0-5°C to ensure complete diazotization.
Part B: Azo Coupling
-
In a separate flask, dissolve the coupling partner in a suitable solvent and adjust the pH to the optimal range for your specific reaction. Cool this solution to 0-5°C.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold coupling partner solution with vigorous stirring.[2]
-
A colored precipitate of the azo compound should form.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours to ensure the reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Further purify the crude product by recrystallization from an appropriate solvent.
-
Dry the purified product under vacuum.
Table 1: Key Reaction Parameters and Troubleshooting Summary
| Parameter | Recommended Condition | Common Problem | Troubleshooting Solution |
| Temperature | 0-5°C | Low yield, tar formation | Use an ice-salt bath for better temperature control.[2] |
| pH (Coupling) | Dependent on coupling partner | Low yield, side reactions | Optimize pH in small-scale trials.[2][3] |
| Reagent Purity | High purity | Unexpected color, low yield | Use purified starting materials.[2] |
| Reagent Addition | Slow, dropwise addition with stirring | Tar formation, low yield | Add diazonium salt solution slowly to the coupling partner.[2] |
| Diazonium Salt | Use immediately after preparation | Low yield, decomposition | Prepare fresh and do not store.[2] |
Visualizing the Process
Workflow for Azo Coupling with Aminopyrazoles
Caption: A generalized workflow for the synthesis of azo compounds from aminopyrazoles.
Mechanism of Azo Coupling
Caption: The electrophilic aromatic substitution mechanism of azo coupling.
References
-
Chemistry LibreTexts. (2015, July 19). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Zhang, Y., et al. (2019). An Azo Coupling Strategy for Protein 3-Nitrotyrosine Derivatization. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Musgrave, R. (2017, March 13). Diazonium Salt Side Reaction (Azo Dye Formation). [Video]. YouTube. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Grokipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Alnajjar, R. A., Eldeghile, F., & Gheath, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]
-
Alnajjar, R. A., Eldeghile, F., & Gheath, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. Retrieved from [Link]
-
Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews. Retrieved from [Link]
-
Jansen, C. U., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development. Retrieved from [Link]
-
Kalyan Kumar, C.V. (2016, October 19). Azo Coupling. [Video]. YouTube. Retrieved from [Link]
- Aldre, L. M. (1958). Reactions of the Diazonium Salts of 3-amino-4-phenylpyrazole. University of Minnesota.
-
El-Ghamry, H. A., & Fathalla, S. K. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Sofan, M., et al. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. Scientific Reports. Retrieved from [Link]
-
Stanovnik, B., et al. (2023). Pyrazolyldiazonium Salts in the Synthesis of 4-Amino-1,3'-bipyrazoles. Helvetica Chimica Acta. Retrieved from [Link]
-
Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Retrieved from [Link]
-
ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? Retrieved from [Link]
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of 3-Amino-5-hydroxy-4-phenylazopyrazole Dyes
This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of dyes derived from 3-Amino-5-hydroxy-4-phenylazopyrazole. Achieving high purity in these compounds is critical for reliable downstream applications, from biological assays to materials science. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying scientific principles to overcome common purification challenges.
Section 1: Understanding the Core Synthesis and Common Impurities
The synthesis of this compound dyes typically follows a conventional diazo-coupling reaction.[1] This process, while effective, can generate a variety of impurities that complicate purification.
Typical Synthetic Route:
-
Diazotization: Aniline (or a substituted aniline) is treated with a nitrosating agent, such as sodium nitrite (NaNO₂) under acidic conditions (e.g., with HCl), to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with an active methylene compound, in this case, a 3-amino-5-hydroxypyrazole derivative.[2][3]
This seemingly straightforward process is sensitive to reaction conditions, and deviations can lead to a range of impurities that are often structurally similar to the target compound, making their removal challenging.
Common Impurities and Their Origins:
| Impurity Type | Origin | Impact on Final Product |
| Unreacted Starting Materials | Incomplete reaction due to improper stoichiometry, temperature, or reaction time. | Can interfere with crystallization; appears as extra spots on TLC. |
| Side-Reaction Products | Self-coupling of the diazonium salt; reaction at incorrect positions on the pyrazole ring. | Results in closely related isomers that are difficult to separate. |
| Degradation Products | Instability of the diazonium salt at elevated temperatures; decomposition of the product under harsh pH or light conditions. | Leads to discoloration, tar formation, and reduced yield.[4] |
| Inorganic Salts | By-products from the diazotization and coupling steps (e.g., NaCl). | Can often be removed with simple water washes but may get trapped in the product lattice. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format.
Q1: My crude product is a dark, tarry, or oily substance instead of a solid powder. What went wrong?
A: Tar formation is a common issue, typically pointing to problems during the synthesis, particularly the diazotization step.
-
Causality: The diazonium salt intermediate is thermally unstable. If the temperature during its formation and coupling rises above the optimal 0-5 °C range, it can decompose, leading to phenolic by-products and other degradation products that form a tarry mixture.
-
Immediate Action: Attempt to precipitate the desired solid by triturating the tar with a non-polar solvent like hexanes or diethyl ether. This may coax the desired, more polar compound into solidifying.
-
Long-Term Solution: Rigorously control the temperature of the diazotization reaction using an ice-salt bath. Ensure the diazonium salt solution is added slowly to the chilled coupling component solution to prevent localized heating.
Q2: My TLC plate shows multiple colored spots, some of which are very close to the main product spot. How do I resolve this?
A: This indicates the presence of structurally similar impurities, such as isomers or by-products. Simple recrystallization may not be sufficient.
-
Causality: Impurities with similar polarity to the target compound will co-migrate on a TLC plate and co-crystallize during recrystallization. This often arises from side reactions during the azo coupling.
-
Troubleshooting Steps:
-
Optimize TLC: Experiment with different solvent systems to maximize the separation (ΔRf) between the spots. Try adding a small amount of a polar solvent like methanol or a few drops of acetic acid to a non-polar system (e.g., Ethyl Acetate/Hexane) to better resolve polar compounds.
-
Column Chromatography: This is the preferred method for separating compounds with close Rf values. A well-optimized solvent system from your TLC trials is essential for successful separation.[5][6]
-
Sequential Purification: Perform an initial "rough" purification by recrystallization to remove the bulk of impurities, then subject the enriched material to column chromatography for final polishing.
-
Q3: After recrystallization, the yield is extremely low. How can I improve it?
A: Poor recovery can stem from several factors related to solvent choice and technique.
-
Causality:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures.
-
Excessive Solvent: Using too much solvent will keep the product dissolved even after cooling.
-
Premature Crystallization: Cooling the solution too quickly can trap impurities and lead to the formation of fine, hard-to-filter crystals.
-
-
Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the dye poorly at low temperatures but completely at its boiling point. For many phenylazopyrazole dyes, solvents like ethanol, methanol, or acetic acid are effective.[2][7] Create a solvent-solubility table for your specific compound.
-
Minimize Solvent Volume: Add hot solvent portion-wise to the crude solid until it just dissolves. This ensures the solution is saturated.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[8] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Q4: The color of my final product seems dull or "muddy" compared to literature reports.
A: Off-colors are almost always an indicator of residual impurities.
-
Causality: Even small amounts of highly colored by-products can significantly impact the final appearance. These could be degradation products or unreacted intermediates. Water quality, particularly the presence of metal ions, can also affect color yield in some dyeing processes.[9]
-
Purification Strategy:
-
Activated Charcoal: If you suspect highly colored, non-polar impurities, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb these impurities. Caution: Use sparingly, as it can also adsorb your product, reducing yield. Filter the hot solution through a pad of Celite to remove the charcoal before cooling.
-
Re-evaluate Purity: Use a more sensitive analytical technique like HPLC to check for minor impurities that may not be obvious on a TLC plate.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q: When is column chromatography preferable to recrystallization? A: Column chromatography is necessary when dealing with:
-
Mixtures of compounds with very similar polarities (close Rf values on TLC).
-
Non-crystalline (oily or waxy) products that cannot be recrystallized.
-
Small-scale purifications where material loss during recrystallization is a concern. Recrystallization is ideal for large-scale purification of compounds that are already relatively pure (>85-90%) and form stable crystals.[8]
Q: What is the best way to confirm the purity of my final product? A: A combination of methods provides the most reliable confirmation:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point: A sharp melting point range (typically < 2 °C) that matches the literature value is a classic sign of a pure crystalline solid.
-
NMR Spectroscopy (¹H and ¹³C): The absence of impurity peaks and correct integration values provide structural confirmation and a high degree of confidence in purity.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, often capable of detecting impurities at levels below 1%.[10]
Q: Can I store the diazonium salt intermediate before the coupling step? A: No. Aryl diazonium salts are notoriously unstable and should be used immediately after preparation.[5] They should be kept in an ice bath at all times and never allowed to warm up or be stored in a dry state, as they can be explosive.
Section 4: Detailed Purification Protocols
Protocol 4.1: Optimized Recrystallization of this compound Dyes
This protocol provides a self-validating system for achieving high purity through crystallization.
-
Solvent Selection:
-
Place ~20-30 mg of your crude dye into several test tubes.
-
Add 0.5 mL of different candidate solvents (e.g., ethanol, methanol, isopropanol, acetic acid, DMF, dioxane) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. The compound should now dissolve completely.
-
Allow the dissolved solutions to cool slowly to room temperature, then place in an ice bath. The solvent that yields a high amount of crystalline precipitate is your ideal choice.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).
-
Add the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.
-
-
Decolorization (Optional):
-
If the solution is highly discolored with impurities, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (approx. 1-2% of the solute's weight).
-
Reheat the solution to boiling for 2-5 minutes.
-
-
Hot Filtration:
-
If charcoal was used, or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Rapid cooling leads to smaller, less pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
-
Protocol 4.2: Flash Column Chromatography
This technique is essential for separating closely related compounds.
-
Solvent System Selection:
-
Using TLC, find a solvent system that provides good separation between your desired compound and impurities, with an Rf value for the target compound of approximately 0.25-0.35.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size column based on the amount of crude material (a general rule is a 100:1 ratio of silica gel to crude compound by weight).
-
In a beaker, make a slurry of silica gel in your chosen eluent.
-
With the column's stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent (or a slightly more polar solvent if necessary).
-
Carefully pipette this solution onto the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light or with a stain.
-
-
Isolation:
-
Combine the pure fractions containing your desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified dye.
-
Section 5: Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process for purifying a crude this compound dye.
Caption: Decision workflow for purification of azopyrazole dyes.
Troubleshooting Logic Diagram
This flowchart helps diagnose common issues based on initial observations of the crude product.
Caption: Diagnostic flowchart for troubleshooting purification issues.
References
-
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Troubleshooting During the Dye Process. (n.d.). School of Sweet Georgia. Retrieved from [Link]
-
Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems. (n.d.). CNR-IRIS. Retrieved from [Link]
-
Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Troubleshooting Common Reactive Dye Problems in Textile Production. (n.d.). Vipul Organics. Retrieved from [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI. Retrieved from [Link]
-
Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.). National Institutes of Health. Retrieved from [Link]
-
DYE QUALITY CONTROL REFERENCE MATERIAL KIT. (n.d.). Waters Corporation. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
-
Tie-dye (and other techniques) Troubleshooting. (n.d.). Dharma Trading Co. Retrieved from [Link]
-
Scheme 1 Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Dyeing Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. Retrieved from [Link]
- Purification of aqueous dye solutions. (n.d.). Google Patents.
-
Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. (n.d.). MDPI. Retrieved from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 8. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 9. vipulorganics.com [vipulorganics.com]
- 10. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]
- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
managing reaction temperature for optimal 3-Amino-5-hydroxy-4-phenylazopyrazole synthesis
A Guide to Managing Reaction Temperature for Optimal Yield and Purity
Welcome to the Technical Support Center for azo dye synthesis. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth technical information and troubleshooting advice for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating. The primary focus of this guide is the critical management of reaction temperature, a parameter that profoundly influences the success of this synthesis.
Section 1: The "Why" — Mechanistic Implications of Temperature
The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds in two distinct, temperature-sensitive stages:
-
Diazotization: The conversion of an aromatic primary amine (aniline) into a reactive diazonium salt.
-
Azo Coupling: The electrophilic attack of the diazonium salt on an electron-rich coupling agent (3-amino-5-hydroxypyrazole).
Strict temperature control, typically 0-5°C , is paramount during the diazotization step.[1][2][3] Arenediazonium salts are thermally unstable intermediates.[4][5] If the temperature rises above this critical range, the diazonium salt readily decomposes. This decomposition proceeds via two primary pathways that are detrimental to your synthesis:
-
Reaction with Water: The diazonium salt hydrolyzes to form phenol and liberates nitrogen gas (N₂).[5][6][7] This side reaction not only consumes your reactive intermediate, reducing the final yield, but also introduces phenolic impurities that can be difficult to separate.
-
Radical Decomposition: At elevated temperatures, the C-N bond can cleave, forming highly reactive aryl radicals.[6][8] These radicals can lead to a variety of unwanted byproducts and the formation of dark, tarry substances, complicating purification and significantly lowering the purity of your target compound.
The subsequent azo coupling step is also temperature-dependent, although sometimes less stringently than diazotization. While some coupling reactions can proceed at slightly higher temperatures, maintaining a low temperature (often still in the 0-10°C range) prevents the ongoing decomposition of any unreacted diazonium salt and minimizes side reactions.[9][10]
Section 2: Frequently Asked Questions (FAQs)
Here are answers to common questions encountered during the synthesis.
Q1: Why must the diazotization reaction be kept between 0-5°C? A1: This low temperature range is crucial to ensure the stability of the arenediazonium salt intermediate.[5][7] Above 5°C, these salts decompose rapidly in aqueous solutions to form phenols and nitrogen gas, which drastically reduces the yield of your desired azo product.[1][4][11]
Q2: My reaction mixture turned dark brown or black during the addition of sodium nitrite. What happened? A2: This is a classic sign of diazonium salt decomposition due to excessive temperature.[6] The dark color is often due to the formation of tarry polymerization products from highly reactive aryl radicals. This indicates that your cooling was insufficient or the sodium nitrite was added too quickly, creating localized hot spots.[6]
Q3: Can I prepare the diazonium salt solution in advance and store it? A3: It is strongly discouraged. Diazonium salt solutions are unstable and should be used immediately after preparation.[3][5] Even at 0-5°C, slow decomposition will occur over time, reducing its potency for the coupling reaction.
Q4: I got a very low yield, but the color of the reaction seemed right. What could be the issue? A4: Low yield with correct coloration can still be a temperature issue. Even a slight deviation above the optimal temperature can cause significant decomposition of the diazonium salt without the dramatic color change associated with tar formation.[6][10] Other factors could include incorrect pH or impure starting materials.
Q5: Is it possible for the reaction to be too cold? A5: Yes. While preventing decomposition is key, excessively low temperatures could cause the crystallization or freezing of reagents, particularly in aqueous systems.[7] This can hinder proper mixing and slow the reaction rate unnecessarily. The goal is a homogenous, cold liquid phase.
Section 3: In-Depth Troubleshooting Guide
Use this table to diagnose and solve specific problems related to temperature management.
| Observation / Problem | Probable Cause(s) Related to Temperature | Recommended Solutions & Preventative Actions |
| Low or No Product Yield | The diazonium salt decomposed before it could couple. This is the most common failure mode and is almost always due to the temperature rising above 5°C during diazotization.[4][10] | Primary Action: Ensure a robust ice-salt bath is used to maintain an internal reaction temperature of 0-5°C. Secondary Actions: Add the sodium nitrite solution dropwise and slowly to prevent exothermic spikes.[6] Ensure continuous and efficient stirring to dissipate heat uniformly. |
| Product is Dark, Oily, or Tarry | Significant decomposition of the diazonium salt occurred, leading to the formation of phenols and polymerization byproducts.[3][6] This happens when the temperature significantly exceeds the 5°C limit. | Primary Action: Discard the run and restart, paying meticulous attention to temperature control. Use an external thermometer to monitor the bath and an internal thermometer for the reaction mixture itself. |
| Nitrogen Gas Bubbles Evolve from the Diazonium Solution (before coupling) | This is a direct visual confirmation of diazonium salt decomposition (Ar-N₂⁺ → Ar⁺ + N₂). The reaction is too warm.[5][7] | Primary Action: Immediately improve the cooling of the reaction vessel. If evolution is vigorous, the batch may not be salvageable. For future runs, pre-cool all solutions before mixing. |
| Inconsistent Results Between Batches | Minor, unmonitored temperature fluctuations between experiments are leading to varying rates of diazonium salt decomposition. | Primary Action: Standardize your cooling procedure. Always use an internal thermometer and record the temperature throughout the reagent addition. Do not rely solely on an external ice bath. |
Section 4: Optimized Experimental Protocol
This protocol emphasizes the critical temperature control points for the synthesis of this compound.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
3-Amino-5-hydroxypyrazole
-
Sodium Hydroxide (NaOH)
-
Ice
-
Salt (for ice bath)
Procedure:
Part A: Preparation of the Diazonium Salt (Strict Temperature Control: 0-5°C)
-
In a 250 mL beaker, dissolve aniline in dilute hydrochloric acid.
-
Cool the beaker in a well-prepared ice-salt bath. Ensure the internal temperature of the aniline solution drops to 0-5°C. An internal thermometer is essential.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.
-
Crucial Step: Add the cold sodium nitrite solution dropwise to the cold, stirring aniline solution over 10-15 minutes. Monitor the internal temperature closely, ensuring it never exceeds 5°C .[3]
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 10 minutes. The solution should be clear and pale yellow. Use this solution immediately in the next step.
Part B: Azo Coupling Reaction
-
In a separate, larger beaker, dissolve the 3-Amino-5-hydroxypyrazole in a dilute sodium hydroxide solution.
-
Cool this coupling solution in an ice bath to approximately 5-10°C.
-
While stirring the coupling solution vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A.
-
A brightly colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate the product by vacuum filtration, wash with cold water, and dry appropriately.
Section 5: Visualizing the Process
To better understand the workflow and decision-making process, refer to the following diagrams.
Caption: Experimental workflow for azo dye synthesis.
Caption: Troubleshooting flowchart for the diazotization step.
Section 6: References
-
Structures, Stability, and Safety of Diazonium Salts. ResearchGate. [Link]
-
Diazotization Reaction Mechanism. Unacademy. [Link]
-
Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]
-
The continuous flow synthesis of azos. National Institutes of Health (NIH). [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ChemRxiv. [Link]
-
Reactions involving arenediazonium salts. Lumen Learning. [Link]
-
Making diazonium salts from phenylamine (aniline). Chemguide. [Link]
-
DIAZOTISATION AND COUPLING. Pharm D Guru. [Link]
-
Give the diazotization reaction of aniline. Vedantu. [Link]
-
Optimization of coupling reaction temperature. ResearchGate. [Link]
-
Optimization of coupling reaction temperature (absorbance of azo adduct...). ResearchGate. [Link]
-
Unusually stable, versatile, and pure arenediazonium tosylates. ResearchGate. [Link]
-
Arenediazonium Salt. KPU Pressbooks. [Link]
-
Diazonium Salt Side Reaction (Azo Dye Formation). YouTube. [Link]
-
Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. [Link]
-
Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Diazotization Reaction Mechanism. Careers360. [Link]
Sources
- 1. Diazotization Reaction Mechanism [unacademy.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. careers360.com [careers360.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of Derivatives
Welcome to the technical support center dedicated to catalyst selection for the synthesis of chemical derivatives. This guide is structured for researchers, scientists, and drug development professionals who encounter challenges in optimizing their catalytic reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and innovate reliably.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of rational catalyst selection.
Q1: What are the critical first steps when selecting a catalyst for a new chemical transformation?
A1: The initial selection process is a multi-step strategic evaluation.[1]
-
Define the Reaction: Have a complete understanding of your process, including the reaction type (e.g., cross-coupling, hydrogenation), desired outcome, and the precise nature of your starting materials and target product.[1][2]
-
Literature Review: Conduct a thorough search of academic and patent databases for the specific transformation or analogous reactions. This provides a baseline of catalysts and conditions that have proven successful.[1][3]
-
Understand the Mechanism: A foundational understanding of the reaction mechanism and the catalytic cycle is crucial.[3] This knowledge helps in predicting which catalysts might be effective and how to troubleshoot potential issues. For instance, in palladium-catalyzed cross-coupling, knowing whether oxidative addition or reductive elimination is the rate-limiting step can guide ligand selection.
-
Consult with Suppliers: Engage with catalyst suppliers who possess specialized expertise and can offer recommendations or even custom solutions for your specific needs.[1]
Q2: What are the key differences between homogeneous and heterogeneous catalysts, and how do I choose between them?
A2: The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis, particularly concerning activity, selectivity, separation, and scale.[4][5]
-
Homogeneous Catalysts exist in the same phase as the reactants (typically in solution).[4] They often exhibit high activity and selectivity because every catalytic entity can act as a single, well-defined active site.[6][7] However, separating the catalyst from the product can be difficult and costly, which is a significant drawback, especially in pharmaceutical synthesis where metal contamination must be minimized.[6][8]
-
Heterogeneous Catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[4] Their primary advantage is the ease of separation and recovery post-reaction (e.g., via filtration), making them highly suitable for industrial-scale processes and continuous flow systems.[8] A potential limitation is that reactions can be slower due to mass transfer limitations, where reactants must diffuse to the catalyst's surface.[6][9]
Decision Criteria Summary Table
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Often higher and more tunable | Can be lower; may have mass transfer issues |
| Catalyst Separation | Difficult, often requires chromatography or extraction | Easy, typically by filtration or centrifugation |
| Recycling | Challenging and expensive | Generally straightforward |
| Operating Temperature | Generally lower, limited by solvent/catalyst stability | Can be operated at higher temperatures |
| Active Sites | Well-defined, uniform | Often poorly defined, non-uniform |
| Industrial Application | Preferred for high-selectivity, small-scale synthesis | Preferred for large-scale production and durability |
Q3: How does a ligand influence the outcome of a metal-catalyzed reaction?
A3: In organometallic catalysis, ligands are not mere spectators; they are critical controllers of the catalyst's performance. The ligand binds to the metal center and modulates its electronic and steric properties, which in turn dictates the catalyst's activity, selectivity, and stability.[10] For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active Pd(0) species, leading to higher yields and faster reactions.[10] "Privileged" ligand backbones like BINAP and Salen have demonstrated effectiveness across a wide range of reactions.[11]
Troubleshooting Guides
This section provides systematic approaches to common experimental problems in a direct Q&A format.
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction shows minimal or no conversion. What are the first things I should check?
A: Low or zero yield is a common but solvable issue. A systematic investigation is key.[10]
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all starting materials, solvents, and bases are pure and, where necessary, anhydrous.[10][12] Moisture and oxygen are detrimental to many catalytic systems, especially those involving palladium.[10] Solvents should be freshly distilled or from a reliable commercial source.
-
Confirm Catalyst Activity: The palladium source and ligands are the heart of the reaction.[10] If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) state.[10][13] If this reduction is inefficient, the catalytic cycle will not start. Consider using a pre-activated Pd(0) source or a modern precatalyst that generates the active species more reliably.[14]
-
Ensure an Inert Atmosphere: Many catalytic reactions are highly sensitive to air.[10] Confirm that your reaction vessel was properly degassed (e.g., via multiple vacuum/backfill cycles with an inert gas like argon or nitrogen) and maintained under an inert atmosphere throughout the experiment.[10][12]
-
Re-evaluate Reaction Conditions:
-
Temperature: Some reactions require more thermal energy to overcome activation barriers. Consider carefully increasing the temperature.[14]
-
Concentration: If the reaction is bimolecular, very low concentrations may slow the rate.
-
Stirring: In heterogeneous mixtures (e.g., with an insoluble base), inadequate stirring can limit reaction rates. Ensure consistent and vigorous agitation.[12]
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Issue 2: Poor Selectivity (Formation of Isomers or Byproducts)
Q: My reaction is producing a mixture of isomers (regioisomers, stereoisomers) or other byproducts. How can I improve selectivity?
A: Achieving high selectivity is critical, especially in drug development. The formation of multiple products indicates competing reaction pathways are active.[15]
Troubleshooting Steps:
-
Adjust Reaction Temperature: Temperature is a powerful tool for controlling selectivity. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), which may be your desired isomer. Higher temperatures can lead to the thermodynamically favored (most stable) product.[15]
-
Screen Catalysts and Ligands: This is the most crucial step. The steric and electronic properties of the catalyst and its ligands directly influence the transition states of competing pathways.[15] A bulkier ligand, for instance, can block access to a certain reaction site, thereby favoring another. A systematic screening of different metal/ligand combinations is highly recommended.
-
Vary the Solvent: The solvent can stabilize or destabilize different transition states, altering the energy landscape of the reaction and thus the product distribution.[15] Screening a range of solvents with varying polarities is a valuable exercise.
-
Modify the Rate of Addition: In some cases, side reactions like dimerization occur when the concentration of a reactive intermediate is too high. A slow, continuous addition of one reagent via a syringe pump can maintain a low concentration, favoring the desired pathway.[15]
Issue 3: Catalyst Deactivation or Poisoning
Q: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation is the loss of catalytic activity over time. It is a common challenge, especially in industrial processes, and can be caused by several mechanisms.[16][17]
Common Deactivation Mechanisms & Solutions:
-
Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly bind to the catalyst's active sites, rendering them unavailable.[16][17][18]
-
Common Poisons: Sulfur compounds, halides, carbon monoxide, nitriles, and even water can act as poisons for many metal catalysts.[16][17][19]
-
Prevention: The most effective strategy is to rigorously purify all reactants and solvents.[11][16] Using "guard beds" to remove known impurities from feedstock before they reach the reactor is also a common industrial practice.[16]
-
-
Sintering (Thermal Degradation): High temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones.[16][20] This reduces the active surface area and, consequently, the catalyst's activity.
-
Prevention: Operate at the lowest effective temperature to minimize thermal degradation.[11] Choosing a catalyst with a more thermally stable support can also help.
-
-
Fouling/Coking: This is the physical deposition of substances (like carbonaceous material or polymers) from the reaction mixture onto the catalyst surface, blocking pores and active sites.[17][18]
-
Prevention: Adjusting reaction conditions (temperature, pressure, feed composition) can often minimize the formation of fouling agents.[16]
-
Caption: Major pathways leading to catalyst deactivation.
Issue 4: Challenges in Scaling Up the Reaction
Q: My reaction works perfectly on a 100 mg scale, but I'm having issues with yield and consistency at the 10 g scale. Why?
A: Scaling up a reaction is not always as simple as multiplying all quantities by 100. Physical phenomena that are negligible at the lab scale can become dominant at a larger scale.[21][22]
Key Scale-Up Considerations:
-
Heat Transfer: Exothermic reactions generate heat. In a small flask, this heat dissipates quickly into the environment. In a large reactor, the surface-area-to-volume ratio is much lower, making it significantly harder to remove heat.[21][23] This can lead to temperature increases, causing side reactions or catalyst degradation. Effective cooling and controlled addition rates are critical.[24]
-
Mass Transfer & Mixing: Efficient mixing is crucial, especially in heterogeneous reactions. What is achieved with a small magnetic stir bar in a round-bottom flask is very different from the mixing dynamics of a large reactor with a mechanical stirrer.[23][25] Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in poor yield and byproduct formation.
-
Catalyst Form Factor: For homogeneous catalysts, ensuring they remain fully dissolved at higher concentrations can be a challenge. For heterogeneous catalysts, ensuring the solid is properly suspended and not just sitting at the bottom of the reactor is vital for consistent results. The ease of separation of heterogeneous catalysts becomes a major advantage at scale.[8]
Experimental Protocol: High-Throughput Catalyst Screening
This protocol outlines a general workflow for efficiently screening multiple catalysts and conditions in parallel using a 24-well plate format. This approach is invaluable for accelerating process development.[26][27][28]
Objective: To identify the optimal catalyst, ligand, base, and solvent for a given cross-coupling reaction.
Methodology:
-
Preparation of Stock Solutions:
-
In an inert atmosphere (e.g., a glovebox), prepare stock solutions of your starting materials (e.g., aryl halide, coupling partner), potential bases, and internal standard in a suitable, anhydrous solvent.
-
Prepare separate stock solutions for each catalyst/ligand combination to be tested.
-
-
Reaction Setup:
-
Dispense the stock solutions of starting materials, base, and internal standard into each well of a 24-well reaction block according to a predefined experimental design.[15]
-
To initiate the reactions, add the appropriate catalyst/ligand stock solution to each well. Each well will now represent a unique set of reaction conditions.
-
-
Reaction Execution:
-
Securely seal the reaction block with a cap mat.
-
Place the block on a heated shaker plate and run the reactions at the desired temperature with vigorous agitation for a set time (e.g., 12-24 hours).
-
-
Quenching and Sample Preparation:
-
After the specified time, cool the reaction block to room temperature.
-
Quench each reaction by adding a small amount of a suitable quenching agent (e.g., water or saturated ammonium chloride).
-
Dilute the contents of each well with a suitable solvent (e.g., ethyl acetate), and transfer a small aliquot for analysis.
-
-
Analysis:
-
Data Analysis:
-
Tabulate the results, comparing the performance of each set of conditions.
-
Identify the most promising catalyst systems for further optimization.
-
References
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- How Do You Select The Right Catalyst For Chemical Reactions? - Chemistry For Everyone.
- How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog.
- Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate.
- Application note: Catalyst screening in drug development.
- Enhanced Efficiency and Sustainability with Catalyst Screening - Asynt.
- Catalyst Screening & TLC-MS for Reaction Analysis - Sigma-Aldrich.
- Homogeneous vs Heterogeneous Catalysts.
- How To Choose The Right Catalyst? - Chemistry For Everyone - YouTube.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Catalyst deactivation Common causes - AmmoniaKnowHow.
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- How to find a perfect catalyst for new chemical reactions and processes - Quora.
- Industrial Catalyst Scale Up: Challenges & Strategies for Success.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Optimizing Reaction Conditions for Selective Synthesis of Derivatives - Benchchem.
- Catalyst poisoning - Wikipedia.
- Problems that can occur during scale-up of catalytic reactions: Part 2 - YouTube.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Heterogenous vs Homogenous catalysis | - ChemBAM.
- Catalyst Screening Technology Platform - CD BioSustainable.
- What is the difference between a heterogeneous catalyst and a homogeneous catalyst? | MyTutor.
- Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio.
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- Choosing a Catalyst Manufacturer: Factors to Consider.
- Troubleshooting of Catalytic Reactors | PPTX - Slideshare.
- Homogeneous and Heterogeneous Catalysis - ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Catalytic Screening | DDA - Drug Discovery Alliances.
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- Optimization of the Catalyst, Synthesis Condition, and Solvent for the... | Download Table - ResearchGate.
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- Catalyst Selection.
- Catalysis Summary and Practice Questions - UCalgary Chemistry Textbook.
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- Problems that can occur during scale-up of catalytic reactions: Part 1 - YouTube.
- Optimization of reaction conditions: Significance and symbolism.
- Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials - ACS Publications.
- Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Catalyzing Organic Synthesis - YouTube.
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Technical Support Center: Stability and Handling of 3-Amino-5-hydroxy-4-phenylazopyrazole
Welcome to the technical support center for 3-Amino-5-hydroxy-4-phenylazopyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and use in your experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound for long-term stability?
A1: For long-term storage, it is crucial to keep the solid compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[1][2] To maximize shelf-life, storage at refrigerated temperatures (2-8°C) or frozen (-20°C) is highly recommended.[2] The compound should be protected from light and moisture to prevent degradation.
Q2: I need to prepare a stock solution. What are the recommended storage conditions for this compound in solution?
A2: Solutions are more prone to degradation than the solid form.[2] Stock solutions should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[3] It is critical to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
Q3: My compound, which should be a yellow-to-orange powder, has developed a brownish tint. What could be the cause?
A3: A color change to brown often indicates degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. The appearance of a brownish color suggests the formation of impurities. It is advisable to verify the purity of the compound before proceeding with your experiments.
Q4: Is this compound sensitive to pH?
A4: Yes, azo dyes and pyrazole derivatives can be sensitive to pH. Both acidic and alkaline conditions can promote hydrolysis of functional groups or alterations to the azo bond, leading to degradation.[4][5] It is important to consider the pH of your experimental system and to buffer it appropriately if the compound shows instability.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My experiments are yielding inconsistent results, and I suspect the integrity of my this compound. How can I troubleshoot this?
-
Answer: Inconsistent results are often the first sign of compound degradation. The root cause can be improper storage or handling.
-
Causality: The azo and aminopyrazole moieties in the molecule are susceptible to oxidation, photodegradation, and thermal decomposition.[6][7] Degradation products will alter the effective concentration and may introduce interfering substances into your assay.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dark, dry, and tightly sealed).
-
Assess Purity: The most reliable way to confirm the integrity of your compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for this.[1][4] A shift in the retention time or the appearance of additional peaks compared to a reference standard is indicative of degradation.
-
Perform a Fresh Weighing: If possible, use a freshly opened container of the compound to prepare a new stock solution and repeat the experiment.
-
Consider Solution Stability: If you are using a stock solution, it may have degraded over time. Prepare a fresh solution from solid material and compare the results.
-
-
Issue 2: Color Change or Physical Appearance Alteration
-
Question: I've noticed a change in the color of my solid this compound. What should I do?
-
Answer: A visible change in the physical appearance of the compound is a strong indicator of chemical degradation.
-
Causality: Azo compounds are known for their vibrant colors, which arise from the extended π-conjugation system that includes the N=N double bond. Degradation often disrupts this conjugation, leading to a change in color. Oxidation is a common culprit, potentially affecting the amino and hydroxyl groups on the pyrazole ring.
-
Troubleshooting Steps:
-
Segregate the Material: Do not use the discolored material for critical experiments.
-
Document the Change: Note the extent of the color change and the storage conditions that may have led to it. This information can be valuable for future prevention.
-
Analytical Verification: If you have access to analytical instrumentation, techniques like UV-Vis spectroscopy can provide a quick assessment. A change in the absorption spectrum (a shift in λmax or a change in the shape of the absorption band) compared to a reliable reference can confirm a change in the chemical structure. For a more detailed analysis, HPLC or Mass Spectrometry (MS) would be necessary to identify potential degradation products.
-
-
Issue 3: Solubility Issues
-
Question: My this compound is no longer dissolving properly in the solvent it was previously soluble in. Why is this happening?
-
Answer: A decrease in solubility can be a consequence of degradation.
-
Causality: Degradation can lead to the formation of less soluble byproducts or polymerization of the compound. For example, oxidative coupling reactions can lead to larger, less soluble molecules.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution or placing it in an ultrasonic bath to aid dissolution. However, be cautious with heating, as it can accelerate further degradation.
-
Test a Different Solvent: If feasible for your experimental design, try a different solvent to see if the solubility issue persists.
-
Purity Assessment: As with other issues, the definitive way to understand the problem is to assess the purity of the compound using a technique like HPLC.
-
-
Data Presentation and Protocols
Recommended Storage Conditions
| Condition | Solid Compound | In Solution | Rationale |
| Temperature | 2-8°C or -20°C[2] | -20°C or -80°C[3] | Minimizes thermal degradation. |
| Light | Protect from light (use opaque containers)[2] | Protect from light (use amber vials or foil)[3] | Prevents photodegradation of the azo group. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon) | Tightly sealed vials with minimal headspace | Prevents oxidation of the amino and hydroxyl groups. |
| Moisture | Store in a desiccator or dry environment | Use anhydrous solvents if possible | Prevents hydrolysis. |
Experimental Protocol: Purity Assessment by HPLC
This is a general protocol and may require optimization for your specific instrumentation and column.
-
Standard Preparation:
-
Accurately weigh a small amount of a trusted reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve if quantitative analysis is required.
-
-
Sample Preparation:
-
Prepare a solution of the sample to be tested at the same concentration as the highest standard.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or a suitable buffer).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the λmax of the compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the sample compared to the standard indicates degradation.
-
Visualization of Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- Pawełczak, M., & Szymański, W. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 60(5), 349-355.
- Al-Niemi, M. S., Al-Iraqi, M. A., & Al-Majidi, Y. K. (2023). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Journal of Survey in Fisheries Sciences, 10(1S), 6709-6721.
- Yuan, R., Wang, Z., Li, Y., & Wang, Z. (2023).
-
Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2003). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]
- Hassan, S. S. M., El-Shahawi, M. S., & Kamal, M. M. (2006). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 14(4).
- He, Y., Phillips, D. L., & Guan, X. (2007). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics, 9(43), 5765-5775.
- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.
-
Lassagne, F., Chavignon, O., Chezal, J. M., Teulade, J. C., & Blache, Y. (2006). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. Retrieved from [Link]
- Li, J., & Deiters, A. (2023).
- Manmode, A., Sakarkar, D., & Mahajan, N. (2011). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc.
-
Manz, B., Wagner, K., & Klessinger, M. (2020). Photochromic Evaluation of 3(5)-Arylazo-1H-pyrazoles. ResearchGate. Retrieved from [Link]
-
Shcherbakov, A. M., & El’tsov, A. V. (2009). Thermal stability of 3,4,5-trinitropyrazole and its ammonium salt. ResearchGate. Retrieved from [Link]
- Singh, S., & Bakshi, M. (2000). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 721-737.
-
Wang, Y., Liu, Y., De, S., & Zhan, H. (2021). Synthesis of 3-amino-4-fluoropyrazoles. PubMed. Retrieved from [Link]
- Zhang, Y., & Klumpp, D. A. (2019). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 24(18), 3324.
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- 6. Amino acid promoted oxidation of atrazine by Fe3O4/persulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Amino-5-hydroxy-4-phenylazopyrazole. This document is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the laboratory bench to larger-scale production. We will delve into the critical process parameters, provide in-depth troubleshooting for common issues, and answer frequently asked questions, grounding our advice in established chemical principles and safety protocols.
Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process that begins with the formation of a pyrazole precursor, followed by a classic diazotization and azo coupling reaction. The most common route involves:
-
Step 1: Synthesis of 3-Amino-5-hydroxypyrazole. This is often achieved through the condensation and cyclization of ethyl cyanoacetate and hydrazine hydrate.[1][2]
-
Step 2: Diazotization of Aniline. Aniline is converted to a phenyldiazonium salt using sodium nitrite under acidic conditions at low temperatures.[3][4]
-
Step 3: Azo Coupling. The phenyldiazonium salt is then reacted with the pre-formed 3-Amino-5-hydroxypyrazole to yield the final product.[5]
This guide will focus primarily on the challenges of the diazotization and coupling stages, as these present the most significant hurdles during scale-up.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Critical Process Parameters & Safety Imperatives
Successful scale-up hinges on the stringent control of reaction parameters. The transition from a 1L flask to a 100L reactor fundamentally changes heat and mass transfer dynamics.
Table 1: Critical Parameters for Scale-Up
| Parameter | Stage | Recommended Range | Rationale & Scale-Up Considerations |
| Temperature | Diazotization | 0 – 5 °C | Causality: The diazonium salt is thermally unstable and can decompose violently.[6][7] Scale-Up: Heat removal is critical. Use a reactor with a high surface-area-to-volume ratio, efficient jacket cooling, and potentially internal cooling coils. Monitor internal temperature, not just jacket temperature. |
| Stoichiometry | Diazotization | 1.0 - 1.05 eq. NaNO₂ | Causality: Excess nitrous acid can lead to unwanted side reactions and is a safety hazard. Insufficient nitrite results in incomplete conversion.[6][7] Scale-Up: Ensure accurate dosing of reagents. Calibrate pumps and flow meters. |
| pH Control | Coupling | 4 – 5 (for coupling with amines) | Causality: The pH dictates the reactive species. In acidic conditions (pH 4-5), the coupling with the amino group of the pyrazole is favored.[8] At higher pH, the diazonium salt can convert to a non-reactive diazotate. Scale-Up: Maintain uniform pH throughout the vessel with efficient agitation. Use calibrated pH probes and controlled addition of buffering agents. |
| Addition Rate | All Stages | Slow, controlled | Causality: Slow addition of sodium nitrite prevents localized temperature spikes.[9] Slow addition of the diazonium salt during coupling ensures it reacts as it's added, minimizing decomposition.[10] Scale-Up: Use metering pumps for liquid additions. The addition rate may need to be adjusted based on the reactor's heat removal capacity. |
Mandatory Safety Protocols
Diazonium salts are high-energy materials and must be treated as potentially explosive, especially in solid, isolated form.[11]
The 12 Cardinal Rules for Handling Diazonium Salts (Adapted for Scale-Up): [6][7]
-
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite.[6][7]
-
Check for Excess Nitrite: Use starch-iodide paper to test for excess nitrous acid and neutralize it if necessary.[6][7]
-
Correct Reagent Order: Always add the sodium nitrite solution to the acidic amine solution, never the other way around.[6][7]
-
Maintain Low Temperature: Keep the temperature below 5°C at all times.[6][7]
-
Vent Gases: The reaction generates nitrogen gas, especially during decomposition. Ensure adequate ventilation and pressure relief on the reactor.[6][7]
-
Know Your Thermal Stability: Perform thermal stability testing (e.g., DSC/ARC) on your specific reaction mixture.[6][7]
-
Assume Explosive Properties: Unless proven otherwise, treat all isolated diazonium salts as explosive.[6][7]
-
Keep it in Solution: Never allow diazonium salts to precipitate or crystallize out of solution unintentionally.[6][7]
-
Analyze Residuals: Test the final product and waste streams for residual diazo compounds.[6][7]
-
Quench Before Workup: Quench any unreacted diazonium salt (e.g., with hypophosphorous acid) before raising the temperature or performing extractions.[6][7][11]
-
Avoid Isolation: The process should be designed to use the diazonium salt solution directly (in situ) without isolation.[11]
-
Use Appropriate Materials: Avoid scratching dried residues with metal spatulas. Use non-sparking tools and equipment.[6][7]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up experiments.
Stage 1: Diazotization of Aniline
Question 1: My diazotization reaction is showing poor conversion, and a test with starch-iodide paper is negative even after adding the full equivalent of sodium nitrite.
-
Possible Cause 1: Nitrite Decomposition. The sodium nitrite solution may have been prepared too far in advance, or the nitrous acid generated in situ is decomposing before it can react.
-
Solution: Prepare the sodium nitrite solution immediately before use. Ensure the acidic aniline solution is pre-chilled to 0-5°C before starting the slow, subsurface addition of the nitrite solution to maximize reaction efficiency.[9]
-
-
Possible Cause 2: Insufficient Acid. The reaction requires a strongly acidic medium to generate nitrous acid (HONO) from sodium nitrite.
-
Solution: Ensure at least 2.5-3 equivalents of a strong acid (like HCl) are used: one equivalent to form the aniline salt, one to react with sodium nitrite, and an excess to maintain a low pH.
-
Question 2: The reactor temperature is spiking above 10°C during nitrite addition, and we are observing significant gas evolution.
-
Primary Cause: Inadequate Heat Removal & Rapid Addition. This is a classic scale-up problem. The rate of heat generation from the exothermic diazotization is exceeding the reactor's cooling capacity. This is extremely dangerous as it can lead to a runaway reaction.
-
Solution A (Immediate): Stop the nitrite addition immediately.
-
Solution B (Procedural): Drastically reduce the addition rate of the sodium nitrite. Ensure the reactor's cooling jacket is at its lowest possible temperature before starting.
-
Solution C (Engineering): For very large scales, consider a semi-batch process where the reaction is performed continuously in a smaller, efficiently cooled reactor, with the output flowing into a holding tank for the next step.
-
Caption: Common decomposition pathway of the diazonium salt intermediate.
Stage 2: Azo Coupling Reaction
Question 3: The yield of our final product is low, and the color is weak.
-
Possible Cause 1: Incorrect pH. The electrophilicity of the diazonium ion is pH-dependent. If the pH is too high (e.g., > 7), it can convert to the less reactive diazohydroxide or diazotate anion. If it's too low, the amino group on the pyrazole ring may be protonated, deactivating it for electrophilic attack.
-
Solution: Prepare a buffered solution of the 3-Amino-5-hydroxypyrazole and maintain the pH in the optimal 4-5 range during the entire addition of the diazonium salt solution. Use an in situ pH probe to monitor and make adjustments as needed.
-
-
Possible Cause 2: Diazonium Salt Decomposition. If there was a delay between the diazotization and coupling steps, or if the diazonium salt solution was allowed to warm up, a significant portion may have decomposed.
-
Solution: The coupling step should be performed immediately after the diazotization is confirmed to be complete. Ensure the diazonium salt solution is kept cold (< 5°C) at all times.
-
-
Possible Cause 3: Poor Mixing. In a large reactor, localized "hot spots" of high diazonium salt concentration can occur if mixing is inefficient. This can lead to side reactions.
-
Solution: Ensure the reactor's agitation is sufficient to quickly disperse the incoming diazonium salt solution. Subsurface addition near an impeller is recommended.
-
Question 4: Our final product is contaminated with a significant impurity that is difficult to remove.
-
Possible Cause: Formation of Isomers or Side Products. The coupling reaction is an electrophilic aromatic substitution. While position 4 of the pyrazole is activated, coupling at other positions or side reactions with decomposition products (like phenol) can occur.
-
Solution: Strict control over pH and temperature is the best way to improve regioselectivity.[12] Additionally, ensure the purity of your starting materials. Impurities in the initial aniline can lead to a mixture of different azo dyes.
-
Stage 3: Product Isolation & Purification
Question 5: The precipitated product is very fine and difficult to filter, leading to long filtration times and product loss.
-
Possible Cause: Rapid Precipitation. If the product crashes out of solution too quickly, it can form very small, amorphous particles.
-
Solution: Control the precipitation rate. After the coupling reaction is complete, consider a controlled "drowning out" by slowly adding the reaction mixture to an anti-solvent, or by performing a controlled temperature ramp-down. Experiment with different final temperatures and hold times to encourage crystal growth.
-
Part 3: Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting aniline? A: Extremely critical. Aromatic amine impurities will also undergo diazotization and coupling, leading to a mixture of azo dyes that can be very difficult to separate from your target compound.[13] Use aniline with >99.5% purity for scale-up.
Q: Can I store the diazonium salt solution overnight if I keep it refrigerated? A: This is strongly discouraged. Even at 0-5°C, diazonium salts decompose over time. For process consistency and safety, they should always be prepared and used immediately.[9]
Q: What analytical techniques are recommended for in-process monitoring? A:
-
Diazotization: Starch-iodide paper for qualitative endpoint detection.
-
Coupling: HPLC is ideal for monitoring the disappearance of starting materials and the formation of the product. TLC can also be used for a quicker, qualitative assessment of reaction completion.[14]
Q: What are the primary hazards associated with hydrazine hydrate used in the first step? A: Hydrazine is highly toxic, a suspected carcinogen, and corrosive.[15][16] All handling should be done in a well-ventilated area or closed system, using appropriate personal protective equipment (gloves, face shield, respiratory protection).[15]
Q: How should I dispose of waste streams containing residual diazonium salts? A: Waste streams must be quenched before disposal. The unreacted diazonium salt should be destroyed by adding a quenching agent like hypophosphorous acid or sulfamic acid, which reduces it to a more stable compound.[11] Always verify the quenching is complete before sending the waste for treatment.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
- Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. (2025). National Institutes of Health (PMC).
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (PMC).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- SAFETY DATA SHEET - Hydrazine hydrate. (2025). Sigma-Aldrich.
- Reactivity of diazoazoles in Cazo coupling with different azo.... (n.d.). ResearchGate.
- Diazonium Salts. (n.d.). CAMEO Chemicals - NOAA.
- One-step process of preparing azo dyes by simultaneous diazotization. (n.d.). Google Patents.
- Give the diazotization reaction of aniline. (n.d.). Vedantu.
- Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). Chemical Education Xchange.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (n.d.). MDPI.
- Ameen, I. T., Al-Soumadaiy, G. H., & Khudhair, K. A. (2016). Synthesis and characterization of Azo derivatives containing pyrazole ring. Tikrit Journal of Pure Science.
- The diazotization process. (n.d.). ResearchGate.
- Hydrazine. (n.d.). Santa Cruz Biotechnology.
- Diazotisation and coupling reaction. (n.d.). Slideshare.
- Azo Dye Synthesis: Combinatorial Chemistry Lab Manual. (n.d.). Studylib.
- How Do You Make an Azo Dye?. (2017). First Source Worldwide.
- A convenient synthesis of 3- and 5-amino-1H-pyrazoles. (2008). ResearchGate.
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis. (2024). Journal of Chemical Education - ACS Publications.
- 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.
- A second polymorph of (Z)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one. (n.d.). National Institutes of Health.
- Synthesis of 3-substituted 5-amino-4-arylazopyrazoles. (n.d.). ResearchGate.
- A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole.... (2024). Longdom Publishing.
- Preparation of para red and related azo dyes. (n.d.). CDN.
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- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. (2021). Frontiers.
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Validation & Comparative
The Ascendancy of Novel Antibacterials: A Comparative Guide to Efficacy Evaluation
In the relentless battle against antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. As researchers and drug development professionals, our ability to rigorously evaluate the efficacy of new derivatives against established standard antibiotics is paramount to identifying and advancing promising candidates. This guide provides an in-depth, technically-focused comparison of methodologies to assess antibacterial efficacy, grounded in scientific integrity and practical application. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data, empowering you to make informed decisions in the discovery and development pipeline.
Section 1: The Foundation of Efficacy Testing: Understanding the Core Assays
The initial assessment of a novel antibacterial agent's efficacy hinges on a trio of fundamental in vitro assays: the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Kirby-Bauer disk diffusion test. These methods provide a quantitative and qualitative measure of a compound's ability to inhibit or kill bacteria, forming the bedrock of comparative analysis.
Minimum Inhibitory Concentration (MIC): The Benchmark of Potency
The MIC is the cornerstone of antibacterial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This value is a critical measure of a compound's potency and is a primary determinant in its potential as a therapeutic agent. A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, suggesting a higher potency.
The broth microdilution method is the most common technique for determining MIC values and is amenable to high-throughput screening.[2] The choice of this method is predicated on its ability to provide a quantitative result (in µg/mL or mg/L) that can be directly compared across different compounds and bacterial strains.[3]
Minimum Bactericidal Concentration (MBC): Differentiating Bacteriostatic from Bactericidal Activity
While the MIC reveals the concentration required to inhibit growth, the MBC provides a deeper insight into the compound's lethality. The MBC is the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4] This assay is crucial for distinguishing between bacteriostatic agents, which merely inhibit bacterial growth, and bactericidal agents, which actively kill the bacteria. For certain severe infections, particularly in immunocompromised patients, a bactericidal agent is often preferred.
The determination of MBC is a logical extension of the MIC assay. Aliquots from the clear wells of the MIC plate are sub-cultured onto antibiotic-free agar plates. The absence of growth on these plates indicates that the bacteria were killed by the compound at that concentration.
Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Susceptibility
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of a bacterium to various antimicrobial agents.[5] In this assay, paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate uniformly inoculated with the test bacterium.[6] As the antibiotic diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7] The diameter of this zone is proportional to the susceptibility of the organism to the drug. While this method does not provide a precise MIC value, it is a simple, cost-effective, and rapid way to screen multiple agents simultaneously.[8]
Section 2: Comparative Efficacy in Action: Case Studies of Novel Derivatives
To illustrate the practical application of these assays, we will examine hypothetical comparative data for different classes of novel antibacterial derivatives against their established counterparts.
Case Study 1: Novel Sulfonamide Derivative vs. Sulfamethoxazole
Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[9] The development of novel sulfonamide derivatives aims to overcome resistance mechanisms and enhance potency.
Table 1: Comparative MIC and MBC Values (µg/mL) of a Novel Sulfonamide Derivative and Sulfamethoxazole against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) | MBC (µg/mL) |
| Novel Sulfonamide Derivative | 8 | 16 |
| Sulfamethoxazole | 64 | >256 |
| Vancomycin (Control) | 1 | 2 |
Interpretation of Results:
The data in Table 1 clearly demonstrates the superior in vitro efficacy of the novel sulfonamide derivative compared to the standard antibiotic, sulfamethoxazole, against an MRSA strain. The significantly lower MIC value (8 µg/mL vs. 64 µg/mL) indicates a much higher potency.[1][10] Furthermore, the MBC/MIC ratio for the novel derivative is 2, suggesting a bactericidal mode of action, whereas sulfamethoxazole exhibits a much higher MBC, indicating a primarily bacteriostatic effect at clinically achievable concentrations. The inclusion of vancomycin as a control provides a benchmark for a potent anti-MRSA agent.
Case Study 2: Novel β-Lactamase Inhibitor Combination vs. a Standard β-Lactam
The emergence of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a major mechanism of bacterial resistance.[11] Novel β-lactamase inhibitors are designed to be co-administered with β-lactam antibiotics to protect them from degradation.
Table 2: Comparative Zone Diameters (mm) of a Novel β-Lactam/β-Lactamase Inhibitor Combination and a Standard β-Lactam against a Carbapenem-Resistant Pseudomonas aeruginosa Isolate
| Antimicrobial Agent | Zone Diameter (mm) | Interpretation |
| Novel β-Lactam + Inhibitor | 25 | Susceptible |
| Standard β-Lactam | 6 (no zone) | Resistant |
| Meropenem (Control) | 8 | Resistant |
Interpretation of Results:
The Kirby-Bauer results in Table 2 illustrate the effectiveness of the novel β-lactamase inhibitor. The standard β-lactam alone shows no activity against the resistant P. aeruginosa strain, as indicated by the absence of an inhibition zone. However, when combined with the novel inhibitor, a large zone of inhibition is observed, demonstrating the restoration of the β-lactam's activity.[6][12] The resistance to meropenem, a carbapenem, highlights the clinical challenge posed by such strains.
Section 3: Experimental Protocols: A Step-by-Step Guide to Robust Data Generation
The integrity of comparative efficacy data is wholly dependent on the meticulous execution of standardized protocols. The following sections provide detailed, step-by-step methodologies for the core assays, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting quality standards for laboratory testing.[2][9][13][14]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of MIC using the broth microdilution method in a 96-well plate format.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Novel antibacterial derivatives and standard antibiotics
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel derivatives and standard antibiotics in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Plate Inoculation: Add 100 µL of the appropriate antimicrobial dilution to each well of the 96-well plate. The final volume in each well after adding the inoculum will be 200 µL. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a follow-up to the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Sub-culturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot from each well.
-
Plating: Spot-inoculate the 10 µL aliquots onto separate, clearly labeled TSA plates.
-
Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
Caption: Workflow for MBC determination following an MIC assay.
Section 4: Delving Deeper: Understanding Mechanisms of Action
A comprehensive comparison of antibacterial efficacy extends beyond mere MIC and MBC values. Understanding the molecular mechanism of action provides the crucial "why" behind the observed activity and is essential for rational drug design and predicting potential resistance mechanisms.
Targeting Bacterial DNA Gyrase
Novel DNA gyrase inhibitors represent a promising class of antibacterial agents. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[7][15] Standard antibiotics like the fluoroquinolones (e.g., ciprofloxacin) target the GyrA subunit, stabilizing the DNA-gyrase complex and leading to double-strand DNA breaks.[2] Novel inhibitors may target different sites on the enzyme, such as the ATPase domain of the GyrB subunit, offering a potential advantage against fluoroquinolone-resistant strains.[3]
Inhibiting Bacterial Protein Synthesis
The bacterial ribosome is a well-established target for many classes of antibiotics.[13][16][17] These agents can interfere with various stages of protein synthesis, including initiation, elongation, and termination.[16] For example, oxazolidinones like linezolid bind to the 50S ribosomal subunit and prevent the formation of the initiation complex.[18] Novel protein synthesis inhibitors may target different ribosomal sites or have a unique mode of binding, potentially circumventing existing resistance mechanisms.
Caption: Simplified overview of key antibacterial mechanisms of action.
Section 5: Conclusion and Future Directions
The rigorous and systematic comparison of the antibacterial efficacy of novel derivatives with standard antibiotics is a cornerstone of modern drug discovery. By employing a combination of foundational assays like MIC and MBC, and by delving into the underlying mechanisms of action, researchers can build a comprehensive profile of a new compound's potential. The data generated from these well-controlled experiments, guided by standardized protocols, are essential for identifying lead candidates, optimizing their properties, and ultimately, developing the next generation of life-saving antibacterial therapies. As the threat of antimicrobial resistance continues to evolve, our commitment to robust and insightful comparative analysis will be more critical than ever.
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A Comparative Performance Analysis: 3-Amino-5-hydroxy-4-phenylazopyrazole Dyes Versus Anthraquinone Dyes for Biomedical Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biomedical research and drug development, the selection of appropriate molecular probes and therapeutic agents is paramount. Among the vast array of organic molecules, 3-Amino-5-hydroxy-4-phenylazopyrazole and anthraquinone dyes represent two distinct classes with significant potential. This guide provides a comprehensive, data-driven comparison of their performance characteristics, offering insights into their respective strengths and weaknesses to aid in the selection process for specific applications in cellular imaging, diagnostics, and therapeutics.
Introduction: Two Scaffolds, Divergent Properties
This compound dyes belong to the larger family of azo dyes, characterized by the presence of an azo group (-N=N-) connecting aromatic rings. This chromophore is central to their color and electronic properties. The specific substitutions of an amino and a hydroxyl group on the pyrazole ring system can be tailored to modulate their photophysical and biological activities. These dyes are of growing interest for their potential as fluorescent probes and targeted therapeutic agents.
Anthraquinone dyes , in contrast, are based on the tricyclic aromatic structure of anthraquinone. Their color and properties are dictated by the nature and position of substituent groups on this core structure.[1] Anthraquinones are well-established in various industrial applications and have a long history of use in medicine, including as anticancer and antimicrobial agents.[2] Their planar structure allows for intercalation with DNA, a key mechanism in their biological activity.[2]
This guide will delve into a comparative analysis of these two dye classes across key performance metrics: photophysical properties, photostability, and cytotoxicity.
Photophysical Performance: A Tale of Two Chromophores
The ability of a dye to absorb and emit light is fundamental to its application in fluorescence-based assays and imaging. Key parameters for comparison include molar extinction coefficient (ε), maximum absorption (λ_max) and emission (λ_em) wavelengths, Stokes shift, and fluorescence quantum yield (Φ_F).
Anthraquinone Dyes: Broad Absorption and Tunable Emission
Anthraquinone dyes are known for their broad absorption spectra and often exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios in fluorescence microscopy.[3] The molar extinction coefficient of the parent anthraquinone molecule is approximately 45,000 cm⁻¹/M at 251.2 nm in ethanol.[1][4] However, functionalization dramatically alters these properties. For instance, some natural anthraquinones show absorption maxima ranging from 411 nm to 485 nm with molar extinction coefficients between 1705 M⁻¹cm⁻¹ and 6122 M⁻¹cm⁻¹.[5] Emission maxima for these compounds can extend into the 500-700 nm range.[5] The fluorescence quantum yields of anthraquinone derivatives can vary significantly, with some exhibiting low quantum yields, while others, when incorporated into specific molecular structures, can have their fluorescence quenched by as much as 95-99%.[3][6]
This compound Dyes: Emerging Fluorescence Potential
Data on the specific photophysical properties of this compound dyes are less abundant in the literature compared to anthraquinones. However, studies on related azopyrazole and azo dyes provide valuable insights. Azo dyes, in general, are often weakly fluorescent or non-fluorescent due to the efficient non-radiative decay through photoisomerization of the azo bridge.[7] However, the incorporation of the pyrazole moiety and specific functional groups can lead to fluorescent compounds. For instance, some hetarylazopyrazolone dyes are noted for their high fluorescence and quantum yields. The azo group can act as a fluorescence quencher, and its cleavage under specific biological conditions (e.g., hypoxia) can lead to a "turn-on" fluorescence response, making them promising for sensor applications.[8][9][10][11]
Table 1: Comparative Photophysical Properties
| Property | This compound Dyes | Anthraquinone Dyes |
| Molar Extinction Coefficient (ε) | Data for the specific compound is limited. Related azo dyes can have high molar absorptivity.[7] | ~45,000 cm⁻¹/M at 251.2 nm (unsubstituted).[1][4] Varies significantly with substitution (e.g., 1705-6122 M⁻¹cm⁻¹ for some natural derivatives).[5] |
| Absorption Maxima (λ_max) | Dependent on substitution and solvent. | Broad absorption, tunable with substitution (e.g., 411-485 nm for some natural derivatives).[5] |
| Emission Maxima (λ_em) | Can be fluorescent upon structural modification. | Tunable emission, often in the 500-700 nm range.[5] |
| Stokes Shift | Variable. | Often large.[3] |
| Fluorescence Quantum Yield (Φ_F) | Often low, but can be high in specific derivatives. Can be designed for "turn-on" fluorescence.[8] | Generally low, but highly variable with substitution.[3] |
Photostability: Resistance to Photodegradation
Photostability, or the resistance of a dye to photodegradation upon exposure to light, is a critical parameter for applications requiring long-term or repeated imaging.
Anthraquinone dyes are generally recognized for their high chemical and photostability, often outperforming other common fluorescent dyes like DAPI and cyanine dyes in this regard.[2] For example, the anthraquinone-based dye DRAQ5 is significantly more photostable than DAPI, which can photobleach within minutes.[2] However, the rate of photodecomposition can vary by orders of magnitude depending on the specific molecular structure.[12] Some studies have even observed a reversible photodegradation process in certain anthraquinone dyes.[13]
Information on the photostability of this compound dyes is scarce. Azo dyes, as a class, are known for their robust photochemical stability, which makes them effective fluorescence quenchers.[7] This inherent stability is a desirable trait for applications where the dye's integrity over time is crucial.
Cytotoxicity: A Critical Consideration for Live-Cell Applications
For any in-cell or in-vivo application, the cytotoxicity of a dye is a primary concern. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
Anthraquinone Dyes: A Double-Edged Sword
The cytotoxicity of anthraquinone derivatives is highly variable and structure-dependent. Their ability to intercalate with DNA and inhibit enzymes like topoisomerase II forms the basis of their use as anticancer agents.[2] Consequently, many anthraquinone derivatives exhibit significant cytotoxicity. For example, some anthraquinone-based compounds show IC50 values in the micromolar range against various cancer cell lines.[14] However, modifications to the anthraquinone scaffold can dramatically alter cytotoxicity. For instance, the dye DRAQ5 is cytotoxic, while its derivative, DRAQ7, is cell-impermeable and thus non-toxic to living cells, making it suitable for viability assays.[2]
This compound Dyes: Potential for Biocompatibility
While comprehensive cytotoxicity data for this compound is limited, studies on other heterocyclic azo dyes suggest a wide range of biological activities. Some azo dyes have demonstrated antiproliferative effects on various cancer cell lines, with IC50 values in the micromolar range.[15][16] For example, certain azo dyes have shown IC50 values of 26.47 µM and 13.88 µM against a glioblastoma cell line after 3 and 7 days of exposure, respectively.[17] The development of non-toxic azo-based probes for biological imaging is an active area of research, with some demonstrating low toxicity and suitability for live-cell imaging.[8]
Table 2: Comparative Cytotoxicity
| Dye Class | General Cytotoxicity Profile | Example IC50 Values |
| This compound Dyes | Highly structure-dependent. Some derivatives show anticancer activity, while others are developed as non-toxic probes.[8][15][16] | Related azo dyes: 13.88 - 26.47 µM on glioblastoma cells.[17] |
| Anthraquinone Dyes | Can be highly cytotoxic due to DNA intercalation and enzyme inhibition.[2] Cytotoxicity can be modulated by chemical modification.[2] | Varies widely, with some anticancer derivatives having IC50 values in the 10-50 µM range on various cancer cell lines.[14][18][19][20][21] |
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Spectrophotometric Analysis of Photophysical Properties
Objective: To determine the molar extinction coefficient, absorption, and emission spectra of the dyes.
Protocol:
-
Solution Preparation: Prepare stock solutions of the dyes in a suitable solvent (e.g., ethanol, DMSO) at a concentration of 1 mM. Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 50 µM).
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
Molar Extinction Coefficient Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear regression will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra of the dye solutions at a fixed concentration upon excitation at their respective λ_max. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).
-
Stokes Shift Calculation: Calculate the Stokes shift by subtracting the absorption maximum from the emission maximum (Stokes Shift = λ_em - λ_max).
Diagram 1: Workflow for Spectrophotometric Analysis
Caption: Step-by-step workflow for determining the cytotoxicity of dyes using the MTT assay.
Conclusion and Future Directions
The choice between this compound and anthraquinone dyes for biomedical applications is highly dependent on the specific requirements of the study.
Anthraquinone dyes offer a well-established platform with a wealth of available data. Their high photostability and tunable photophysical properties make them excellent candidates for long-term imaging applications. Their inherent cytotoxicity, driven by DNA intercalation, can be exploited for developing anticancer therapeutics, but requires careful consideration and modification for live-cell imaging probes.
This compound dyes , while less characterized, present exciting opportunities, particularly in the development of "smart" fluorescent probes. Their potential for "turn-on" fluorescence in response to specific biological cues, such as hypoxia, opens avenues for highly specific and sensitive diagnostic and imaging tools. Further research is needed to fully elucidate their photophysical properties, photostability, and cytotoxicity profiles to realize their full potential.
For researchers and drug development professionals, the selection process should be guided by a thorough evaluation of these performance metrics in the context of the intended application. This guide serves as a foundational resource to inform this critical decision-making process.
References
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Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Senior Honors Theses. 1072. [Link]
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Synthesis, characterization, cyclic voltammetric and cytotoxic studies of azo dyes containing thiazole moiety. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells. (2022). ACS Publications. [Link]
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Applications of Azo-Based Probes for Imaging Retinal Hypoxia. (2018). National Institutes of Health. [Link]
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Prahl, S. (2017). Anthraquinone. Oregon Medical Laser Center. [Link]
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The effect of Azo-dyes on glioblastoma cells in vitro. (2022). National Institutes of Health. [Link]
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Azo-Based Fluorogenic Probes for Biosensing and Bioimaging: Recent Advances and Upcoming Challenges. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). Royal Society of Chemistry. [Link]
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Development of azo-based fluorescent probes to detect different levels of hypoxia. (2013). National Institutes of Health. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Aftergut, S., & Cole, H. S. (1982). Photodecomposition Rates of Some Anthraquinone Dyes in Liquid Crystals. Sci-Hub. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-5-hydroxy-4-phenylazopyrazole Derivatives
Introduction: The Promising Scaffold of 3-Amino-5-hydroxy-4-phenylazopyrazole
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, renowned for its broad spectrum of pharmacological activities.[1] Its derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] The introduction of a phenylazo group at the 4-position of the 3-amino-5-hydroxypyrazole core creates a unique class of compounds with distinct electronic and steric properties, offering a fertile ground for the exploration of structure-activity relationships (SAR). This guide provides a comprehensive comparison of this compound derivatives, delving into their synthesis, biological activities, and the nuanced ways in which structural modifications influence their therapeutic potential. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the SAR of this promising heterocyclic system.
Synthetic Pathway to this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a well-established diazo coupling reaction. The general synthetic route involves the diazotization of an appropriate aniline derivative, followed by coupling with a suitable active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, and subsequent cyclization.
A common synthetic approach is outlined below:[5]
This versatile synthesis allows for the introduction of a wide variety of substituents on the phenyl ring, enabling a systematic investigation of their effects on biological activity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. The following sections dissect the SAR of these compounds concerning their antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives.[6][7] The introduction of a phenylazo moiety often enhances this activity. The SAR for antimicrobial activity can be summarized as follows:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and nitro (NO2), on the phenyl ring generally leads to increased antimicrobial activity.[6][8] This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane.
-
Electron-donating groups: Conversely, electron-donating groups like methoxy (OCH3) tend to decrease the antimicrobial potency.[8]
-
Position of substituents: The position of the substituent on the phenyl ring also plays a crucial role, with para-substituted derivatives often exhibiting the highest activity.
The following diagram illustrates the general SAR for antimicrobial activity:
Table 1: Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Phenyl Ring Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |
| 1a | H | 12 | 10 | [8] |
| 1b | 4-Cl | 18 | 15 | [8] |
| 1c | 4-Br | 17 | 14 | [8] |
| 1d | 4-NO2 | 20 | 18 | [8] |
| 1e | 4-OCH3 | 10 | 8 | [8] |
Note: The data presented is a representative compilation from various sources and may not be from a single study.
Anticancer Activity
Pyrazole derivatives have emerged as promising anticancer agents, with several compounds targeting key proteins involved in cell proliferation and survival.[9][10][11] The SAR for the anticancer activity of this compound derivatives reveals several important trends:
-
Substituents on the phenyl ring: The nature of the substituent on the phenyl ring significantly impacts cytotoxic activity. Both electron-withdrawing and certain electron-donating groups can enhance anticancer potential, suggesting a more complex SAR than that observed for antimicrobial activity.
-
Hydrophobicity and steric factors: The overall hydrophobicity and steric bulk of the substituents play a critical role in the interaction with biological targets.
-
Mechanism of action: The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[1]
Table 2: Comparative Anticancer Activity (IC50 values in µM) of this compound Derivatives
| Compound ID | Phenyl Ring Substituent | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| 2a | H | >100 | >100 | [12] |
| 2b | 4-Cl | 15.2 | 20.5 | [12] |
| 2c | 4-CH3 | 25.8 | 32.1 | [12] |
| 2d | 4-OCH3 | 18.9 | 24.7 | [12] |
| 2e | 2,4-diCl | 8.5 | 12.3 | [12] |
Note: The data presented is a representative compilation from various sources and may not be from a single study.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds exhibiting potent inhibition of inflammatory mediators.[3][13][14] The SAR for the anti-inflammatory activity of this compound derivatives indicates that:
-
Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen atoms or alkyl groups on the phenyl ring, can enhance anti-inflammatory activity.
-
Electronic effects: The electronic nature of the substituents can influence the interaction with enzymes such as cyclooxygenase (COX), a key target in inflammation.
-
Inhibition of inflammatory mediators: These compounds often exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.[14]
Table 3: Comparative Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Phenyl Ring Substituent | % Inhibition of Paw Edema (at 10 mg/kg) | Reference |
| 3a | H | 35.2 | [11] |
| 3b | 4-F | 52.8 | [11] |
| 3c | 4-Cl | 61.5 | [11] |
| 3d | 4-CH3 | 48.7 | [11] |
| 3e | 4-OCH3 | 42.1 | [11] |
Note: The data presented is a representative compilation from various sources and may not be from a single study.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
Synthesis Protocol: General Procedure for the Preparation of 4-(Arylazo)-3-amino-5-hydroxypyrazoles
Step 1: Diazotization of Substituted Aniline A solution of the substituted aniline (0.01 mol) in 2 M hydrochloric acid (10 mL) is cooled to 0-5 °C in an ice bath. A cold aqueous solution of sodium nitrite (0.7 g, 0.01 mol) is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete diazotization.
Step 2: Coupling Reaction In a separate beaker, cyanoacetamide (0.84 g, 0.01 mol) is dissolved in a cold solution of sodium acetate (2.5 g) in water (20 mL). The freshly prepared diazonium salt solution is then added slowly to this mixture with vigorous stirring, while maintaining the temperature at 0-5 °C. The stirring is continued for 2-3 hours, during which a colored precipitate is formed.
Step 3: Cyclization The precipitated azo intermediate is filtered, washed with water, and then refluxed with hydrazine hydrate (0.015 mol) in ethanol (20 mL) for 4-6 hours.
Step 4: Purification and Characterization After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 3-amino-5-hydroxy-4-(arylazo)pyrazole derivative. The structure of the synthesized compound is confirmed by spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[15]
Biological Evaluation Protocols
Antimicrobial Screening: Agar Well Diffusion Method [16]
-
Preparation of Inoculum: A fresh overnight culture of the test microorganism is adjusted to a concentration of 10⁸ CFU/mL.
-
Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify. The microbial inoculum is then uniformly spread over the agar surface.
-
Well Preparation and Sample Addition: Wells of 6 mm diameter are punched into the agar, and a fixed volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics are used as positive controls.
Anticancer Screening: MTT Assay [17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[18]
Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rats [13]
-
Animal Grouping: Rats are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal that the biological activity of these derivatives can be effectively tuned by modifying the substituents on the phenyl ring. Electron-withdrawing groups generally enhance antimicrobial activity, while a more complex interplay of electronic, steric, and hydrophobic factors governs their anticancer and anti-inflammatory potential. The detailed synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to further explore and optimize this important class of heterocyclic compounds in the quest for new and more effective drugs.
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comparative analysis of different synthetic routes to 3-Amino-5-hydroxy-4-phenylazopyrazole
This guide provides an in-depth comparative analysis of the primary synthetic pathways to 3-Amino-5-hydroxy-4-phenylazopyrazole, a heterocyclic azo dye of significant interest in chemical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of two distinct synthetic strategies: a sequential approach and a convergent approach. Each route is assessed based on mechanistic principles, experimental feasibility, and overall efficiency, supported by detailed protocols and characterization data.
Introduction
This compound is a valuable heterocyclic compound characterized by a pyrazole core functionalized with an amino group, a hydroxyl group, and a phenylazo moiety. This substitution pattern imparts unique electronic and steric properties, making it a target of interest for applications in dye chemistry, pharmaceuticals, and materials science. The synthesis of this molecule can be approached from different perspectives, primarily distinguished by the stage at which the pyrazole ring is formed relative to the introduction of the azo linkage. This guide will dissect two such strategic approaches to provide a comprehensive understanding of their respective merits and drawbacks.
Route 1: The Sequential Synthesis
This classical and linear approach involves the initial construction of the 3-amino-5-hydroxypyrazole core, followed by the introduction of the phenylazo group at the C4 position through an electrophilic aromatic substitution reaction.
Mechanistic Rationale
The synthesis commences with the formation of the pyrazole ring via a condensation reaction between a β-ketoester equivalent (ethyl cyanoacetate) and a hydrazine. The resulting 3-amino-5-hydroxypyrazole is an electron-rich heterocycle, activated towards electrophilic attack. The subsequent step involves the generation of a potent electrophile, the benzenediazonium ion, through the diazotization of aniline. The final azo coupling reaction proceeds via the attack of the electron-rich C4 position of the pyrazole ring on the diazonium salt, leading to the formation of the desired azo compound. The hydroxyl and amino groups on the pyrazole ring are strong activating groups, directing the electrophilic substitution to the C4 position.
Visualizing the Pathway
Figure 1: The sequential synthetic route to this compound.
Experimental Protocol
Part 1: Synthesis of 3-Amino-5-hydroxypyrazole [1]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 4.6 g (0.2 mol) of sodium in 80 mL of absolute ethanol.
-
Reaction Mixture: To the hot sodium ethoxide solution, add 11.3 g (0.1 mol) of ethyl cyanoacetate followed by 5.0 g (0.1 mol) of hydrazine hydrate.
-
Reflux: Heat the mixture under reflux for 4 hours.
-
Work-up: After cooling, the precipitated solid is filtered, washed with cold ethanol, and then dissolved in a minimum amount of hot water.
-
Acidification: Acidify the aqueous solution with glacial acetic acid to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain 3-amino-5-hydroxypyrazole.
Part 2: Diazotization of Aniline and Azo Coupling [2]
-
Diazotization: In a beaker, dissolve 9.3 g (0.1 mol) of aniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.
-
Coupling Reaction: In a separate beaker, dissolve 9.9 g (0.1 mol) of 3-amino-5-hydroxypyrazole in a 10% sodium hydroxide solution until the pH is approximately 9-10. Cool this solution to 0-5°C in an ice bath.
-
Addition: Slowly add the cold benzenediazonium chloride solution to the cold pyrazole solution with constant stirring.
-
Precipitation: A colored precipitate of this compound will form.
-
Isolation and Purification: Stir the mixture for 30 minutes in the ice bath, then filter the product. Wash the solid with cold water until the washings are neutral and then with a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure product.
Route 2: The Convergent Synthesis
This strategy involves the pre-formation of an azo-containing precursor, which is then cyclized to form the final pyrazole ring. This approach is often more convergent and can be advantageous in certain scenarios.
Mechanistic Rationale
The synthesis begins with the Japp-Klingemann reaction, where a benzenediazonium salt is coupled with an active methylene compound, in this case, ethyl cyanoacetate. This reaction forms an arylhydrazone derivative, ethyl 2-cyano-2-(2-phenylhydrazono)acetate. This intermediate contains all the necessary atoms for the formation of the pyrazole ring. The subsequent and final step is the cyclization of this hydrazone with hydrazine. The hydrazine attacks one of the carbonyl groups (or the nitrile group, depending on the tautomeric form), followed by an intramolecular condensation to form the stable 3-amino-5-hydroxypyrazole ring.
Visualizing the Pathway
Figure 2: The convergent synthetic route to this compound.
Experimental Protocol
Part 1: Synthesis of Ethyl 2-cyano-2-(2-phenylhydrazono)acetate
-
Diazotization: Prepare benzenediazonium chloride from 9.3 g (0.1 mol) of aniline as described in Route 1, Part 2.
-
Coupling: In a beaker, dissolve 11.3 g (0.1 mol) of ethyl cyanoacetate and 13.6 g (0.1 mol) of sodium acetate trihydrate in 100 mL of ethanol. Cool the solution to 0-5°C in an ice bath.
-
Addition: Slowly add the cold benzenediazonium chloride solution to the ethyl cyanoacetate solution with vigorous stirring, maintaining the temperature below 5°C.
-
Precipitation: A yellow to orange precipitate of ethyl 2-cyano-2-(2-phenylhydrazono)acetate will form.
-
Isolation: After the addition is complete, stir the mixture for an additional hour in the ice bath. Filter the product, wash with cold water, and then with a small amount of cold ethanol. The product can be used in the next step without further purification.
Part 2: Cyclization to this compound
-
Reaction Mixture: In a round-bottom flask, suspend the crude ethyl 2-cyano-2-(2-phenylhydrazono)acetate (0.1 mol) in 100 mL of ethanol.
-
Hydrazine Addition: Add 5.0 g (0.1 mol) of hydrazine hydrate to the suspension.
-
Reflux: Heat the mixture under reflux for 2 hours. The color of the reaction mixture will change, and a new solid may precipitate.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Filter the solid product. Wash the product with cold ethanol and then with diethyl ether. Recrystallize from ethanol to obtain pure this compound.
Comparative Analysis
| Parameter | Route 1: Sequential Synthesis | Route 2: Convergent Synthesis |
| Overall Strategy | Linear; builds the core heterocycle first, then functionalizes. | Convergent; prepares a key intermediate with the azo group, then forms the heterocycle. |
| Key Intermediates | 3-Amino-5-hydroxypyrazole | Ethyl 2-cyano-2-(2-phenylhydrazono)acetate |
| Potential Yield | Can be high for each step, but overall yield is a product of two steps. | Potentially higher overall yield as it's a more direct assembly. |
| Reaction Conditions | Requires careful control of pH and temperature, especially for the azo coupling step. | The Japp-Klingemann reaction requires controlled low temperatures. The cyclization is a standard reflux. |
| Purification | Requires isolation and purification of the pyrazole intermediate. | The hydrazone intermediate can often be used crude in the next step, potentially saving time. |
| Versatility | The 3-amino-5-hydroxypyrazole intermediate can be used to synthesize a variety of other C4-substituted pyrazoles. | The arylhydrazone intermediate is specific to the final product. |
| One-Pot Potential | Less amenable to a one-pot process due to incompatible reaction conditions. | The entire sequence has the potential to be streamlined into a one-pot or one-pot-two-step process. |
Characterization Data
The final product, this compound, should be characterized to confirm its structure.
-
Appearance: Orange to red crystalline solid.
-
1H NMR (DMSO-d6, ppm): The spectrum is expected to show signals for the aromatic protons of the phenyl group, as well as exchangeable protons for the amino (NH2) and hydroxyl (OH) groups, and the pyrazole NH proton. A representative spectrum shows characteristic peaks confirming the structure.[3]
Conclusion
Both the sequential and convergent routes offer viable pathways for the synthesis of this compound.
-
Route 1 (Sequential) is a well-established and reliable method. Its primary advantage lies in the modularity of the approach; the intermediate 3-amino-5-hydroxypyrazole is a versatile building block for other derivatives. However, it involves an additional purification step for the intermediate, which can impact the overall yield and time.
-
Route 2 (Convergent) presents a more streamlined approach. The potential for using the crude hydrazone intermediate and the possibility of developing a one-pot procedure make it an attractive option for large-scale synthesis where efficiency is paramount.
The choice of synthetic route will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, the availability of starting materials, and the need for synthetic versatility. For exploratory work requiring access to various C4-functionalized pyrazoles, Route 1 is advantageous. For the dedicated synthesis of the title compound, particularly on a larger scale, Route 2 may offer a more efficient and economical alternative.
References
- Fikry, R. M., et al. "1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.
- Porter, H. D., and Weissberger, A. "1-phenyl-3-amino-5-pyrazolone." Organic Syntheses, Coll. Vol. 3, p.707 (1955); Vol. 27, p.66 (1947).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Resource Book for Sixth-form Practical Chemistry.
- Application Notes and Protocols: Synthesis of Azo Dyes via Diazotiz
Sources
A Senior Application Scientist's Guide to the Rigorous Validation of Novel Antimicrobial Derivatives
The escalating crisis of antimicrobial resistance (AMR) necessitates a robust and multifaceted approach to the discovery and development of new therapeutic agents.[1][2] However, the path from a promising initial "hit" to a viable clinical candidate is fraught with challenges, marked by high attrition rates due to issues with efficacy, toxicity, or unfavorable pharmacokinetic properties.[3][4][5] For researchers, scientists, and drug development professionals, a systematic and logically staged validation process is not merely a procedural formality; it is the cornerstone of a successful antimicrobial development program.
This guide provides an in-depth, experience-driven framework for the validation of antimicrobial screening results for novel derivatives. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that each step builds a comprehensive, trustworthy profile of the candidate compound.
The Antimicrobial Validation Funnel: A Strategic Overview
The validation of a novel antimicrobial derivative should be envisioned as a funnel, progressively narrowing the field of candidates through increasingly rigorous and specific assays. This strategic approach conserves resources by eliminating non-viable candidates early and ensures that only the most promising derivatives advance to more complex and expensive preclinical stages.
Caption: The Antimicrobial Validation Funnel.
Phase 1: Quantitative Potency Assessment
The initial goal is to move from a qualitative "hit" to a quantitative measure of potency. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this purpose.
Causality: The MIC—the lowest concentration of an antimicrobial that prevents visible growth of a microorganism—provides a standardized, reproducible value of a compound's potency. This is a critical first decision point. Without a potent MIC against target pathogens, further investment is unwarranted. This step adheres to internationally recognized standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the data is comparable and credible.[6][7][8][9]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is highly favored for its efficiency in testing multiple derivatives and concentrations simultaneously.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial derivative in a 96-well microtiter plate. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate into a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
-
Serial Dilution in Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This halves the concentration of the compound, achieving the desired final test concentrations.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading the MIC: The MIC is the lowest concentration of the derivative where no visible growth (turbidity) is observed.
Phase 2: Secondary Validation & Mechanistic Insight
A potent MIC is only the beginning. This phase differentiates candidates by exploring their mode of action and relevance to more complex infection scenarios.
A. Bactericidal vs. Bacteriostatic Activity: The Time-Kill Kinetics Assay
Causality: It is critical to determine whether a compound merely inhibits growth (bacteriostatic) or actively kills the bacteria (bactericidal).[11] For many severe infections, particularly in immunocompromised patients, a bactericidal agent is strongly preferred. The time-kill assay provides dynamic information about the rate and extent of bacterial killing.[9][12][13]
Principle: A standardized bacterial inoculum is exposed to the antimicrobial derivative at various concentrations (e.g., 1x, 2x, 4x MIC). At specified time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[14][15]
| Concentration | 0 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Interpretation |
| Growth Control | 5.7 | 7.2 | 8.9 | 9.1 | Normal Growth |
| Derivative A (4x MIC) | 5.7 | 4.1 | 2.5 | <2.0 | Bactericidal |
| Derivative B (4x MIC) | 5.7 | 5.6 | 5.8 | 5.5 | Bacteriostatic |
| Derivative C (4x MIC) | 5.7 | 6.8 | 8.1 | 8.5 | Ineffective |
Table 1: Hypothetical Time-Kill Kinetics Data. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]
B. Assessing Synergy: The Checkerboard Assay
Causality: New derivatives may be most valuable not as standalone agents, but in combination with existing antibiotics to overcome resistance or enhance efficacy. The checkerboard assay is the standard in vitro method to quantify these interactions.[16][17]
Principle: Two agents are serially diluted in a 96-well plate, one along the x-axis and the other along the y-axis. This creates a matrix of all possible concentration combinations. The Fractional Inhibitory Concentration (FIC) index is calculated to define the nature of the interaction.[18]
FIC Index Calculation: FIC Index = FIC A + FIC B where:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index: [16][17][18]
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4.0
-
Antagonism: > 4.0
C. Efficacy Against Biofilms
Causality: A significant portion of chronic infections are caused by bacteria growing in biofilms, which are notoriously resistant to conventional antibiotics.[19][20] A derivative with anti-biofilm activity has immense therapeutic potential. Assays must therefore evaluate a compound's ability to both prevent biofilm formation and eradicate established biofilms.[21][22]
Principle: Biofilms are grown in 96-well plates. For prevention assays, the compound is added with the bacteria at the start. For eradication assays, the compound is added after the biofilm has matured. Efficacy is measured by quantifying remaining biomass (e.g., with Crystal Violet stain) or metabolic activity (e.g., with TTC or resazurin dyes).[19][20][21]
Phase 3: Preclinical Safety & Efficacy Assessment
Potency and mechanistic advantages are irrelevant if the compound is toxic to the host. This phase is a critical gatekeeper before considering any in vivo studies.
A. Host Cell Cytotoxicity Profiling
Causality: A successful antimicrobial must exhibit selective toxicity, harming the pathogen at concentrations far below those that harm host cells.[23][24][25] Cytotoxicity assays are a non-negotiable step to establish a preliminary safety window.[26][27]
Experimental Protocol: Resazurin-Based Cell Viability Assay
Principle: Resazurin (a blue, non-fluorescent dye) is converted to the pink, highly fluorescent resorufin by metabolically active (i.e., viable) cells. A decrease in fluorescence in the presence of the test compound indicates a reduction in cell viability.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the antimicrobial derivative in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound.
-
Controls: Include wells with untreated cells (100% viability) and cells treated with a known cytotoxin like Triton X-100 (0% viability).
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add a sterile resazurin solution to each well and incubate for 1-4 hours, until the untreated control wells turn pink.
-
Measurement: Read the fluorescence using a plate reader (λexc ≈ 560 nm, λem ≈ 590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
B. Bridging to In Vivo Models
Causality: While in vitro assays are essential for screening and characterization, they cannot fully replicate the complex environment of a host organism.[28] The ultimate proof of an antimicrobial's utility is its ability to resolve an infection in a living system. A strong correlation between in vitro and in vivo results for a lead candidate can provide confidence that other derivatives from the same class will behave similarly.[29][30][31]
Considerations:
-
Model Selection: Choose an animal model (e.g., murine thigh infection, sepsis model) that is relevant to the intended clinical application.[32]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Initial PK studies are necessary to ensure the compound can reach the site of infection at concentrations above the MIC.
-
Efficacy Readouts: Efficacy is typically measured by a reduction in bacterial burden (CFU) in target organs or an increase in animal survival.[32]
Data Integration and Decision Making
The validation process generates a multidimensional dataset. The final decision to advance a derivative is not based on a single parameter but on a holistic evaluation of its profile. A decision tree can guide this process.
Caption: A Decision-Making Framework for Candidate Progression.
By systematically applying this validation funnel, researchers can build a robust, evidence-based case for their novel antimicrobial derivatives, increasing the probability of success in the long and arduous journey of drug development.
References
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Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
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Kwiecinski, J., & Rzychon, M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153–167). Humana Press. Retrieved from [Link]
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Mostafavi, C. S., & Wang, Y. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols, 16(6), 2821–2842. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
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Omar, A., & Nadworny, P. L. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release, 262, 131–143. Retrieved from [Link]
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Omar, A., & Nadworny, P. L. (2017). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Retrieved from [Link]
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Kwiecinski, J., & Rzychon, M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. Retrieved from [Link]
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Foundation to Combat Antimicrobial Resistance. (2016). Drug Development Challenges. Retrieved from [Link]
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Manner, S., & Skogman, M. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54688. Retrieved from [Link]
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Kwiecinski, J., & Rzychon, M. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. Retrieved from [Link]
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Mostafavi, C. S., & Wang, Y. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Springer Nature Experiments. Retrieved from [Link]
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Theuretzbacher, U., et al. (2020). Challenges and shortcomings of antibacterial discovery projects. PLOS ONE, 15(11), e0242253. Retrieved from [Link]
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Grudniak, A. M., et al. (2021). The Novel Quantitative Assay for Measuring the Antibiofilm Activity of Volatile Compounds (AntiBioVol). Molecules, 26(11), 3249. Retrieved from [Link]
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Piddock, L. J. V. (2024). Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. ACS Infectious Diseases. Retrieved from [Link]
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Bar-Yam, Y., et al. (2022). Recent advances and challenges in antibacterial drug development. The Lancet Infectious Diseases, 22(1), 18-32. Retrieved from [Link]
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Doern, C. D. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 52(12), 4124–4128. Retrieved from [Link]
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Seref, C., et al. (2004). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 42(11), 5316–5318. Retrieved from [Link]
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Brown, E. D., & Wright, G. D. (2023). Small-Molecule Antibiotic Drug Development: Need and Challenges. ACS Infectious Diseases, 9(10), 1930–1939. Retrieved from [Link]
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Wareham, D. W., et al. (2011). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 55(4), 1788–1793. Retrieved from [Link]
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Innovotech. (n.d.). BEST Assay™ Method | Biofilm Efficacy Testing. Retrieved from [Link]
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Perovic, O. (2014). CLSI vs. EUCAST. MYCPD. Retrieved from [Link]
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CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Sharma, A., et al. (2020). Clinical and laboratory standards institute versus European committee for antimicrobial susceptibility testing guidelines for in vitro interpretation of carbapenems in urinary Escherichia coli isolates. Journal of Laboratory Physicians, 12(1), 33–37. Retrieved from [Link]
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Lazzaro, B. P., et al. (2022). Biological characterization of antimicrobial peptides: In vitro and in vivo studies. Frontiers in Chemistry, 10, 1009623. Retrieved from [Link]
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Gathura, G., et al. (2016). Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. BMC Infectious Diseases, 16, 172. Retrieved from [Link]
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Fernández, J., et al. (2013). From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting?. Enfermedades Infecciosas y Microbiología Clínica (English Edition), 31(7), 426–431. Retrieved from [Link]
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Widmer, A. F., et al. (1991). In vivo verification of in vitro model of antibiotic treatment of device-related infection. Antimicrobial Agents and Chemotherapy, 35(8), 1491–1497. Retrieved from [Link]
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Oyetayo, V. O., & Oyetayo, F. L. (2017). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Tropical Journal of Natural Product Research, 1(4), 163-168. Retrieved from [Link]
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Dong, N., et al. (2017). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy, 61(11), e01121-17. Retrieved from [Link]
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Al-Ansari, M. M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-6. Retrieved from [Link]
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Al-Hussain, S. A., et al. (2022). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 15(10), 1288. Retrieved from [Link]
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Kocić-Tanackov, S., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1184988. Retrieved from [Link]
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Sarker, A., & Kim, J. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 212, 106788. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparing the Dyeing Properties of Derivatives on Diverse Textile Substrates
This guide provides a comprehensive framework for researchers, scientists, and professionals in drug and chemical development to objectively evaluate and compare the dyeing performance of various dye derivatives across a range of textile fabrics. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between dye structure, fabric type, and application methodology, grounding every recommendation in established scientific principles and validated experimental data. Our aim is to equip you with the expertise to not only execute these comparisons but also to innovate within the field of textile coloration.
Section 1: The Fundamental Science of Dye-Fabric Interaction
The efficacy of a dyeing process is fundamentally governed by the chemical and physical interactions between the dye molecule and the fabric substrate. Understanding these interactions is paramount to selecting appropriate dye derivatives and predicting their performance on different textiles.
The Role of Fiber Chemistry
Textile fibers can be broadly categorized based on their chemical nature, which dictates the types of dyes with which they will readily interact.
-
Cellulosic Fibers (e.g., Cotton, Linen, Viscose): Composed of cellulose polymers, these fibers are rich in hydroxyl (-OH) groups. This makes them amenable to dyeing with molecules that can form hydrogen bonds or, more permanently, covalent bonds.[1]
-
Protein Fibers (e.g., Wool, Silk): These fibers are composed of amino acid chains, presenting both acidic carboxyl (-COOH) and basic amino (-NH2) groups. This amphoteric nature allows them to be dyed with anionic (acid) or cationic (basic) dyes through ionic interactions.[2]
-
Synthetic Fibers:
-
Polyamides (e.g., Nylon): Similar to protein fibers, polyamides possess amide linkages and terminal amino groups, making them suitable for dyeing with acid dyes.[3]
-
Polyesters: These fibers are hydrophobic and lack significant reactive sites. Dyeing polyester typically requires non-ionic disperse dyes that can diffuse into the fiber structure at high temperatures.[4][5]
-
The following diagram illustrates the primary bonding mechanisms between different dye classes and fabric types.
Caption: Primary bonding mechanisms between dye classes and fabric types.
Section 2: Comparative Performance Data of Dye Derivatives
The true measure of a dye's performance lies in its fastness properties, color strength, and levelness on a given fabric. This section presents a synthesis of experimental data from various studies, offering a quantitative comparison of different dye derivatives.
Acid Dye Derivatives on Protein and Polyamide Fibers
Acid dyes are anionic and are applied from an acidic dyebath to protonate the amino groups in wool, silk, and nylon, creating cationic sites for the dye to bind ionically.[2]
Table 1: Comparative Fastness Properties of Acid Dye Derivatives on Wool and Nylon
| Dye Derivative | Fabric | Washing Fastness (Staining, 1-5) | Rubbing Fastness (Wet, 1-5) | Light Fastness (1-8) | Reference |
| Acid Black 101 | Wool | 4 | 3-4 | 5 | [3] |
| Nylon | 4-5 | 4 | 5-6 | [3] | |
| Brown 3RG | Wool | 3 | 3 | 4 | [3] |
| Nylon | 3-4 | 3-4 | 5 | [3] | |
| Nylomine Navy Blue | Wool | 4 | 4 | 6 | [3] |
| Nylon | 4-5 | 4-5 | 6-7 | [3] | |
| Methyl Orange | Wool | 2-3 | 2 | 3 | [3] |
| Nylon | 3 | 3 | 4 | [3] |
Note: Fastness is rated on a scale of 1 to 5 for washing and rubbing (5 being the best) and 1 to 8 for lightfastness (8 being the best).
Reactive Dye Derivatives on Cellulosic Fibers
Reactive dyes form a covalent bond with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness.[1]
Table 2: Comparative Performance of Reactive Dyes on Cotton and Ramie
| Dye Derivative | Fabric | Exhaustion (%) | Fixation (%) | Color Strength (K/S) | Washing Fastness (Staining, 1-5) | Reference |
| Reactive Red 195 | Cotton | 78.5 | 65.2 | 5.84 | 5 | [6] |
| Ramie | 82.3 | 70.1 | 6.76 | 4-5 (Nylon 66 staining) | [6] | |
| Reactive Yellow 145 | Cotton | 80.1 | 68.4 | - | 5 | [6] |
| Ramie | 84.5 | 72.9 | - | 5 | [6] | |
| Reactive Blue 194 | Cotton | 79.2 | 66.8 | - | 5 | [6] |
| Ramie | 83.1 | 71.5 | - | 5 | [6] |
Disperse Dye Derivatives on Polyester and Polyamide Fibers
Disperse dyes are non-ionic and are applied to hydrophobic fibers like polyester from a dispersion. The dyeing mechanism involves the diffusion of the dye into the amorphous regions of the fiber at high temperatures.[4][5]
Table 3: Comparative Fastness Properties of Disperse Dyes on Polyester and Nylon
| Dye Derivative | Fabric | Washing Fastness (Staining, 1-5) | Rubbing Fastness (Wet, 1-5) | Light Fastness (1-8) | Reference |
| Terasil Brilliant Violet | Polyester | 4-5 | 4 | 6 | [4] |
| Nylon | 4 | 3-4 | 5 | [4] | |
| Terasil Scarlet Brown | Polyester | 4 | 4 | 5-6 | [4] |
| Nylon | 3-4 | 3 | 5 | [4] | |
| Polymeric Azo Dye D1 | Polyester | 5 | 5 | 7 | [5] |
| Nylon | 5 | 4-5 | 6-7 | [5] |
Vat Dye Derivatives on Various Fibers
Vat dyes are insoluble in water and are applied in a reduced, soluble "leuco" form. After absorption by the fiber, they are oxidized back to their insoluble form, trapping them within the fiber structure.[7]
Table 4: Comparative Fastness Properties of Vat Dyes on Cotton, Nylon, and Polyester
| Dye Derivative | Fabric | Washing Fastness (Staining, 1-5) | Rubbing Fastness (Wet, 1-5) | Light Fastness (1-8) | Reference |
| C.I. Vat Blue 1 | Cotton | 4-5 | 4 | 7 | [8][9] |
| Nylon | 5 | 4-5 | 6 | [8][9] | |
| Polyester | 4 | 3-4 | 5-6 | [8][9] | |
| C.I. Vat Green 1 | Cotton | 4-5 | 4 | 7 | [8][9] |
| Nylon | 5 | 4-5 | 6-7 | [8][9] | |
| Polyester | 4 | 3-4 | 6 | [8][9] |
Section 3: Standardized Experimental Protocols
To ensure the reproducibility and validity of your comparative studies, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for fabric preparation, dyeing, and performance evaluation.
Fabric Preparation
Prior to dyeing, all fabrics must be thoroughly scoured to remove any impurities, such as oils, waxes, and sizing agents, that could interfere with dye uptake.
Protocol 3.1: Scouring of Cotton Fabric
-
Prepare a scouring bath containing 2 g/L sodium hydroxide and 1 g/L non-ionic wetting agent.
-
Immerse the cotton fabric in the bath at a liquor-to-goods ratio of 20:1.
-
Raise the temperature to 95-100°C and maintain for 60 minutes.
-
Rinse the fabric thoroughly with hot water, followed by cold water, until the rinse water is neutral (pH 7).
-
Dry the fabric at ambient temperature.
Protocol 3.2: Scouring of Wool and Silk Fabrics
-
Prepare a scouring bath containing 1 g/L non-ionic detergent and 0.5 g/L sodium carbonate.
-
Immerse the wool or silk fabric in the bath at a liquor-to-goods ratio of 30:1.
-
Gently agitate the fabric at 40-50°C for 30 minutes.
-
Rinse the fabric thoroughly with warm water, followed by cold water.
-
Dry the fabric at a low temperature.
Protocol 3.3: Scouring of Synthetic Fabrics (Nylon, Polyester)
-
Prepare a scouring bath containing 1 g/L non-ionic detergent.
-
Immerse the fabric in the bath at a liquor-to-goods ratio of 20:1.
-
Heat the bath to 60-70°C and maintain for 30 minutes.
-
Rinse the fabric thoroughly with warm water, followed by cold water.
-
Dry the fabric.
Dyeing Procedures
The following diagram outlines a general workflow for a laboratory-scale exhaust dyeing process.
Caption: General workflow for laboratory exhaust dyeing.
Protocol 3.4: Acid Dyeing of Wool and Nylon
-
Prepare a dyebath containing the acid dye (e.g., 1% on weight of fabric - owf), 10% (owf) Glauber's salt (sodium sulfate) as a leveling agent, and adjust the pH to 4.5-5.5 with acetic acid.
-
Introduce the scoured fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (100°C) over 45 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Cool the dyebath, rinse the fabric, and then soap with a non-ionic detergent at 60°C for 15 minutes.
-
Rinse thoroughly and dry.
Protocol 3.5: Reactive Dyeing of Cotton
-
Prepare a dyebath containing the reactive dye (e.g., 2% owf) and Glauber's salt (e.g., 60 g/L).
-
Introduce the scoured cotton fabric at room temperature and run for 20 minutes.
-
Add sodium carbonate (e.g., 20 g/L) to raise the pH and initiate dye-fiber reaction.
-
Raise the temperature to 60°C and continue dyeing for 60 minutes.
-
Rinse the fabric, then soap at the boil for 15 minutes to remove unfixed dye.
-
Rinse thoroughly and dry.
Protocol 3.6: Disperse Dyeing of Polyester
-
Prepare a dyebath containing the disperse dye (e.g., 2% owf), a dispersing agent, and adjust the pH to 4.5-5.0 with acetic acid.
-
Introduce the scoured polyester fabric at 60°C.
-
Raise the temperature to 130°C in a high-temperature dyeing machine and maintain for 60 minutes.
-
Cool the dyebath, rinse the fabric.
-
Perform a reduction clearing process (e.g., with sodium hydrosulfite and sodium hydroxide at 70°C for 15 minutes) to remove surface dye.
-
Rinse thoroughly and dry.
Evaluation of Dyeing Performance
3.3.1. Colorfastness Testing
Colorfastness should be evaluated according to standardized methods from organizations such as the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
-
Washing Fastness: AATCC Test Method 61 or ISO 105-C06.[10][11]
-
Rubbing Fastness (Crocking): AATCC Test Method 8 or ISO 105-X12.
-
Light Fastness: AATCC Test Method 16.3 or ISO 105-B02.
-
Perspiration Fastness: AATCC Test Method 15 or ISO 105-E04.
3.3.2. Dye Uptake and Color Strength Measurement
The percentage of dye exhausted from the dyebath and the color strength on the fabric are key indicators of dyeing efficiency.
Protocol 3.7: Spectrophotometric Determination of Dye Uptake
-
Measure the absorbance of the initial dyebath solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.[12]
-
After the dyeing process is complete, measure the absorbance of the residual dyebath.
-
Calculate the dye uptake percentage using the following formula:
-
Dye Uptake (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Protocol 3.8: Measurement of Color Strength (K/S)
-
Measure the reflectance of the dyed fabric using a reflectance spectrophotometer.
-
Calculate the K/S value using the Kubelka-Munk equation:
-
K/S = (1 - R)² / 2R
-
Where R is the decimal fraction of the reflectance of the fabric.
-
A higher K/S value indicates a greater color strength.[13]
3.3.3. Levelness Assessment
Levelness, or the uniformity of the dyeing, can be assessed visually or instrumentally. Instrumental assessment involves measuring the color at multiple points on the fabric surface and calculating the color difference.
Section 4: Causality and Trustworthiness in Experimental Design
A robust comparison of dyeing properties relies on a well-designed experimental plan that minimizes variables and incorporates controls.
-
Control of Variables: Ensure that for each comparison, variables such as dye concentration, liquor ratio, temperature profile, and auxiliary chemical concentrations are kept constant.
-
Use of Standardized Materials: Utilize standardized fabrics and certified dye standards whenever possible to ensure consistency and comparability of results.
-
Replication: Conduct each experiment in triplicate to ensure the statistical significance of the results.
-
Self-Validating Protocols: Include undyed control fabrics in all fastness tests to accurately assess staining. A standard grey scale for color change and staining should be used for objective evaluation.
By adhering to these principles and methodologies, researchers can generate reliable and comparable data on the dyeing properties of various derivatives, fostering innovation and advancing the science of textile coloration.
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Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022). National Institutes of Health. [Link]
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Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (2022). ResearchGate. [Link]
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The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2023). MDPI. [Link]
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Color fastness of the synthesized anthraquinone dye on different substrates. ResearchGate. [Link]
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A comparative study on the application of acid dye on nylon and wool with special reference to their tensile strength and colour fastness. (1993). FAO AGRIS. [Link]
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Mechanism of dyeing wool acid dyes 4.5. Fastness Properties of the dyed Nylon and Wool fabrics. ResearchGate. [Link]
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Synthesis, Characterization And Dyeing Properties Of Acid Dyes On Wool, Silk And Nylon Fibers. (2023). IOSR Journal. [Link]
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The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. ResearchGate. [Link]
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Exploring sustainability in textile dyeing of cellulose fibres through comparative studies. Aaltodoc. [Link]
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Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly... MDPI. [Link]
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Dye Uptake Index: Meaning and Measurement. (2025). VICHEM. [Link]
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Dyeing Properties and Color Fastness of Cotton, Nylon and Polyester Dyed with Vat Dyes. (2025). J-STAGE. [Link]
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color fastness to rubbing and light. ResearchGate. [Link]
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Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities. (2019). National Institutes of Health. [Link]
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COLORFASTNESS OF COTTON TEXTILES - TECHNICAL BULLETIN. Cotton Incorporated. [Link]
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Synthesis and efficient dyeing of anthraquinone derivatives on polyester fabric with supercritical carbon dioxide. ResearchGate. [Link]
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Comparative Study on Dyeing of Cotton, Modal and Lyocell Fabrics Using Bifunctional and Polyfunctional Reactive Dyes. Scirp.org. [Link]
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FACILE SYNTHESIS AND DYEING PERFORMANCE OF SOME DISPERSE MONOMERIC AND POLYMERIC DYES ON NYLON AND POLYESTER FABRICS Shehu Sa'. Semantic Scholar. [Link]
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Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems. (2018). MDPI. [Link]
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Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric. (2016). European Scientific Journal, ESJ. [Link]
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Enhancement of Polyester Dyeing Performance Integrating Ecological and Cost-Effective Auxiliaries. (2024). TEXTILE & LEATHER REVIEW. [Link]
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Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric. ResearchGate. [Link]
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THE COMPARATIVE STUDY ON THE COLORFASTNESS OF TIE-DYED SAMPLES OF DIRECT DYES AND FEVICRYL FABRIC COLORS. IJSTM. [Link]
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Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. MDPI. [Link]
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A STUDY OF DIFFERENT CLASSES OF DYES. IJSART. [Link]
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Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Malaysian Journal of Chemistry. [Link]
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Analytical methods for determination of anthraquinone dyes in historical textiles. CORE. [Link]
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Natural Dyeing of Cellulose and Protein Fibers with the Flower Extract of Spartium junceum L. Plant. (2021). PubMed Central. [Link]
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Three Types of Dyes for Dyeing Cellulosic Fibers. (2017). First Source Worldwide. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Drug Derivatives in Biological Assays
For researchers, scientists, and drug development professionals, the specificity of a biological assay is paramount. The ability of an antibody or reagent to bind exclusively to its intended target analyte ensures the accuracy and reliability of experimental data. However, in the complex world of drug development, we frequently encounter derivatives of our lead compound—metabolites, precursors, or structurally similar analogs. The potential for these derivatives to bind to the same assay reagents is known as cross-reactivity, a phenomenon that can lead to inaccurate quantification, false-positive results, and misinterpreted safety profiles.[1][2]
This guide provides an in-depth, objective comparison of methodologies for assessing the cross-reactivity of drug derivatives. As a Senior Application Scientist, my goal is not to provide a rigid template but to explain the causality behind experimental choices, empowering you to design and execute robust, self-validating studies that ensure the integrity of your biological assays.
The Foundation: Understanding the "Why" of Cross-Reactivity
At its core, cross-reactivity occurs when the binding site of an antibody (the paratope) recognizes and binds to an epitope on a molecule that is structurally similar, but not identical, to the intended target antigen.[3][4] This is often the case when developing assays for small molecules, where minor modifications to a core structure create a family of related derivatives.
The consequences of uncharacterized cross-reactivity can be profound. In diagnostic assays, it can lead to false positives, while in therapeutic drug monitoring, it could result in an overestimation of the active drug concentration, potentially masking sub-therapeutic levels.[1][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough investigation of potential interferences as part of bioanalytical method validation to ensure data integrity.[6][7]
Caption: Conceptual diagram of specific vs. cross-reactive binding.
Designing a Robust Cross-Reactivity Study: A Strategic Approach
A systematic approach is crucial for generating meaningful cross-reactivity data. The goal is to challenge the assay with a carefully selected panel of compounds to define its specificity profile.
Key Considerations for Study Design:
-
Selection of Test Compounds : The panel should include all known and potential cross-reactants. This includes:
-
Preliminary In-Silico Assessment : For antibody-based assays against protein targets, a preliminary check of sequence homology using tools like NCBI-BLAST can predict potential cross-reactivity across different species or with related proteins.[4][9] An alignment score of over 85% is often a good indicator that cross-reactivity may occur.[9]
-
Regulatory Guidance : For therapeutic antibodies, regulatory agencies provide specific guidance on tissue cross-reactivity (TCR) studies. These studies use immunohistochemistry (IHC) to screen for off-target binding across a panel of normal human tissues and are critical for preclinical safety assessment.[10][11]
A Comparative Guide to Key Biological Assays
Several biological assays can be employed to quantify cross-reactivity. The choice of method depends on the information required, the nature of the analyte, and available resources.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is the cornerstone of cross-reactivity testing for many applications, particularly for small molecules.[1] Its principle relies on the competition between the target analyte and a potential cross-reactant for a limited number of antibody binding sites.
Principle of Action : A known amount of the target drug is coated onto a microplate well. The antibody is pre-incubated with the sample (containing the unknown amount of drug or the test derivative) and then added to the well. If the sample contains a high concentration of the target drug or a cross-reacting derivative, it will bind to the antibody in the solution, leaving fewer antibodies available to bind to the drug coated on the plate. This results in a weaker signal, which is inversely proportional to the concentration of the drug in the sample.
-
Plate Coating : Coat a 96-well high-binding microplate with 100 µL/well of the target analyte (or an antigen-protein conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12][13]
-
Washing : Remove the coating solution and wash the plate 3-4 times with 200 µL/well of a wash buffer (e.g., PBS with 0.05% Tween-20).[13]
-
Blocking : Block the remaining protein-binding sites by adding 200 µL/well of a blocking buffer (e.g., PBS with 1-5% BSA). Incubate for 1-2 hours at 37°C.[13][14]
-
Competitive Reaction :
-
Prepare serial dilutions of both the target analyte (standard curve) and each derivative to be tested.
-
In a separate dilution plate, add 50 µL of each standard or derivative dilution to 50 µL of the primary antibody (at a pre-optimized concentration). Incubate this mixture for at least 1 hour at 37°C to allow binding to occur.[13]
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked assay plate. Incubate for 90 minutes at 37°C.
-
-
Washing : Repeat the wash step as described in step 2.
-
Detection : Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing : Repeat the wash step as described in step 2.
-
Substrate Addition : Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.[12]
-
Stopping the Reaction : Add 50 µL of a stop solution (e.g., 0.16M sulfuric acid) to each well.
-
Data Acquisition : Read the absorbance (optical density) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).[12]
The data is used to generate dose-response curves for the target analyte and each derivative. The half-maximal inhibitory concentration (IC50) — the concentration that produces 50% of the maximum inhibition — is calculated for each compound. The percent cross-reactivity is then determined using the following formula[1]:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Derivative) x 100
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on biomolecular interactions.[15][16] It is particularly valuable for characterizing the binding kinetics (how fast the interaction occurs) and affinity (how strong the interaction is) of an antibody with the target drug and its derivatives.
Principle of Action : In an SPR experiment, one molecule (the "ligand," e.g., the antibody) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," e.g., the drug derivative) is flowed over the surface. When the analyte binds to the ligand, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected in real-time and plotted as a sensorgram.[16][17]
From the sensorgram, one can derive:
-
Association rate (ka) : The rate of complex formation.
-
Dissociation rate (kd) : The rate of complex decay.
-
Equilibrium dissociation constant (KD) : A measure of binding affinity (KD = kd/ka). A lower KD value indicates a stronger binding interaction.
By comparing the KD values for the target analyte versus its derivatives, a highly quantitative assessment of cross-reactivity can be made. SPR is considered a gold-standard method for specificity and affinity determination.[15][17]
Comparison of Assay Platforms
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) | Tissue Cross-Reactivity (IHC) |
| Principle | Competition for limited antibody binding sites. | Real-time measurement of mass change on a sensor surface upon binding. | Antibody binding to antigens in their native tissue context. |
| Information | Relative binding (IC50), % Cross-Reactivity. | Binding kinetics (ka, kd), Affinity (KD), Specificity. | On-target and off-target binding localization in tissues. |
| Sensitivity | High (pg/mL to ng/mL range). | Very High (can detect weak interactions). | Dependent on antigen expression level and antibody affinity. |
| Throughput | High (96/384-well plates). | Medium to High (depends on instrument). | Low to Medium. |
| Label Requirement | Yes (Enzyme label). | No (Label-free). | Yes (Enzyme or fluorescent label). |
| Cost | Low to Medium. | High (instrumentation and chips). | Medium to High. |
| Best Use Case | High-throughput screening of many derivatives; routine QC. | In-depth characterization of binding kinetics and affinity for lead candidates. | Preclinical safety assessment of therapeutic antibodies. |
Interpreting the Data: Beyond the Numbers
Presenting the final data in a clear, structured table is essential for interpretation.
Hypothetical Data for a Competitive ELISA Study
| Compound | IC50 (nM) | % Cross-Reactivity |
| Target Drug (Parent) | 1.5 | 100% |
| Metabolite A | 12.0 | 12.5% |
| Metabolite B | 450.7 | 0.33% |
| Precursor X | > 10,000 | < 0.01% |
| Related Drug Y | 7.2 | 20.8% |
Causality and Context are Key : A cross-reactivity value of 20% might seem high, but its clinical significance depends entirely on the physiological concentrations of the cross-reacting substance.[18] If "Related Drug Y" is co-administered and reaches plasma concentrations five times higher than the target drug, it could contribute significantly to the assay signal. Conversely, if "Metabolite B" is present at negligible levels in vivo, its 0.33% cross-reactivity is likely inconsequential. This highlights the importance of integrating pharmacokinetic data with cross-reactivity results for a complete risk assessment.
Caption: A typical experimental workflow for a cross-reactivity study.
Conclusion
Characterizing the cross-reactivity of an assay is not merely a box-ticking exercise; it is a fundamental component of robust drug development. It ensures the specificity, accuracy, and reliability of the data that informs critical decisions, from candidate selection to clinical safety assessments. By understanding the principles behind different analytical methods, carefully designing studies, and interpreting the results in a relevant physiological context, researchers can develop biological assays that are truly fit for purpose. This commitment to scientific integrity is essential for advancing safe and effective therapeutics.
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Clarke, W., & Strickland, E. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 3(4), 651-659. Retrieved January 18, 2026, from [Link]
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Vilia, M. G., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 218, 114868. Retrieved January 18, 2026, from [Link]
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Ismail, A. A. (2017). Interferences in Immunoassay. The Clinical Biochemist Reviews, 38(3), 131-156. Retrieved January 18, 2026, from [Link]
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A Senior Scientist's Guide to Comparative Spectroscopic Analysis of Tautomeric Forms
Introduction: The Dynamic World of Tautomers
In the realm of molecular science, structures are not always static. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, represents a fundamental concept with profound implications for chemical reactivity, biological activity, and drug efficacy.[1][2] These isomers, or tautomers, differ in the position of a proton and the location of a double bond.[1] The subtle yet significant shifts in structure between tautomeric forms can drastically alter a molecule's properties, including its shape, polarity, and ability to form hydrogen bonds.[3] For researchers in drug development, failing to account for the predominant tautomeric form can lead to misleading structure-activity relationships and flawed downstream computational models.[3]
This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to identify, characterize, and quantify tautomeric forms. As senior application scientists, our goal is not just to present protocols, but to impart the strategic reasoning behind selecting and applying these methods, ensuring robust and reliable characterization of these dynamic molecular systems.
The Spectroscopic Toolkit: Unraveling Tautomeric Equilibria
The choice of analytical technique is paramount in studying tautomerism. Because the interconversion between tautomers can be rapid, the ideal method must be able to either "freeze" the equilibrium or distinguish the unique structural features of each form.[4] The most powerful and widely used techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, with Mass Spectrometry (MS) offering unique insights, particularly in the gas phase.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most definitive technique for studying tautomerism in solution.[6][7] It provides detailed structural information by probing the chemical environment of specific nuclei, most commonly ¹H and ¹³C.
Causality of Method Selection: The key advantage of NMR is that the timescale of the experiment is often slow enough to observe distinct signals for each tautomer in equilibrium, provided the rate of interconversion is not excessively fast.[4][8] This allows for both qualitative identification and direct quantitative measurement from a single spectrum.[4]
Distinguishing Spectral Features:
-
¹H NMR: Look for unique proton signals. For keto-enol tautomerism, the enol form will exhibit a characteristic vinyl proton signal (C=C-H) and a hydroxyl proton (-OH) signal, which are absent in the keto form.[1] The keto form will show α-protons adjacent to the carbonyl group.[4]
-
¹³C NMR: The carbon skeleton provides clear evidence. The keto form is characterized by a carbonyl carbon (C=O) signal typically in the 190-210 ppm range, while the enol form shows signals for sp²-hybridized carbons of the C=C double bond at lower chemical shifts.[7]
-
¹⁵N NMR: For tautomerism involving nitrogen atoms (e.g., lactam-lactim, amine-imine), ¹⁵N NMR can be exceptionally informative due to the large chemical shift range of nitrogen, although it may require isotopic labeling due to low natural abundance.[6]
Quantitative Analysis: The relative ratio of tautomers can be determined by integrating the area under the peaks corresponding to the unique signals of each form.[4][7] For instance, comparing the integral of the enol's vinyl proton to the keto's α-protons allows for the calculation of the equilibrium constant (Keq).[4]
Infrared (IR) Spectroscopy: Probing Vibrational Fingerprints
IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. Each functional group has a characteristic vibrational frequency, making IR a powerful tool for identifying the presence or absence of key structural motifs in tautomers.[9][10]
Causality of Method Selection: IR is excellent for a rapid, qualitative assessment of the functional groups present, which directly correlate to the tautomeric forms. It is particularly useful for analyzing samples in the solid state, where NMR is more complex.[11]
Distinguishing Spectral Features:
-
Keto-Enol Tautomerism:
-
Keto Form: A strong, sharp absorption band for the carbonyl group (C=O) stretch, typically found between 1705-1725 cm⁻¹.[1]
-
Enol Form: The disappearance or significant reduction of the C=O band and the appearance of a broad O-H stretching band (around 3200-3400 cm⁻¹) and a C=C stretching band (around 1640-1660 cm⁻¹).[1][9] Intramolecular hydrogen bonding in the enol form can lower the C=O frequency in compounds like β-diketones.[9]
-
-
Lactam-Lactim Tautomerism:
-
Lactam Form: Exhibits a characteristic amide C=O stretch.
-
Lactim Form: Shows a C=N stretch and an O-H stretch.
-
Quantitative Analysis: While possible in theory using Beer's Law, quantitative analysis with IR is often challenging and less accurate than NMR.[12] This is due to the difficulty in determining molar absorptivity coefficients for each tautomer and the potential for overlapping bands.[12]
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Since tautomers possess different arrangements of double bonds and lone pairs, their electronic structures and, consequently, their UV-Vis absorption spectra, are distinct.
Causality of Method Selection: This technique is particularly sensitive to changes in conjugation. The interconversion between tautomers often involves the creation or destruction of conjugated π-systems, leading to significant shifts in the absorption maximum (λ_max). It is a simple and rapid method, useful for studying how environmental factors like solvent polarity affect the tautomeric equilibrium.[13]
Distinguishing Spectral Features:
-
Keto-Enol Tautomerism: The enol form, with its C=C-OH system, is typically more conjugated than the keto form. This increased conjugation results in a shift of the λ_max to longer wavelengths (a bathochromic shift).[14]
-
Azo-Hydrazone Tautomerism: In azo dyes, the azo and hydrazone tautomers often have distinct and well-separated absorption bands, allowing their equilibrium to be studied as a function of pH or solvent.[11][14]
Mass Spectrometry (MS): Gas-Phase Insights
Mass spectrometry provides information about the mass-to-charge ratio of ions. While not a primary tool for studying equilibria in solution, it is highly informative for investigating the intrinsic properties of tautomers in the gas phase, free from solvent effects.[5][18]
Causality of Method Selection: MS is used to study tautomerism by assuming that the fragmentation pattern of a molecular ion is specific to its tautomeric form.[5] The ionization process is assumed to not significantly alter the tautomeric ratio present in the gas phase prior to ionization.[5][18]
Distinguishing Spectral Features:
-
Tautomer-Specific Fragmentation: Different tautomers, having different bonding arrangements, will fragment in distinct ways upon ionization. For example, in the analysis of ketones, the loss of an OH radical can be attributed to the enol form, while the loss of an alkyl radical (R•) can be assigned to the keto form.[18] The relative abundance of these fragment ions can be correlated with the keto/enol ratio.[19]
Quantitative Analysis: Estimating tautomer ratios from fragment ion abundances is an approximate method. It provides valuable qualitative trends but should be interpreted with caution, as ionization and fragmentation efficiencies may differ between tautomers. The results are often best supported by semiempirical molecular orbital calculations.[5][18]
Comparative Summary of Spectroscopic Techniques
To assist in selecting the optimal analytical strategy, the following table provides a direct comparison of the primary spectroscopic techniques for tautomer analysis.
| Feature | NMR Spectroscopy | IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, connectivity | Presence of functional groups | Electronic structure, conjugation | Mass-to-charge ratio, fragmentation |
| Quantitative Power | Excellent, direct integration | Poor to fair, requires calibration | Fair, requires deconvolution | Semi-quantitative, correlative |
| Sample Phase | Solution, Solid (specialized) | Solid, Liquid, Gas | Solution | Gas phase (from solid/liquid) |
| Destructive? | No | No | No | Yes |
| Key Advantage | Unambiguous structure & quantification | Fast, versatile (all phases), simple | High sensitivity, good for kinetics | Gas-phase analysis, no solvent effects |
| Key Limitation | Lower sensitivity, potential for peak broadening | Low resolution, quantification is difficult | Indirect structural info, band overlap | Reflects gas-phase, not solution equilibrium |
Experimental Workflows & Protocols
A robust analysis of tautomerism often requires a multi-faceted approach, leveraging the complementary strengths of different techniques.
Visualizing the General Analytical Workflow
The following diagram outlines a logical workflow for a comprehensive investigation of a compound's tautomeric behavior.
Caption: A general workflow for the comparative spectroscopic analysis of tautomers.
Protocol 1: Quantitative Analysis of Keto-Enol Equilibrium by ¹H NMR
This protocol describes the determination of the equilibrium constant for a β-dicarbonyl compound, such as ethyl acetoacetate.
-
Sample Preparation (The "Why"): Dissolve a precisely weighed amount of the sample (~10-20 mg) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Causality: The choice of solvent is critical, as it can influence the position of the tautomeric equilibrium.[11][13] Comparing spectra in different solvents (e.g., non-polar CDCl₃ vs. polar DMSO-d₆) provides insight into environmental effects.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure the sample has reached thermal equilibrium inside the probe. Causality: Tautomeric equilibrium is temperature-dependent.[6] Maintaining a constant, known temperature is essential for reproducible quantitative results.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the peaks to be integrated).
-
Data Processing: Fourier transform the FID, phase the spectrum, and perform a baseline correction.
-
Peak Identification:
-
Identify the singlet peak for the enol's vinyl proton (C=CH), typically around 5.0-5.5 ppm.
-
Identify the singlet peak for the keto form's α-protons (-C(=O)CH₂C(=O)-), typically around 3.5-4.0 ppm.
-
-
Integration and Calculation:
-
Calibrate the integral of one of the well-resolved peaks.
-
Integrate the peak corresponding to the enol's single vinyl proton (Integral_enol).
-
Integrate the peak corresponding to the keto form's two α-protons (Integral_keto).
-
Calculate the mole fraction:
-
% Enol = [Integral_enol / (Integral_enol + (Integral_keto / 2))] * 100
-
% Keto = 100 - % Enol
-
-
Calculate the equilibrium constant: Keq = [% Enol] / [% Keto]
-
Causality: We divide the integral of the keto form's signal by two because it represents two protons, while the enol's vinyl signal represents one proton. This normalization is crucial for an accurate molar ratio.
-
Protocol 2: Qualitative Confirmation by IR Spectroscopy
This protocol serves to quickly confirm the presence of both tautomers identified by NMR.
-
Sample Preparation: Prepare two samples:
-
Solid/Neat: Place a small amount of the neat liquid or solid powder on the ATR crystal of the FTIR spectrometer.
-
Solution: Prepare a ~5% w/v solution in a suitable solvent (e.g., chloroform) and acquire the spectrum using a liquid cell.
-
-
Data Acquisition: Record the IR spectrum, typically from 4000 to 600 cm⁻¹.
-
Spectral Analysis:
-
Look for a strong, sharp peak between 1705-1725 cm⁻¹, confirming the C=O group of the keto tautomer.[1]
-
Look for a broad peak between 3200-3400 cm⁻¹ (O-H stretch) and a peak around 1640-1660 cm⁻¹ (C=C stretch), confirming the presence of the enol tautomer.[1] The relative intensities of the C=O and O-H/C=C peaks provide a qualitative indication of the equilibrium position.
-
The Synergy of Spectroscopy and Computational Chemistry
While experimental spectroscopy provides the ground truth, computational methods, particularly Density Functional Theory (DFT), are invaluable complementary tools.[20][21] They can be used to:
-
Predict Relative Stabilities: Calculate the relative Gibbs free energies (ΔG) of all possible tautomers to predict the most stable form in the gas phase or in a simulated solvent environment.[21]
-
Aid Spectral Assignment: Simulate NMR, IR, and UV-Vis spectra for each individual tautomer.[21] Comparing these theoretical spectra to the experimental data can provide definitive confirmation of peak assignments, which is especially useful in complex molecules.[22]
Visualizing Tautomeric Equilibrium
The interplay between tautomeric forms is a dynamic process.
Caption: A simplified representation of keto-enol tautomeric equilibrium.
Conclusion
References
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- (PDF) Tautomeric Equilibria Studies by Mass Spectrometry - ResearchGate.
- Spectroscopic Evidence of Keto-Enol Tautomerism in Deliquesced Malonic Acid Particles. ResearchGate.
- Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Publishing.
- IR Spectroscopy.
- Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC - NIH.
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- Spectroscopic Evidence of Keto−Enol Tautomerism in Deliquesced Malonic Acid Particles | The Journal of Physical Chemistry A - ACS Publications.
- Combinatorial–computational–chemoinformatics (C ) approach to finding and analyzing low-energy tautomers - CORE. (2010).
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR - Thermo Fisher Scientific.
- Tautomer Search - Rowan Scientific.
- Tautomerism Detected by NMR - Encyclopedia.pub.
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- Spectroscopic Evidence of Keto-enol Tautomerism in Deliquesced Malonic Acid Particles. (2011). OSTI.GOV.
- The use of NMR spectroscopy to study tautomerism - Bohrium. (2006).
- A Researcher's Guide to the Computational Modeling of Triacetylmethane Tautomerism - Benchchem.
- Tautomerism and Expert Systems in Spectroscopy. (2014).
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- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
- Direct observation of ground-state lactam-lactim tautomerization using temperature-jump transient 2D IR spectroscopy - ResearchGate.
- Mass spectral study of the occurrence of tautomeric forms of selected enaminones.
- Spectroscopic Comparison of 3-Methyl-furan-2,4-dione Tautomers: A Guide for Researchers - Benchchem.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-Amino-5-hydroxy-4-phenylazopyrazole
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-Amino-5-hydroxy-4-phenylazopyrazole. As a laboratory professional, your commitment to safety and environmental stewardship is paramount. This guide is designed to provide you with the necessary technical and procedural information to manage this compound's waste stream responsibly, ensuring compliance with regulatory standards and protecting both personnel and the environment.
Core Principle: Hazard Identification and Risk Assessment
Understanding the chemical nature of this compound is the foundation of its safe disposal. The molecule's structure contains two key functional groups that dictate its hazard profile: the pyrazole ring and, most critically, the phenylazo group (-N=N-).
-
Azo Compound Classification: The presence of the azo linkage classifies this compound as an azo dye. Azo dyes are a significant class of synthetic colorants, and while many are stable, some can undergo reductive cleavage of the azo bond to form aromatic amines.[1][2][3] Certain aromatic amines are known or suspected carcinogens.[4] For this reason, many regulatory bodies, including those in the United States and the European Union, heavily restrict azo dyes capable of releasing these harmful amines.[2][4]
-
Regulatory Context: In the United States, while there isn't an explicit ban on all "azo dyes," the aromatic amines they can form are restricted.[4] Wastes from the production of certain azo dyes are listed as hazardous by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] While laboratory-scale waste is different from industrial production waste, the underlying chemical hazard remains. Therefore, as a precautionary principle, all waste containing this compound must be treated as hazardous waste.
Due to the potential for the generation of hazardous breakdown products, this compound and its associated waste must not be disposed of via standard sewer or municipal trash systems.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound or its waste, ensure that appropriate engineering controls (e.g., a chemical fume hood) are in use and that the correct PPE is worn.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6][7] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, PVC).[8] | Prevents skin contact and absorption. Always check glove manufacturer data for specific chemical compatibility. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a fume hood. If weighing or generating dust outside of a hood, a NIOSH-approved respirator may be necessary.[7] | Prevents inhalation of airborne particles. |
Safe Handling Practices:
-
Avoid creating dust when handling the solid compound.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.[6][8]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]
Step-by-Step Waste Disposal Protocol
The primary disposal pathway for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Never attempt to neutralize the chemical waste yourself without a validated protocol and specific EHS approval.
Step 1: Waste Segregation
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container (carboy). Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Contaminated Sharps: Any needles or other sharps contaminated with the compound must be placed in a rigid, puncture-resistant sharps container designated for hazardous chemical waste.
-
Contaminated PPE: Gloves, bench paper, and other disposable labware with incidental contamination should be collected in a separate, clearly labeled bag or container for hazardous waste disposal.[9]
Step 2: Containerization and Labeling
-
Use Compatible Containers: Ensure all waste containers are made of a material compatible with the chemical (e.g., HDPE, glass).
-
Label Immediately: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Step 3: Storage of Waste
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
The storage area must be well-ventilated, secure, and away from incompatible materials.[9]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arrange for Disposal
-
Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a pickup.
-
Follow all institutional procedures for waste transfer and documentation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, put on the required PPE as outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust. Carefully sweep or scoop the material into a labeled hazardous waste container.[9]
-
For Liquid Spills: Cover the spill with an inert absorbent material. Work from the outside in to prevent spreading. Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (check the SDS for recommendations, but soap and water or ethanol are often used), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, following all institutional reporting requirements.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational flow for managing waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- Waste from the Production Of Dyes and Pigments Listed as Hazardous - EPA. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 3-Amino-4,5-dihydro-1-phenyl-1H-pyrazole. Thermo Fisher Scientific.
- Removal and Recovery of the Hazardous Azo Dye Acid Orange 7 through Adsorption over Waste Materials: Bottom Ash and De-Oiled Soya.
- SAFETY DATA SHEET - Ethyl 3-amino-1H-pyrazole-4-carboxyl
- Removal & Recovery of the Hazardous Azo Dye, Acid Orange7 through Adsorption Waste Materials–Bottom Ash & De-Oiled Soya | Request PDF.
- Safety Data Sheet - 3-Amino-4-pyrazolecarbonitrile. MedchemExpress.com.
- The Environmental, Health and Economic Impacts of Textile Azo Dyes. iGEM.
- Eco-Friendly Solution for Toxic Azo Dyes in Wastew
- SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
- SAFETY DATA SHEET - 5-Amino-2,4-dihydro-3H-pyrazol-3-one. Fisher Scientific.
- Proper Disposal of (3-Amino-4-hydroxyphenyl)
- Textiles - Hazard Recognition.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).
- Textile Azo Dyes; Significance, Ecological, Health, and Safety issues.
- OSHA's A-Z Index.
- Azo Dye Regulations in the United States: An Overview.
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).
- EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
- 1H-Pyrazole-1-methanol, 3,5-dimethyl-Registration Review Docket.
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A Researcher's Guide to the Safe Handling of 3-Amino-5-hydroxy-4-phenylazopyrazole: Essential Personal Protective Equipment and Disposal Protocols
Aromatic amines and azo dyes as classes of compounds present significant health risks. Aromatic amines can be toxic and are often readily absorbed through the skin, with some being recognized as potential carcinogens.[1][2] Similarly, certain azo dyes are suspected to have carcinogenic potential. Therefore, handling 3-Amino-5-hydroxy-4-phenylazopyrazole demands a comprehensive safety strategy that minimizes all potential routes of exposure.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough hazard assessment is mandatory.[3] Due to the potential for aerosolization of the powdered compound and the hazardous nature of its chemical class, all work should be conducted within a certified chemical fume hood.[3][4] This primary engineering control is critical in preventing inhalation, a primary route of exposure for many chemical compounds. The fume hood provides a physical barrier and constant ventilation, drawing airborne contaminants away from the user.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are paramount when direct handling of this compound is necessary. The following table outlines the minimum required PPE, with explanations rooted in the known hazards of aromatic amines and azo dyes.
| PPE Component | Specification | Rationale for Use with this compound |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Aromatic amines can be readily absorbed through the skin.[1] Standard latex gloves may not provide sufficient protection. Nitrile and butyl rubber offer superior chemical resistance to a broad range of chemicals, including those in the aromatic amine class.[3] Always double-glove when handling the pure compound or concentrated solutions. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | The solid, crystalline nature of similar compounds suggests a risk of eye irritation from airborne particles.[5] Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles when there is a significant risk of splashing, such as during the preparation of solutions or transfer of the material.[3][6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material is required to protect the skin and personal clothing from contamination.[3][7] |
| Respiratory Protection | N95 Respirator (or higher) | While working in a fume hood is the primary control, an N95 respirator should be worn as an additional precaution, especially when handling the powder outside of a fume hood is unavoidable (e.g., weighing). This will minimize the inhalation of fine particles. For significant aerosol-generating procedures, a higher level of respiratory protection, such as a full-face respirator, may be warranted based on a site-specific risk assessment.[7][8] |
III. Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, step-by-step protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE Workflow
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Doffing PPE Workflow
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with gloved hands and to remove gloves in a way that prevents skin contact with the outer contaminated surface.
Caption: Sequential process for safely removing Personal Protective Equipment.
IV. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[2] All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Any solid materials, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container.[9]
Container Management
All waste containers must be kept closed except when adding waste. They should be stored in a designated satellite accumulation area away from general laboratory traffic.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for the pickup and disposal of all waste generated.[9] Never dispose of this compound down the drain or in the regular trash.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental stewardship.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- What are the Health and Safety Guidelines for Using Amines?.
- The Equipment Every Laboratory Needs to Keep Employees Safe. AZoM.
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- Personal Protective Equipment. US EPA.
- amines, arom
- SAFETY D
- Personal Protective Equipment Selection Guide.
- SAFETY D
- Personal Protective Equipment (PPE). CHEMM.
- Safety D
- SAFETY D
- SAFETY D
- Examples of PPE for Various Dangerous Goods Classes. Storemasta.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Proper Disposal of (3-Amino-4-hydroxyphenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
